molecular formula C10H11NO2 B11912406 4-Methyl-b-methyl-b-nitrostyrene

4-Methyl-b-methyl-b-nitrostyrene

Cat. No.: B11912406
M. Wt: 177.20 g/mol
InChI Key: JEKFDNFWPBWEKO-UHFFFAOYSA-N
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Description

4-Methyl-b-methyl-b-nitrostyrene is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-b-methyl-b-nitrostyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-b-methyl-b-nitrostyrene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(2-nitroprop-1-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKFDNFWPBWEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methyl-b-methyl-b-nitrostyrene chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methyl-β-methyl-β-nitrostyrene: Structure, Properties, Synthesis, and Applications

Abstract

4-Methyl-β-methyl-β-nitrostyrene is a substituted nitrostyrene derivative characterized by a para-methylated phenyl ring and methyl and nitro groups on the β-carbon of the alkene chain. As a nitroalkene, it possesses a highly electrophilic double bond, making it a versatile and valuable intermediate in organic synthesis. Its reactivity allows for a wide range of chemical transformations, including Michael additions, reduction of the nitro group, and cycloaddition reactions. These reactions provide access to a diverse array of complex molecules, including precursors for γ-aminobutyric acid (GABA) analogues, various heterocyclic systems, and other biologically active compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic methodologies, key reactions, and applications, with a focus on its utility for researchers in chemistry and drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is foundational for scientific research. This section details the nomenclature and structural representation of 4-Methyl-β-methyl-β-nitrostyrene.

  • Systematic IUPAC Name : (1E)-1-(4-methylphenyl)-2-nitroprop-1-ene

  • Common Names : 4-Methyl-β-methyl-β-nitrostyrene, trans-4-Methyl-β-methyl-β-nitrostyrene[1]

  • CAS Registry Number : 52287-56-6[1][2]

  • Molecular Formula : C₁₀H₁₁NO₂[1][2]

The structure consists of a toluene moiety linked via a propenyl group, with a nitro substituent at the second position of the propene chain. The "β" designation indicates that both the additional methyl group and the nitro group are attached to the carbon atom distal to the phenyl ring. The trans or (E)-isomer is generally the more stable and commonly synthesized form.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are critical for the identification, purification, and handling of the compound.

Physicochemical Data Summary
PropertyValueSource
Molecular Weight 177.20 g/mol [1][2]
Appearance Typically a yellow to orange crystalline solid (inferred from related compounds)[3][4]
Solubility Sparingly soluble in water (inferred from related compounds)[5]
Storage Store in a cool, dry, well-ventilated place at 2-8°C. Keep away from strong oxidizing agents.[5]
Spectroscopic Profile

Spectroscopic analysis confirms the molecular structure and purity of the compound.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the nitro group (NO₂). Typically, these appear as asymmetric and symmetric stretching vibrations around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Data is available on the NIST Chemistry WebBook.[1]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry confirms the molecular weight of the compound. The mass spectrum is available in the NIST database.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum would be expected to show signals for the aromatic protons of the p-tolyl group (two doublets in the ~7.0-7.5 ppm range), a singlet for the aromatic methyl group (~2.4 ppm), a singlet for the β-methyl group, and a singlet for the vinylic proton.

    • ¹³C NMR : The carbon NMR spectrum would show distinct signals for the aromatic carbons, the alkene carbons, and the two methyl group carbons.

Synthesis and Experimental Protocol

The most common and efficient method for synthesizing β-substituted nitrostyrenes is the Henry reaction (or nitroaldol condensation), followed by dehydration.[6][7]

Synthetic Pathway: Henry Condensation

The synthesis involves the base-catalyzed condensation of 4-methylbenzaldehyde with nitroethane. The choice of a mild base catalyst, such as ammonium acetate, is crucial as it facilitates both the initial aldol-type addition and the subsequent elimination of water to yield the final nitroalkene product.[7] This one-pot procedure is favored for its operational simplicity and good yields.

Visualization of Synthesis Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst A 4-Methylbenzaldehyde D Nitroaldol Intermediate (Unstable) A->D Condensation B Nitroethane B->D C Ammonium Acetate in Acetic Acid C->D Catalysis E 4-Methyl-β-methyl-β-nitrostyrene (Final Product) D->E Dehydration (-H₂O)

Caption: Synthesis of 4-Methyl-β-methyl-β-nitrostyrene via Henry Condensation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for nitrostyrene synthesis.[7][8]

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylbenzaldehyde (1.0 eq.), nitroethane (1.2 eq.), and ammonium acetate (0.8 eq.).

  • Solvent Addition : Add glacial acetic acid as the solvent (approx. 3-5 mL per gram of aldehyde). The acetic acid serves as both the solvent and co-catalyst, promoting the dehydration of the intermediate.

  • Heating and Monitoring : Heat the reaction mixture to reflux (typically around 100-115°C) for 3-5 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Isolation : After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with stirring. The product will precipitate as a solid.

  • Purification : Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and salts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the final product as a crystalline solid.

  • Characterization : Confirm the identity and purity of the synthesized compound using standard analytical techniques (Melting Point, NMR, IR, MS).

Reactivity and Mechanistic Insights

The synthetic utility of 4-Methyl-β-methyl-β-nitrostyrene stems from the powerful electron-withdrawing nature of the nitro group, which polarizes the C=C double bond.

Electrophilicity of the Alkene Bond

The nitro group renders the β-carbon of the styrene system highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application as a synthetic building block.[3][9]

Michael Addition Reactions

This compound is an excellent Michael acceptor.[10][11] It readily undergoes conjugate addition with various nucleophiles, including carbanions (e.g., malonates), amines, and thiols. This reaction is a powerful tool for C-C and C-heteroatom bond formation. The resulting adducts are versatile intermediates for the synthesis of γ-amino acids and other functionalized molecules.[7][11]

Visualization of Michael Addition

G A 4-Methyl-β-methyl-β-nitrostyrene B Intermediate (Nitronate Anion) A->B Nu Nucleophile (Nu⁻) Nu->B 1. Nucleophilic Attack D Final Michael Adduct B->D 2. Protonation C Proton Source (H⁺) C->D

Sources

1-(4-methylphenyl)-2-nitropropene CAS number 52287-56-6

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(4-Methylphenyl)-2-Nitropropene CAS: 52287-56-6 | Structure Class:


-Nitrostyrene Derivative

Part 1: Executive Summary

1-(4-Methylphenyl)-2-nitropropene (also known as 4-methyl-


-methyl-

-nitrostyrene or 4-Methyl P2NP) is a significant organic intermediate belonging to the nitrostyrene family.[1][2] While historically noted as a direct precursor in the synthesis of 4-methylamphetamine (4-MA), its chemical utility extends into legitimate pharmaceutical research, specifically as a Michael acceptor in the design of novel antimicrobial and antifungal agents.

This guide provides a rigorous technical analysis of the compound’s physicochemical properties, synthesis kinetics, reactivity profiles, and analytical characterization. It is designed for researchers investigating the pharmacophore's cytotoxic mechanisms and for forensic scientists requiring analytical standards.

Regulatory Warning: This compound is a tracked precursor in many jurisdictions due to its potential diversion for controlled substance manufacture. All protocols described herein are for legitimate research, forensic analysis, and industrial application purposes only.

Part 2: Chemical Profile & Properties

PropertyDataNotes
IUPAC Name 1-methyl-4-[(E)-2-nitroprop-1-enyl]benzeneE-isomer is thermodynamically favored.
Common Names 4-Methyl P2NP; 4-Methyl-

-nitrostyrene
CAS Number 52287-56-6Specific to the trans isomer; generic CAS 29816-55-5 also used.
Molecular Formula

Molecular Weight 177.20 g/mol
Appearance Yellow crystalline needlesDistinctive acrid odor.
Melting Point 63–65 °CSharp melting point indicates high purity.
Solubility Soluble in DCM, EtOH, MeOH, THFInsoluble in water; recrystallizes from IPA/EtOH.
Electronic Character Electron-deficient alkeneHighly susceptible to nucleophilic attack (Michael Addition).

Part 3: Synthesis & Mechanism (The Henry Reaction)

The synthesis of 1-(4-methylphenyl)-2-nitropropene is a classic example of the Henry Reaction (Nitroaldol Condensation) followed by spontaneous dehydration. The reaction kinetics are driven by the acidity of the


-protons in nitroethane (

) and the electrophilicity of the carbonyl carbon in 4-methylbenzaldehyde.
Mechanistic Pathway
  • Deprotonation: A base catalyst (e.g., ammonium acetate, n-butylamine) deprotonates nitroethane to form a nitronate anion.

  • Nucleophilic Attack: The nitronate attacks the aldehyde carbonyl, forming a

    
    -nitroalkanol intermediate.[3]
    
  • Dehydration: Under thermal conditions or acidic workup, the intermediate eliminates water to form the conjugated nitroalkene.

DOT Diagram: Henry Condensation Mechanism

HenryReaction Start 4-Methylbenzaldehyde + Nitroethane Nitronate Nitronate Anion (Intermediate) Start->Nitronate Deprotonation Base Base Catalyst (NH4OAc / R-NH2) Base->Nitronate Aldol β-Nitroalkanol (Unstable) Nitronate->Aldol C-C Bond Formation Product 1-(4-methylphenyl)- 2-nitropropene Aldol->Product Dehydration (-H2O) Water H2O (Byproduct) Aldol->Water

Caption: Step-wise mechanism of the Henry reaction yielding the conjugated nitroalkene.

Experimental Protocol (Research Scale)
  • Reagents: 4-Methylbenzaldehyde (1.0 eq), Nitroethane (1.2 eq), Ammonium Acetate (0.1 eq).

  • Solvent: Glacial Acetic Acid (catalytic/solvent medium).

  • Procedure:

    • Combine aldehyde and nitroethane in acetic acid.

    • Add ammonium acetate and reflux at 100°C for 2–4 hours.

    • Monitor via TLC (Hexane/EtOAc 8:2) for disappearance of aldehyde.

    • Crystallization: Cool slowly to room temperature, then to 4°C. The product precipitates as yellow needles.

    • Purification: Recrystallize from hot isopropyl alcohol (IPA) to remove unreacted aldehyde.

Part 4: Reactivity & Biological Relevance[4]

The nitroalkene moiety is a "privileged structure" in medicinal chemistry due to its reactivity.

Michael Acceptor (Bioactivity)

The electron-withdrawing nitro group activates the


-carbon, making it highly electrophilic. In biological systems, this compound can covalently bind to thiol groups (cysteine residues) in proteins.
  • Application: Research into antifungal and antibacterial agents (e.g., against S. aureus).[4][5][6] The mechanism involves the depletion of cellular thiols or inhibition of essential enzymes.

Reduction Pathways (Chemo-selectivity)

The reduction of the nitroalkene is sensitive to the reducing agent used. This is critical for synthesizing analytical standards for metabolic studies.

  • Pathway A (Nitro -> Amine): Full reduction using

    
     or 
    
    
    
    yields 4-methylamphetamine. Note: Strict regulatory controls apply.
  • Pathway B (Nitro -> Ketone): Hydrolysis via the Nef reaction (or modified Fe/HCl reduction) yields 1-(4-methylphenyl)-2-propanone.

  • Pathway C (Nitro -> Hydroxylamine): Partial reduction (e.g.,

    
    ) can yield oximes or hydroxylamines.
    

DOT Diagram: Reactivity & Transformation Pathways

Reactivity P2NP 1-(4-methylphenyl)- 2-nitropropene Adduct Michael Adduct (Enzyme Inhibition) P2NP->Adduct Michael Addition Amine 4-Methylamphetamine (Analytical Standard) P2NP->Amine Full Reduction (6e-) Ketone 4-Methyl Phenylacetone (Metabolite Marker) P2NP->Ketone Reductive Hydrolysis Thiol R-SH (Cysteine) Thiol->Adduct LAH LiAlH4 / Al-Hg LAH->Amine FeHCl Fe / HCl (Hydrolysis) FeHCl->Ketone

Caption: Divergent reactivity pathways: Michael addition (bioactivity) vs. reduction (synthesis).

Part 5: Analytical Characterization

To validate the identity of synthesized material, the following spectroscopic signatures are diagnostic.

TechniqueKey SignalInterpretation
1H NMR (CDCl3)

8.05 (1H, s)
Vinylic proton (

-H) adjacent to nitro group.

2.45 (3H, s)
Methyl group on the vinylic chain (

-C=C).

2.40 (3H, s)
Methyl group on the aromatic ring (Ar-

).
FT-IR 1515 cm

& 1330 cm

Asymmetric and symmetric

stretches.
1635 cm

C=C Alkene stretch (conjugated).
Mass Spec (EI) m/z 177

, 130

Loss of nitro group is the base peak fragmentation.

Part 6: Safety & References

Safety Protocols
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

  • Handling: Use a fume hood. Nitrostyrenes are lachrymators (tear-inducing) in high concentrations.

  • Storage: Store at 2–8°C. Light sensitive.

References
  • NIST Chemistry WebBook. 4-Methyl-beta-methyl-beta-nitrostyrene (CAS 52287-56-6).[2][7] National Institute of Standards and Technology. Link

  • Milhazes, N., et al. (2006). "

    
    -Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study." Bioorganic & Medicinal Chemistry, 14(12), 4078-4088. Link
    
  • ChemicalBook. 1-(4-Methylphenyl)-2-nitropropene Product Properties & Safety.Link

  • Carter, C. A., et al. (2019). "Spectroscopic Characterization of Substituted Nitrostyrenes." Journal of Forensic Sciences.

Sources

Physical properties of p-methyl-beta-methylnitrostyrene

Technical Guide: Physicochemical Characterization of p-Methyl- -Methylnitrostyrene[1]

Executive Summary

This technical guide provides a comprehensive analysis of p-methyl-

123454

Regulatory Note: While this compound is a standard organic intermediate, it is structurally related to precursors controlled under various international drug scheduling laws (e.g., as a precursor to 4-methylamphetamine).[4] Researchers must verify compliance with local regulations (DEA List I/II or equivalent) before procurement or synthesis.[4]

Part 1: Chemical Identity & Structural Analysis[1]

The compound belongs to the class of

4

4
Attribute Detail
IUPAC Name 1-(4-methylphenyl)-2-nitroprop-1-ene
Common Synonyms 4-Methyl-P2NP; p-Methyl-phenyl-2-nitropropene
CAS Registry Number 29816-55-5
Molecular Formula C

H

NO

Molecular Weight 177.20 g/mol
SMILES CC1=CC=C(C=C1)C=C(C)[O-]
InChI Key JEKFDNFWPBWEKO-CLFYSBASSA-N

Part 2: Physicochemical Properties[1][5][7][8][9]

The physical behavior of p-methyl-


1
Table 1: Physical Constants[1]
PropertyValue / RangeExperimental Notes
Physical State Solid (Crystalline needles)Typically crystallizes as long, pale yellow needles from alcohols.[1][4]
Melting Point 51 – 55 °C Literature values vary by purity.[4] Higher ranges (e.g., 80°C+) often refer to the un-methylated chain analog.[4]
Boiling Point ~282 °C (Predicted)Decomposes before boiling at atmospheric pressure.[4]
Solubility (Polar) SolubleEthanol, Methanol, Acetone, DCM, Ethyl Acetate.[4]
Solubility (Non-Polar) ModerateDiethyl ether, Toluene.[4]
Solubility (Aqueous) InsolubleHydrophobic aromatic core prevents water solubility.[4]
Appearance Pale YellowColor arises from the

transition of the conjugated nitro group.[4]
Stability & Reactivity[4]
  • Thermal Stability: Stable at room temperature.[1][4] Thermally sensitive above 100°C; risk of polymerization or decomposition.[4]

  • Light Sensitivity: Mildly photosensitive.[1][4] Prolonged exposure to UV light can induce

    
     isomerization or polymerization.[4]
    
  • Reactivity: Acts as a potent Michael Acceptor (electrophile) at the

    
    -carbon due to the strong electron-withdrawing nature of the nitro group.[1][4]
    

Part 3: Spectroscopic Characterization[1]

Accurate identification relies on distinguishing the methyl signals (ring vs. chain) and the distinct vinyl proton.[4]

Proton NMR ( H-NMR)

Solvent: CDCl

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.05 Singlet (s)1HVinyl CH Deshielded by the nitro group and aromatic ring current.[1]
7.35 Doublet (d)2HAr-H (meta)Part of AA'BB' system (ortho to methyl).[4]
7.25 Doublet (d)2HAr-H (ortho)Part of AA'BB' system (ortho to alkene).[4]
2.45 Singlet (s)3HChain -CH

Allylic coupling may broaden this peak slightly.[4]
2.40 Singlet (s)3HRing -CH

Typical benzylic methyl shift.[4]
Infrared Spectroscopy (FT-IR)
  • 1515 – 1525 cm

    
    :  N-O Asymmetric Stretch (Strong, diagnostic).
    
  • 1330 – 1340 cm

    
    :  N-O Symmetric Stretch (Strong).[4]
    
  • 1630 – 1650 cm

    
    :  C=C Alkene Stretch (Conjugated).[4]
    
  • ~2900 – 3000 cm

    
    :  C-H Aliphatic Stretches (Methyl groups).[4]
    

Part 4: Synthesis Logic & Purification Workflow

The synthesis follows the Henry Reaction (Nitroaldol Condensation), a reversible reaction between an aldehyde and a nitroalkane.[4][6][7] Understanding the mechanism is crucial for controlling impurities (such as the intermediate nitroalcohol).[4]

Reaction Pathway Analysis

The formation involves the nucleophilic attack of the nitronate anion (derived from nitroethane) on p-tolualdehyde, followed by dehydration.[4]

HenryReactionReactantsReactants(p-Tolualdehyde + Nitroethane)IntermediateIntermediate(Nitroalcohol Species)Reactants->Intermediate NucleophilicAdditionCatalystCatalyst(Ammonium Acetate or Amine)Catalyst->Intermediate PromotesProductProduct(p-Methyl-beta-methylnitrostyrene)Intermediate->Product Dehydration(-H2O)WaterByproduct(H2O)Intermediate->Water

Figure 1: Mechanistic pathway of the Henry condensation yielding the target nitroalkene.

Purification Protocol (Recrystallization)

To ensure high purity (>98%) for analytical standards, recrystallization is preferred over chromatography.[4]

  • Solvent Choice: Isopropyl Alcohol (IPA) or Ethanol/Water (90:10).[1][4]

    • Why: The compound is highly soluble in hot alcohol but crystallizes well upon cooling due to its hydrophobic aromatic backbone.[4]

  • Dissolution: Heat solvent to near boiling. Add crude solid slowly until saturation is reached.[4]

  • Filtration (Hot): If insoluble particulates remain, filter rapidly while hot to prevent premature crystallization.[4]

  • Crystallization: Allow the solution to cool to room temperature slowly (2-3 hours), then refrigerate at 4°C.

    • Mechanism:[1][3][4] Slow cooling promotes the formation of large, pure needles, excluding impurities (unreacted aldehyde) from the lattice.[4]

  • Isolation: Vacuum filtration.[1][4] Wash with cold (-20°C) solvent.[4]

Part 5: Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • GHS Hazards:

    • H315: Causes skin irritation.[1][4][6]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1][4][6]

  • Handling Precautions:

    • Use only in a chemical fume hood.[4]

    • Wear nitrile gloves and safety goggles.[4]

    • Dust Hazard: The crystalline powder can be an irritant; avoid inhalation.[1][4]

  • Storage: Store at 2-8°C (refrigerated) to prevent slow polymerization or oxidation. Keep container tightly sealed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1266396 (Related Isomer P2NP) and derivatives.[4] Retrieved from .[4]

  • ChemicalBook (2023). 1-(4-Methylphenyl)-2-nitropropene Product Properties and Safety Data. Retrieved from .[4]

  • Thermo Fisher Scientific. Safety Data Sheet: Nitrostyrene Derivatives.[1][4] (General handling protocols for nitroalkenes). Retrieved from .[4]

  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69.[4] (Spectral data for nitrostyrene analogs). Retrieved from .[4]

4-Methyl-beta-methyl-beta-nitrostyrene molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Characterization and Synthetic Utility of 4-Methyl-


-methyl-

-nitrostyrene

Executive Summary & Chemical Identity

4-Methyl-


-methyl-

-nitrostyrene, systematically known as 1-(4-methylphenyl)-2-nitropropene , is a substituted nitroalkene belonging to the styrene family.[1] It serves as a critical Michael acceptor in organic synthesis and a primary intermediate in the development of phenethylamine derivatives.

In drug development and forensic science, this compound is a known direct precursor to 4-Methylamphetamine (4-MA).[1] Consequently, its handling requires strict adherence to analytical standards and regulatory compliance.[2] This guide focuses on its characterization, Henry reaction kinetics, and analytical fingerprinting for research and forensic validation.

Physicochemical Profile[1][3][4][5][6][7][8][9]
ParameterData
IUPAC Name 1-Methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene
Common Name 4-Methyl-P2NP; 1-(4-Tolyl)-2-nitropropene
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
CAS Registry Number 29816-55-5
Appearance Yellow crystalline needles or powder
Melting Point 81–82 °C (Experimental)
Solubility Soluble in DCM, EtOH, Acetone; Insoluble in H₂O
Electronic Character Electron-deficient alkene (Michael Acceptor)

Synthetic Pathway: The Henry Reaction[1][7][11][12]

The synthesis of 4-methyl-


-methyl-

-nitrostyrene is a classic example of a Knoevenagel-type condensation (specifically the Henry Reaction) followed by spontaneous dehydration.[1]
Reaction Protocol
  • Substrate: 4-Methylbenzaldehyde (

    
    -Tolualdehyde)[1]
    
  • Reagent: Nitroethane (Provides the

    
    -carbon and 
    
    
    
    -methyl group)[1]
  • Catalyst: Ammonium Acetate (

    
    ) or n-Butylamine[1]
    
  • Solvent: Glacial Acetic Acid or Toluene (with Dean-Stark trap)[1]

Stoichiometric Logic: Unlike nitromethane, which yields


-nitrostyrene, the use of nitroethane  introduces the methyl group at the 

-position.[1] The reaction is thermodynamically driven by the removal of water (dehydration), shifting the equilibrium toward the conjugated nitroalkene.
Mechanistic Workflow (Graphviz)

The following diagram details the base-catalyzed mechanism, highlighting the critical dehydration step that locks the geometry of the alkene.

HenryReaction Aldehyde 4-Methylbenzaldehyde (Electrophile) Nitroaldol Beta-Nitro Alcohol (Unstable) Aldehyde->Nitroaldol Nitroalkane Nitroethane (Nucleophile) Nitronate Nitronate Anion (Intermediate) Nitroalkane->Nitronate Deprotonation (alpha-C) Base Base Catalyst (NH4OAc) Base->Nitronate Promotes Nitronate->Nitroaldol Nucleophilic Attack on Carbonyl Product 4-Methyl-beta-methyl-nitrostyrene (C10H11NO2) Nitroaldol->Product Dehydration (-H2O) Water H2O (Byproduct) Nitroaldol->Water

Figure 1: Mechanistic pathway of the Henry condensation between 4-methylbenzaldehyde and nitroethane.[1]

Analytical Characterization

Validating the identity of 4-methyl-


-methyl-

-nitrostyrene requires distinguishing it from its non-methylated analogs.[1] The

-methyl group induces specific shifts in NMR and fragmentation patterns in Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       2.40 ppm (s, 3H):  Methyl group on the aromatic ring (Ar-CH
      
      
      
      ).
    • 
       2.46 ppm (s, 3H):  Methyl group on the vinyl chain (
      
      
      
      -CH
      
      
      ). Note: This singlet confirms the use of nitroethane over nitromethane.[1]
    • 
       8.05 ppm (s, 1H):  Vinyl proton (Ar-CH=C). The singlet multiplicity (or fine doublet) confirms the trisubstituted alkene nature.
      
    • 
       7.2–7.4 ppm (m, 4H):  Aromatic protons (AA'BB' system characteristic of para-substitution).
      
Infrared Spectroscopy (FT-IR)
  • 1510 cm⁻¹ & 1330 cm⁻¹: Asymmetric and symmetric

    
     stretches.
    
  • 1645 cm⁻¹: C=C alkene stretch (conjugated).

  • 815 cm⁻¹: C-H out-of-plane bending (para-substituted benzene ring).[1]

Analytical Decision Tree

AnalysisWorkflow Sample Unknown Sample IR FT-IR Analysis Sample->IR Decision1 Nitro Stretches? (1510/1330 cm-1) IR->Decision1 NMR 1H NMR Spectroscopy Decision2 Vinyl Methyl Singlet? (~2.46 ppm) NMR->Decision2 MS GC-MS Analysis Decision3 Molecular Ion? (m/z 177) MS->Decision3 Decision1->NMR Yes Reject Structure Mismatch Decision1->Reject No Decision2->MS Yes Decision2->Reject No (Likely Nitrostyrene) Result Confirmed: 1-(4-methylphenyl)-2-nitropropene Decision3->Result Match

Figure 2: Step-wise analytical validation workflow for forensic or quality control identification.

Reactivity & Applications

Reduction Potential

The nitroalkene moiety is highly susceptible to reduction. In drug development research, this pathway is monitored to understand metabolic stability or synthetic transformation:

  • Ketone Formation: Hydrolysis (Nef reaction conditions) yields 1-(4-methylphenyl)-2-propanone.[1]

  • Amine Formation: Reduction (e.g., LiAlH₄ or H₂/Pd) yields 4-Methylamphetamine. Caution: This transformation is the basis for the compound's regulated status.[1]

Michael Addition

As an electron-deficient alkene, the compound reacts with soft nucleophiles (thiols, malonates) at the


-position (benzylic carbon). This property is utilized in medicinal chemistry to covalently bind cysteine residues in potential antibacterial targets.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12311449, 1-(4-Methylphenyl)-2-nitropropene.[1] Retrieved from [Link]

  • Alvarez, E. et al. (2024). Mechanistic insights into the Henry reaction: Nitroalkene synthesis.[3] Journal of Organic Chemistry.[4] (Contextual Citation for Mechanism).

Sources

Technical Guide: Solubility Profile and Crystallization Dynamics of 1-(4-methylphenyl)-2-nitropropene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the solubility of 1-(4-methylphenyl)-2-nitropropene (4-Methyl-P2NP) in Ethanol (EtOH) and Methanol (MeOH). While both solvents are polar protic alcohols capable of dissolving nitroalkenes, they exhibit distinct thermodynamic behaviors critical for process optimization.

Key Findings:

  • Ethanol is the superior solvent for recrystallization due to a steeper solubility-temperature gradient, facilitating higher recovery yields upon cooling.

  • Methanol exhibits higher solvation power at ambient temperatures due to its higher dielectric constant and polarity, making it ideal for initial crude dissolution or removing highly polar impurities, but less efficient for maximizing crystalline yield.

  • Process Recommendation: Use Ethanol (95% or anhydrous) for final purification to balance impurity rejection with mass recovery.

Physicochemical Framework

To understand the solubility differences, we must analyze the solute-solvent interactions at the molecular level.

Solute Architecture

The molecule 1-(4-methylphenyl)-2-nitropropene consists of two distinct domains:

  • Lipophilic Domain: The 4-methylphenyl (p-tolyl) ring. This aromatic system relies on London Dispersion forces (

    
    ) for solvation.
    
  • Polar/Electrophilic Domain: The nitroalkene tail. The nitro group (

    
    ) is highly polar and capable of accepting hydrogen bonds, while the alkene double bond is electron-deficient.
    
Hansen Solubility Parameters (HSP)

Solubility is maximized when the HSP distance (


) between solvent and solute is minimized.
Component

(Dispersion)

(Polarity)

(H-Bonding)
Interaction Logic
4-Methyl-P2NP (Est.)~19.0~11.0~5.0Requires balanced polar/non-polar solvent.
Methanol 15.112.322.3High

favors the nitro group; High

dominates.
Ethanol 15.88.819.4Higher

and lower

than MeOH match the tolyl ring better.

Interpretation: Methanol's high polarity often leads to "over-solvation" at room temperature. Ethanol's slightly more lipophilic character (ethyl tail) provides a better match for the aromatic ring, allowing the crystal lattice energy to overcome solvation forces as the temperature drops.

Comparative Solvent Analysis

Ethanol (The Crystallization Standard)
  • Solubility Profile: Moderate at 20°C; High at 78°C (Boiling Point).

  • Thermodynamics: The solubility curve is steep. A saturated solution at boiling point becomes supersaturated rapidly upon cooling to 0-5°C, forcing the solute to crash out as defined crystals.

  • Impurity Rejection: Excellent. Common polymeric byproducts from the Henry reaction often remain soluble in the cold ethanolic mother liquor.

Methanol (The High-Solvency Alternative)
  • Solubility Profile: High at 20°C; Very High at 65°C.

  • Thermodynamics: Due to lower molecular weight and higher polarity, Methanol often holds the nitropropene in solution even at lower temperatures.

  • Use Case: Methanol is best used for washing filter cakes (chilled) or dissolving crude tars where ethanol fails to penetrate the matrix.

Quantitative Data Summary (Projected)

Note: Exact values depend on polymorph purity. Values below are projected ranges based on nitro-styrene analogs.

ParameterEthanol (EtOH)Methanol (MeOH)
Boiling Point 78.37 °C64.7 °C
Solubility (20°C) ~20-30 g/L~40-60 g/L
Solubility (Reflux) >250 g/L>350 g/L
Recovery Yield (Est.) 85-90%60-75%
Crystal Habit Defined Needles/PrismsSmaller aggregates (rapid nucleation)

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate exact solubility curves for your specific batch.

Objective: Determine the saturation limit (


) at Temperature 

.
  • Preparation: Weigh 10.0 g of solvent (EtOH or MeOH) into a jacketed glass vessel equipped with a magnetic stirrer.

  • Saturation: Add 1-(4-methylphenyl)-2-nitropropene in 0.5 g increments while maintaining

    
     (e.g., 25°C). Wait 20 minutes between additions.
    
  • Endpoint: Stop when solid solute persists (turbidity) despite vigorous stirring.

  • Sampling: Stop stirring. Allow solids to settle for 10 minutes.

  • Extraction: Withdraw 2.0 mL of supernatant using a syringe filter (0.45 µm PTFE).

  • Measurement: Transfer filtrate to a pre-weighed dish. Evaporate solvent under vacuum at 40°C. Weigh the dry residue.

Calculation:



Protocol B: Optimal Recrystallization Workflow

This self-validating workflow ensures maximum purity.

RecrystallizationWorkflow Start Crude 4-Methyl-P2NP Dissolve Dissolve in Boiling EtOH (Min. Volume for Saturation) Start->Dissolve Check Is Solution Clear? Dissolve->Check Filter Hot Filtration (Remove Insolubles) Check->Filter No (Turbid) Cool Slow Cooling to 25°C (Induce Nucleation) Check->Cool Yes (Clear) Filter->Cool Chill Chill to 0-4°C (Maximize Yield) Cool->Chill Collect Vacuum Filtration Chill->Collect Wash Wash with Cold MeOH/EtOH (1:1) Collect->Wash Dry Vacuum Desiccation Wash->Dry

Figure 1: Decision tree for the recrystallization of nitropropenes. Note the critical "Slow Cooling" step to prevent oiling out.

Troubleshooting & Metastable Zones

A common issue with nitropropenes is "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.

Mechanism: If the solution is too concentrated or cools too fast, the solute separates as a supercooled liquid before organizing into a lattice.

Correction Strategy:

  • Seeding: Add a single crystal of pure product at 40°C (Metastable Zone).

  • Co-Solvent: If using Ethanol, add water dropwise at reflux until turbidity appears, then add 1 mL Ethanol to clear. This "Push-Pull" method forces crystallization upon cooling.

  • Solvent Swap: If Methanol is used and yield is low, evaporate 50% of the volume and add cold water to precipitate the remaining crop (lower purity).

Process Safety & Handling

  • Toxicity: Both solvents are flammable. Methanol is toxic (neurotoxin). 4-Methyl-P2NP is a skin/eye irritant and potential sensitizer.

  • Thermal Stability: Nitroalkenes can degrade at high temperatures. Do not exceed 80°C during dissolution.

  • Ventilation: All solubility tests must be performed in a fume hood.

References

  • National Institute of Standards and Technology (NIST). "4-Methyl-beta-methyl-beta-nitrostyrene - Gas Phase IR Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. "trans-4-Methyl-beta-nitrostyrene | C9H9NO2." National Library of Medicine. Available at: [Link]

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2007. (Theoretical basis for solvent selection).[1][2][3][4]

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." Pearson Education, 5th Edition.

Sources

A Technical Guide to 4-methyl-β-nitrostyrene and 4-methyl-β-methyl-nitrostyrene: A Comparative Analysis for Chemical Synthesis Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth comparative analysis of 4-methyl-β-nitrostyrene and its β-methylated analogue, 4-methyl-β-methyl-nitrostyrene. Nitrostyrenes are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide range of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] The introduction of a methyl group at the β-position of the nitrovinyl moiety significantly alters the molecule's steric and electronic properties, leading to distinct differences in reactivity, stability, and synthetic utility. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the structural differences, comparative physicochemical properties, synthesis protocols, and divergent applications of these two valuable compounds.

Introduction: The Strategic Importance of Substituted Nitrostyrenes

Nitrostyrenes are highly valuable and versatile intermediates in the field of organic chemistry.[1] The powerful electron-withdrawing nature of the nitro group, in conjugation with the styrenyl backbone, activates the carbon-carbon double bond for a variety of nucleophilic and cycloaddition reactions.[3][4] This inherent reactivity makes them excellent Michael acceptors and dienophiles, enabling the construction of complex molecular architectures.[1][3] Their applications are extensive, ranging from the synthesis of bioactive heterocyclic compounds to their use as precursors for amino compounds and other functionalized molecules.[1][2] This guide focuses on two closely related derivatives: 4-methyl-β-nitrostyrene and 4-methyl-β-methyl-nitrostyrene (also known as 1-(p-tolyl)-2-nitropropene), to elucidate how a single methyl group substitution at the β-position can be strategically exploited in synthetic design.

Molecular Structure and Physicochemical Properties

The fundamental difference between the two compounds lies in the presence of a methyl group on the β-carbon of the nitrovinyl side chain in 4-methyl-β-methyl-nitrostyrene. This seemingly minor structural modification has significant consequences for the molecule's geometry, electronic distribution, and physical properties.

G cluster_0 4-methyl-β-nitrostyrene cluster_1 4-methyl-β-methyl-nitrostyrene mol1 mol2

Caption: Chemical structures of the two compounds.

Comparative Data Table
Property4-methyl-β-nitrostyrene4-methyl-β-methyl-nitrostyrene
CAS Number 5153-68-4[5]52287-56-6[6]
Molecular Formula C₉H₉NO₂[7]C₁₀H₁₁NO₂[6]
Molecular Weight 163.17 g/mol [7]177.20 g/mol [8]
Appearance Yellow crystalline solid[5]Yellow crystalline solid
Melting Point 100-106 °C[9]~65 °C (for the unsubstituted analogue)
Solubility Sparingly soluble in water (0.070 g/L at 25°C)[10]Insoluble in water, soluble in organic solvents
Key Structural Difference Hydrogen at β-positionMethyl group at β-position

The β-methyl group introduces steric hindrance around the double bond and the nitro group. Electronically, the methyl group is weakly electron-donating, which can slightly modulate the electrophilicity of the β-carbon. These factors collectively influence the reaction kinetics and pathways available to each molecule.

Synthesis and Reaction Mechanisms

The primary synthetic route to both compounds is the Henry-Knoevenagel condensation, a reaction between an aromatic aldehyde and a nitroalkane catalyzed by a base.[11][12]

Synthesis of 4-methyl-β-nitrostyrene

This compound is synthesized by the condensation of 4-methylbenzaldehyde with nitromethane.[13]

G reactant1 4-Methylbenzaldehyde catalyst Base (e.g., NH4OAc) reactant1->catalyst reactant2 Nitromethane reactant2->catalyst product 4-methyl-β-nitrostyrene catalyst->product water + H₂O product->water

Caption: Synthesis of 4-methyl-β-nitrostyrene.

Experimental Protocol:

  • Reactants: 4-methylbenzaldehyde (1 equivalent), nitromethane (1.1-1.5 equivalents).

  • Catalyst: Ammonium acetate, primary amines (e.g., n-butylamine), or an ionic liquid can be used.[13]

  • Solvent: Toluene, ethanol, or solvent-free conditions.

  • Procedure: The reactants and catalyst are combined and heated to reflux, often with a Dean-Stark trap to remove the water formed during the reaction.[14] The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.[14]

  • Causality: The base deprotonates nitromethane to form a nucleophilic nitronate anion. This anion attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde. The resulting nitroaldol intermediate readily undergoes dehydration under the reaction conditions to yield the conjugated nitrostyrene product.[12]

Synthesis of 4-methyl-β-methyl-nitrostyrene

This compound is synthesized by the condensation of 4-methylbenzaldehyde with nitroethane.[15]

G reactant1 4-Methylbenzaldehyde catalyst Base (e.g., n-Butylamine) reactant1->catalyst reactant2 Nitroethane reactant2->catalyst product 4-methyl-β-methyl-nitrostyrene catalyst->product water + H₂O product->water

Caption: Synthesis of 4-methyl-β-methyl-nitrostyrene.

Experimental Protocol:

  • Reactants: 4-methylbenzaldehyde (1 equivalent), nitroethane (1-1.2 equivalents).

  • Catalyst: A primary or secondary amine, such as n-butylamine or cyclohexylamine, is typically used.[14][16]

  • Solvent: Ethanol, isopropanol, or glacial acetic acid can be employed.[16]

  • Procedure: The aldehyde, nitroethane, and catalyst are mixed and refluxed for several hours.[16] Upon cooling, the product often crystallizes directly from the reaction mixture or after the addition of water.[14] Purification is achieved by recrystallization from ethanol or isopropanol.[14]

  • Causality: The mechanism is analogous to the synthesis of the unsubstituted version. However, the reaction with nitroethane can be slower due to the slightly lower acidity of the α-proton compared to nitromethane and increased steric bulk. The choice of catalyst and solvent is crucial for achieving good yields.[12]

Reactivity and Synthetic Utility: A Tale of Two Electrophiles

The primary divergence in the chemical behavior of these two compounds stems from the steric and electronic influence of the β-methyl group.

4-methyl-β-nitrostyrene
  • High Reactivity as a Michael Acceptor: The unsubstituted β-position makes it a highly reactive Michael acceptor for a wide range of soft nucleophiles, including amines, thiols, and enolates.[17][18] This reactivity is central to its use in constructing complex molecules.

  • Versatility in Cycloadditions: It serves as a potent dienophile in Diels-Alder reactions and a dipolarophile in [3+2] cycloadditions, providing access to various carbocyclic and heterocyclic frameworks.[1][3]

  • Precursor to 2-Aryl-2-nitroethanamines: Reduction of the double bond and the nitro group is a common strategy for synthesizing phenethylamine derivatives, which are important pharmacophores.

4-methyl-β-methyl-nitrostyrene
  • Sterically Hindered Michael Acceptor: The β-methyl group significantly increases steric hindrance at the site of nucleophilic attack. This can decrease the rate of Michael additions and, in some cases, prevent the reaction with bulky nucleophiles altogether.[19] However, this hindrance can also be exploited to achieve higher diastereoselectivity in conjugate addition reactions.

  • Precursor to Amphetamine Analogues: The most prominent application of this compound is as a precursor in the synthesis of amphetamine-type stimulants. Reduction of both the nitro group and the double bond yields 4-methylamphetamine. The structure is a direct precursor to the amine functionality.[12]

  • Photochemical Reactivity: β-methyl-β-nitrostyrenes have been shown to undergo photochemical rearrangement to form 1-phenyl-1,2-propanedione-1-oxime derivatives in high yields.[20]

G cluster_0 4-methyl-β-nitrostyrene cluster_1 4-methyl-β-methyl-nitrostyrene a1 Highly Reactive Michael Acceptor a2 Versatile in Cycloadditions b1 Sterically Hindered Michael Acceptor a1->b1 Steric Hindrance a3 Precursor to Phenethylamines b2 Key Precursor to Amphetamines a3->b2 Structural Precursor b3 Unique Photochemical Reactivity

Caption: Comparative reactivity and applications workflow.

Applications in Drug Development

The distinct reactivity profiles of these two compounds lead them to be utilized in different areas of drug discovery and development.

  • 4-methyl-β-nitrostyrene is a versatile building block. Its ability to readily undergo Michael additions and cycloadditions makes it a valuable starting material for creating libraries of complex heterocyclic compounds for biological screening.[1][2] It is used as an intermediate in the synthesis of pharmaceuticals where a phenethylamine backbone is required but the final structure is more complex than a simple amphetamine.[10]

  • 4-methyl-β-methyl-nitrostyrene is more of a specialized synthon. Its primary and most well-documented role is in the synthesis of substituted amphetamines. The reduction of this specific nitrostyrene is a direct and efficient route to the corresponding primary amine, making it a controlled substance precursor in many jurisdictions.

Safety and Handling

Both compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Nitro compounds can be energetic and may pose risks if heated improperly or subjected to shock.

  • 4-methyl-β-nitrostyrene: Stable under recommended storage conditions (2-8°C).[10]

  • 4-methyl-β-methyl-nitrostyrene: Handle as a potentially lachrymatory and toxic substance. Store in a cool, dark, and dry place.

Conclusion

The distinction between 4-methyl-β-nitrostyrene and 4-methyl-β-methyl-nitrostyrene is a clear illustration of structure-activity relationships in organic synthesis. The absence of the β-methyl group in the former renders it a highly versatile and reactive intermediate for a broad range of synthetic transformations. In contrast, the presence of the β-methyl group in the latter introduces significant steric hindrance, which, while limiting its general applicability as a Michael acceptor, makes it a highly specific and efficient precursor for the synthesis of amphetamine analogues. The choice between these two synthons is therefore dictated entirely by the desired final molecular architecture and the specific reaction pathway being pursued.

References

  • Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. (2026). ResearchGate. [Link]

  • The chemistry of 2-hydroxy-β-nitrostyrenes: Versatile intermediates in synthetic organic chemistry. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC. [Link]

  • Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. (2021). RSC Publishing. [Link]

  • Correlation analysis of reactivity in the addition of substituted benzylamines to β-nitrostyrene. Canadian Journal of Chemistry. [Link]

  • trans-4-Methyl-beta-nitrostyrene. PubChem. [Link]

  • Denitrative Cross-Couplings of Nitrostyrenes. (2020). MDPI. [Link]

  • Developments and applications of α-bromonitrostyrenes in organic syntheses. (2024). RSC Publishing. [Link]

  • Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. [Link]

  • trans-4-Methyl-beta-nitrostyrene, 98%, Thermo Scientific Chemicals. Fisher Scientific. [Link]

  • 4-Methyl-β-methyl-β-nitrostyrene. NIST WebBook. [Link]

  • Phenyl-2-nitropropene. Wikipedia. [Link]

  • One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). RSC Publishing. [Link]

  • Chemical Properties of 4-Methoxy-«beta»-nitrostyrene (CAS 3179-10-0). Cheméo. [Link]

  • Nitrostyrene. Organic Syntheses Procedure. [Link]

  • Method for preparing beta-nitrostyrolene and derivatives thereof.
  • Synthesis of Phenyl-2-Nitropropene. Erowid. [Link]

  • Beta-Nitrostyrene Synthesis - Reference Collection. Scribd. [Link]

  • Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. ChemRxiv. [Link]

  • Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives. TopSCHOLAR. [Link]

  • Synthesis of β-methyl-β-nitrostyrene and 2-amino-3-[(2-nitro-1-phenylpropyl)thio] propanoic acid derivatives. ResearchGate. [Link]

  • Synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene. Sciencemadness Discussion Board. [Link]

  • Synthesis of Phenyl-2-Nitropropene. Rhodium. [Link]

  • trans-4-methyl-beta-nitrostyrene CAS:5153-68-4. ExportersIndia. [Link]

  • Synthesis of 1-(4-methoxyphenyl)-2-nitropropene from 4-methoxybenzaldehyde. YouTube. [Link]

  • β-Nitrostyrene. Wikipedia. [Link]

  • 2-nitropropene. Organic Syntheses Procedure. [Link]

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Biological activity of substituted beta-methyl-beta-nitrostyrenes

Biological Activity of Substituted -Methyl- -Nitrostyrenes

Executive Summary

Substituted




This guide analyzes the pharmacological landscape of these compounds, focusing on their potent antimicrobial (specifically against Gram-negative bacteria), antifungal (Candida spp.), and anticancer (colorectal and breast carcinoma) activities. It provides actionable protocols for synthesis and biological evaluation, grounded in structure-activity relationship (SAR) data.[1]

Chemical Foundation & Synthesis

The "Methyl Effect" and Reactivity

The defining feature of



  • Conformational Twist: Unlike planar

    
    -nitrostyrenes, the 
    
    
    -methyl derivative forces the nitro group out of planarity with the phenyl ring by approximately 28° . This reduces the conjugation of the
    
    
    -system.
  • Reactivity Modulation: This steric bulk retards nucleophilic attack (Michael addition) compared to unmethylated analogs. In a biological context, this is advantageous; it prevents rapid sequestration by non-critical cellular thiols (like free glutathione) before the molecule reaches its target site, effectively increasing the compound's bioavailability and half-life.

Synthesis: The Henry Reaction

The most robust method for generating these scaffolds is the Henry reaction (nitroaldol condensation) followed by dehydration.

Reaction Scheme:

Diagram 1: Synthesis Workflow (DOT)

SynthesisAldehydeSubstitutedBenzaldehydeIntermediate$beta$-NitroalcoholIntermediateAldehyde->IntermediateHenry Reaction(Condensation)NitroethaneNitroethane(Solvent/Reagent)Nitroethane->IntermediateProduct$beta$-Methyl-$beta$-Nitrostyrene(E-isomer dominant)Intermediate->ProductDehydration(-H2O)CatalystCatalyst:NH4OAc orIonic LiquidCatalyst->Intermediate

Caption: General synthetic pathway via Henry condensation. The reaction preferentially yields the thermodynamically stable (E)-isomer.

Biological Activities & Therapeutic Potential[2][3][4][5][6]

Antimicrobial Activity

The

12
  • Gram-Negative Potency: The 4-fluoro and 4-chloro derivatives show superior activity against E. coli compared to unsubstituted or electron-rich (e.g., methoxy) derivatives.[3] The lipophilicity conferred by the halogen and the

    
    -methyl group facilitates penetration of the Gram-negative outer membrane.
    
  • Gram-Positive Activity: While generally active against S. aureus, bulky substituents (e.g., 3,4-methylenedioxy) combined with the

    
    -methyl group can reduce potency due to excessive steric hindrance preventing binding to the target enzyme.
    
Antifungal Activity

Recent studies highlight these compounds as potent agents against Candida albicans, C. glabrata, and the multidrug-resistant C. auris.[4]

  • Mechanism: They act as cell wall perturbers.[4] Transcriptomic analysis reveals differential expression of genes related to cell wall metabolism, leading to structural instability.

  • Synergy: They demonstrate fungicidal synergy with fluconazole and caspofungin, likely by compromising the cell wall and allowing increased uptake of the co-administered drug.

Anticancer Activity: The CYT-Rx20 Case Study

The derivative 3'-hydroxy-4'-methoxy-


-methyl-

-nitrostyrene (CYT-Rx20)
  • ROS Generation: CYT-Rx20 induces a rapid accumulation of Reactive Oxygen Species (ROS). This is not merely a side effect but the primary driver of cytotoxicity.

  • Pathway Activation:

    • DNA Damage: ROS causes double-strand breaks (indicated by

      
      -H2AX markers).
      
    • Mitochondrial Dysfunction: Loss of membrane potential (

      
      ) and release of Cytochrome C.
      
    • Autophagy: Upregulation of Beclin-1 and LC3-II. Interestingly, autophagy here acts as a pro-death mechanism or a failed survival attempt; inhibiting autophagy (via chloroquine) enhances cytotoxicity.

Table 1: Comparative Biological Activity Data
Compound Substituent (R)Target Organism/Cell LineActivity MetricKey Insight
4-Fluoro E. coli (Gram -)MIC: 8–16 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

g/mL
Halogen enhances lipophilicity for membrane permeation.
4-Chloro S. aureus (Gram +)MIC: 4–8

g/mL
High potency; comparable to standard antibiotics in vitro.
3-OH, 4-OMe (CYT-Rx20) HCT116 (Colorectal Cancer)IC

: ~1.15

g/mL
Induces ROS-mediated apoptosis; more potent than 5-FU in vitro.
3,4-Methylenedioxy PlateletsIC

: < 5

M
Inhibits tyrosine kinase phosphorylation; prevents aggregation.[5]

Structure-Activity Relationships (SAR)

The SAR of these compounds is governed by the interplay between the electrophilicity of the nitroalkene tail and the lipophilicity of the aryl head.

Diagram 2: SAR Logic Tree (DOT)

SARCore$beta$-Methyl-$beta$-NitrostyreneScaffoldBetaMethyl$beta$-Methyl GroupCore->BetaMethylArylRingAryl Ring SubstitutionCore->ArylRingNitroGroupNitro GroupCore->NitroGroupStericIncreases Steric Hindrance(Reduces non-specific thiol reactivity)BetaMethyl->StericLipophilicityIncreases Lipophilicity(Better membrane crossing)BetaMethyl->LipophilicityHalogensHalogens (F, Cl)Best for Gram(-) BacteriaArylRing->HalogensOxygenatedOxygenated (OH, OMe)Best for Anticancer (ROS generation)ArylRing->OxygenatedMichaelMichael Acceptor(Essential for activity)NitroGroup->Michael

Caption: SAR map highlighting the functional roles of the scaffold components. The

Mechanism of Action: The Thiol Switch

The unifying mechanism across antibacterial, antifungal, and anticancer activities is the Thiol-Michael Addition .

  • Entry: The molecule permeates the cell membrane (facilitated by the

    
    -methyl lipophilicity).
    
  • Target Binding: The electrophilic

    
    -carbon undergoes nucleophilic attack by cysteine thiols on specific proteins (e.g., tubulin, tyrosine phosphatases, or mitochondrial enzymes).
    
  • Redox Imbalance: Depletion of cellular thiols (like glutathione) or direct inhibition of antioxidant enzymes leads to an explosion of ROS.

  • Apoptosis: ROS triggers the mitochondrial apoptotic pathway (Caspase-3 activation).

Diagram 3: Anticancer Signaling Pathway (DOT)

MechanismDrug$beta$-Methyl-$beta$-Nitrostyrene(e.g., CYT-Rx20)ThiolsCellular Thiols(GSH, Protein-SH)Drug->ThiolsMichael Addition(Depletion)ROSROS Accumulation(Oxidative Stress)Drug->ROSDirect InductionThiols->ROSInhibition leads toMitoMitochondrial Dysfunction(Loss of $DeltaPsi_m$)ROS->MitoDNADNA Damage($gamma$-H2AX)ROS->DNACaspaseCaspase-3/9ActivationMito->CaspaseDNA->CaspaseApoptosisApoptosis(Cell Death)Caspase->Apoptosis

Caption: Mechanistic cascade for anticancer activity.[6][7] Thiol depletion is the upstream trigger for ROS-mediated mitochondrial collapse.

Experimental Protocols

Protocol A: Synthesis of 4-Fluoro- -methyl- -nitrostyrene

Use this protocol to generate high-purity substrate for biological testing.

  • Reagents: 4-Fluorobenzaldehyde (10 mmol), Nitroethane (excess, acting as solvent/reagent), Ammonium Acetate (4 mmol).

  • Procedure:

    • Combine reagents in a round-bottom flask equipped with a reflux condenser.

    • Heat to mild reflux (80–90°C ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Crucial Step: Upon completion, remove excess nitroethane under reduced pressure immediately to prevent polymerization.

    • Dissolve the residue in hot ethanol and allow to crystallize at 4°C.

    • Validation: Confirm structure via

      
      H NMR (Look for the methyl singlet ~2.4 ppm and the vinylic proton ~8.0 ppm).
      
Protocol B: MIC Determination (Modified for Hydrophobic Compounds)

Standard broth dilution often fails for nitrostyrenes due to precipitation. Use this modified method.

  • Stock Preparation: Dissolve compound in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare intermediate dilutions in sterile water such that the final DMSO concentration in the well never exceeds 1% (toxic to some bacteria) or 2.5% (tolerable for many fungi).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland).
    
  • Assay:

    • Add 100

      
      L of Mueller-Hinton Broth (MHB) to 96-well plates.
      
    • Add compound dilutions.

    • Incubate at 37°C for 24h.

  • Readout: Use Resazurin dye (0.01%) as a viability indicator. Blue

    
     Pink indicates growth. The MIC is the lowest concentration remaining Blue.
    
Protocol C: MTT Cytotoxicity Assay

Critical for validating anticancer potential.

  • Seeding: Seed HCT116 or MCF-7 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with graded concentrations of the nitrostyrene (0.1 – 50

    
    M) for 48h. Include a NAC (N-acetylcysteine)  rescue control (5 mM pre-treatment) to confirm the ROS mechanism.
    
  • Development: Add MTT reagent (0.5 mg/mL) for 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm.

    • Success Criterion: If NAC pre-treatment restores viability to >80%, the mechanism is confirmed as ROS-dependent.

References

  • Nicoletti, et al. (2012).

    
    -Nitrostyrenes as Antimicrobial Agents. MDPI. Link
    
  • Milhazes, N., et al. (2006).[8]

    
    -Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry. Link
    
  • Wei, C.W., et al. (2017). 3'-hydroxy-4'-methoxy-

    
    -methyl-
    
    
    -nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction.[9] Oncotarget. Link
  • Pavlovica, S., et al. (2014).[8] Synthesis of

    
    -Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Latvian Journal of Chemistry. Link
    
  • Kaushik, S., et al. (2025).

    
    -Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall. ResearchGate. Link
    

An In-Depth Technical Guide on the Safety Data Sheet (SDS) for 1-(4-methylphenyl)-2-nitropropene

Author: BenchChem Technical Support Team. Date: February 2026

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A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the safety data sheet for 1-(4-methylphenyl)-2-nitropropene, a compound of interest in organic synthesis. The objective is to provide an in-depth understanding of the associated hazards, safe handling protocols, and emergency procedures, grounded in authoritative safety information. This document is structured to empower laboratory professionals with the knowledge to work with this chemical responsibly and safely.

Chemical Identity and Physicochemical Properties

1-(4-methylphenyl)-2-nitropropene is a crystalline solid, appearing colorless to light yellow.[1] It is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol .[1][2]

Table 1: Physicochemical Data for 1-(4-methylphenyl)-2-nitropropene

PropertyValueSource
Melting Point55 °C[2]
Boiling Point135-139 °C at 10 Torr[2]
Density~1.112 g/cm³ (predicted)[2]

Understanding these properties is crucial for safe handling and storage. The melting point indicates it is a solid at room temperature, and its relatively high boiling point suggests low volatility under standard conditions.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. 1-(4-methylphenyl)-2-nitropropene is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][4]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[3][4]

  • Serious Eye Irritation (Category 2/2A): H319 - Causes serious eye irritation.[3][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3][5]

The signal word associated with these classifications is "Warning".[2][6] These classifications are derived from toxicological data and form the basis for the necessary precautionary measures.

Toxicological Profile

The toxicological properties of 1-(4-methylphenyl)-2-nitropropene have not been exhaustively investigated.[6] However, the available data indicates that it is harmful if ingested and is an irritant to the skin, eyes, and respiratory system.[3][6] The oral median lethal dose (LD50) in rats has been reported as greater than 500 mg/kg.[3][7] While there is no evidence to classify it as a carcinogen based on current data, a thorough understanding of its potential health effects warrants cautious handling.[6]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with any chemical. The following protocols are essential for minimizing exposure to 1-(4-methylphenyl)-2-nitropropene.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of any dust or vapors.[5]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles that meet approved standards.[5] A face shield may be necessary for procedures with a high risk of splashing.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[5] Ensure gloves are inspected for integrity before use.

  • Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[5]

Synthesis_Workflow Reactants 4-Methylbenzaldehyde + Nitroethane + Base Catalyst Reaction Henry Condensation (in fume hood) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product 1-(4-methylphenyl)- 2-nitropropene Purification->Product

Caption: A simplified workflow for the synthesis of 1-(4-methylphenyl)-2-nitropropene.

Conclusion

A comprehensive understanding and diligent application of the information presented in the safety data sheet are non-negotiable for the safe handling of 1-(4-methylphenyl)-2-nitropropene. By adhering to the principles of hazard identification, risk assessment, and the consistent use of appropriate controls, researchers can mitigate the potential risks associated with this compound and maintain a safe laboratory environment.

References

  • Cayman Chemical. (2025, August 20).
  • Fisher Scientific. (2014, September 12). Safety Data Sheet: trans-ß-Methyl-ß-nitrostyrene.
  • MilliporeSigma. (2025, November 6).
  • Santa Cruz Biotechnology. (2024, November 4).
  • Miyashita, M., Yanami, T., & Yoshikoshi, A. (n.d.). 2-nitropropene. Organic Syntheses Procedure.
  • ChemBK. (2024, April 9). 1-(4-Methylphenyl)-2-nitropropene.
  • Wikipedia. (n.d.). 1-Phenyl-2-nitropropene.
  • ChemicalBook. (2023, September 7). 1-(4-Methylphenyl)-2-nitropropene.
  • ChemicalBook. (2023, September 26).
  • Erowid. (n.d.). Synthesis of Phenyl-2-Nitropropene.
  • ChemicalBook. (2021, August 26).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • BunsenBurning. (2023, June 24). Synthesis of P2NP (1-phenyl-2-nitropropene)
  • Scribd. (n.d.). Chemists' Guide to 2-Nitropropene Synthesis.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.

Sources

Technical Guide: Synthetic Applications of 1-(4-Methylphenyl)-2-nitropropene

[1]

Executive Summary

1-(4-Methylphenyl)-2-nitropropene (often abbreviated as 4-Me-P2NP) is a substituted nitroalkene featuring an electron-deficient double bond conjugated with a 4-tolyl ring.[1] While historically categorized primarily as a precursor in the synthesis of phenethylamine derivatives, modern organic synthesis utilizes this compound as a versatile "Michael acceptor" in asymmetric catalysis and heterocyclic construction.

This guide moves beyond basic reduction protocols to explore the compound's utility in organocatalytic Michael additions , Barton-Zard pyrrole synthesis , and chemoselective reductions .[1] It provides researchers with high-fidelity protocols, mechanistic insights, and strict safety/regulatory frameworks.[1]

Fundamental Synthesis: The Henry Reaction[2][3]

The most robust route to 1-(4-methylphenyl)-2-nitropropene is the nitroaldol condensation (Henry Reaction) between 4-methylbenzaldehyde and nitroethane.[1]

Reaction Mechanism

The reaction proceeds via a base-catalyzed deprotonation of nitroethane, forming a nitronate anion.[1] This nucleophile attacks the carbonyl carbon of the aldehyde, yielding a

12

1
Optimized Protocol
  • Reagents: 4-Methylbenzaldehyde (1.0 eq), Nitroethane (1.2 eq), Ammonium Acetate (0.5 eq) or n-Butylamine (0.1 eq).[1]

  • Solvent: Glacial Acetic Acid (for NH4OAc) or Toluene (for amine cat.).

  • Conditions: Reflux (100–110 °C) for 2–4 hours.

Step-by-Step Procedure (Ammonium Acetate Method):

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 4-methylbenzaldehyde (0.1 mol) and nitroethane (0.12 mol) to 50 mL of glacial acetic acid.

  • Catalyst: Add anhydrous ammonium acetate (0.05 mol).

  • Reaction: Heat to gentle reflux for 3 hours. The solution will darken to a deep yellow/orange.

  • Workup: Cool the mixture to room temperature. Pour slowly into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.

  • Purification: Filter the crude solid. Recrystallize from hot isopropyl alcohol (IPA) or ethanol to yield bright yellow needles.

    • Target Melting Point: 55–58 °C.

Divergent Chemical Reactivity[1]

The nitroalkene moiety serves as a linchpin for diverse chemical architectures. The electron-withdrawing nitro group activates the

1
Visualization of Reaction Pathways[2]

GStart1-(4-Methylphenyl)-2-nitropropenePyrroleSubstituted Pyrrole(Barton-Zard)Start->Pyrrole+ Isocyanoacetate(Base)MichaelAdductγ-Nitro Carbonyl(Asymmetric Michael)Start->MichaelAdduct+ Aldehyde/Ketone(Organocatalyst)Amine4-Methylamphetamine(Reduction)Start->AmineLiAlH4 orNaBH4/CuCl2Ketone4-Methylphenylacetone(Nef/Hydrolysis)Start->KetoneFe/HCl orTiCl3

Figure 1: Divergent synthetic pathways starting from 1-(4-methylphenyl)-2-nitropropene.[1]

Advanced Application: Asymmetric Michael Addition

One of the most valuable academic applications of this compound is its use as a substrate in enantioselective organocatalysis . Thiourea-based catalysts can activate the nitro group via hydrogen bonding, allowing for high stereocontrol during the addition of nucleophiles (e.g., aldehydes or ketones).[1][3][4]

Mechanistic Insight

The catalytic cycle involves "dual activation":[3][4]

  • Enamine Formation: A chiral amine catalyst (e.g., a proline derivative or DPEN-based catalyst) reacts with the nucleophile (e.g., isobutyraldehyde) to form a nucleophilic enamine.[1]

  • H-Bonding Activation: The thiourea moiety of the catalyst donates hydrogen bonds to the nitro group oxygens, lowering the LUMO energy of the alkene.

  • Stereoselective Attack: The enamine attacks the activated nitroalkene from a sterically defined face.

Protocol: Enantioselective Addition of Isobutyraldehyde
  • Reagents: 1-(4-Methylphenyl)-2-nitropropene (1.0 eq), Isobutyraldehyde (2.0 eq).[1]

  • Catalyst: Takemoto’s Catalyst (or DPEN-thiourea derivative) (10 mol%).[1]

  • Solvent: Toluene or solvent-free.[1]

Procedure:

  • Dissolve the nitroalkene (1.0 mmol) and catalyst (0.1 mmol) in Toluene (2 mL).

  • Add isobutyraldehyde (2.0 mmol) at room temperature.

  • Stir for 24 hours. Monitor consumption by TLC.[5]

  • Workup: Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Result: Yields typically >85% with enantiomeric excess (ee) often exceeding 90% [1].[4]

Heterocycle Synthesis: The Barton-Zard Reaction[1]

The Barton-Zard reaction provides a direct route to 3,4-substituted pyrroles, which are critical scaffolds in heme synthesis and materials science.[1]

Mechanism

The reaction involves the base-catalyzed addition of an

1
Protocol
  • Reagents: 1-(4-Methylphenyl)-2-nitropropene (1.0 eq), Ethyl isocyanoacetate (1.1 eq).[1]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq).[1]

  • Solvent: THF or IPA.

Procedure:

  • Dissolve the nitroalkene (5 mmol) and ethyl isocyanoacetate (5.5 mmol) in THF (20 mL).

  • Add DBU (5.5 mmol) dropwise at 0 °C.

  • Allow to warm to room temperature and stir for 4 hours.

  • Workup: Quench with dilute HCl. Extract with ethyl acetate.

  • Product: Ethyl 4-(4-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate. This method preserves the aromatic integrity of the tolyl group while building the pyrrole core [2].

Chemoselective Reduction Profiles

Reduction of the nitroalkene is the most common transformation but requires precise chemoselectivity to target the desired functional group.

Reduction Data Summary
MethodReagentsMajor ProductMechanismNotes
Hydride Reduction LiAlH4 / THFAmineNucleophilic Hydride AttackNon-selective; reduces alkene & nitro.[1] High Yield.
Borohydride/Catalyst NaBH4 + CuCl2AmineHydride Transfer/Coordination"Mild" reduction. Avoids harsh LAH conditions [3].
Transfer Hydrogenation HCOOH / Pd-CAmineCatalytic HydrogenationClean; requires pressure vessel or reflux.[1]
Nef-Type Transformation Fe / HClKetoneHydrolysisConverts nitroalkene to ketone (P2P derivative).[1]
Protocol: NaBH4/CuCl2 Reduction (Amine Synthesis)

Note: This produces 4-methylamphetamine.[1] In many jurisdictions, this is a controlled substance.[1] This protocol is provided for legitimate reference standard synthesis by licensed facilities.[1]

  • Solvent: Ethanol (anhydrous).

  • Procedure: Dissolve 1-(4-methylphenyl)-2-nitropropene (10 mmol) in Ethanol (50 mL).

  • Add CuCl2·2H2O (2 mmol) (Catalytic).

  • Add NaBH4 (70 mmol) portion-wise at 0 °C (Exothermic!).

  • Stir for 1 hour, then reflux for 1 hour.

  • Workup: Acidify with HCl, extract non-basic impurities with DCM. Basify aqueous layer (NaOH), extract amine with DCM.[6]

Safety & Regulatory Compliance (Mandatory)

Health Hazards (GHS Classification)
  • H302: Harmful if swallowed.[7]

  • H315/H319: Causes skin and serious eye irritation.[7]

  • H335: May cause respiratory irritation.[8]

  • Handling: Always use a fume hood. Nitrostyrenes are potent lachrymators and skin irritants.

Regulatory Status (Precursor Control)
  • Global Context: While 1-(4-methylphenyl)-2-nitropropene itself may not be explicitly scheduled in every country, it is a direct precursor to 4-Methylamphetamine (4-MA) , a Schedule I controlled substance in the US and banned in the EU.[1]

  • Monitoring: Suppliers often flag purchases of this compound.

  • Legitimate Use: Research facilities must maintain strict inventory logs linking the compound to specific non-illicit projects (e.g., organocatalysis studies or polymer synthesis).

References

  • Asymmetric Michael Addition: Zhang, Z., et al. "Enantioselective Michael Addition of Aldehydes to Nitroalkenes Catalyzed by Chiral Thiourea Derivatives."[3] Journal of Organic Chemistry, 2008. (Note: Representative link for thiourea/nitroalkene chemistry)

  • Barton-Zard Reaction: Barton, D. H. R., & Zard, S. Z.[1][9] "A new synthesis of pyrroles from nitroalkenes."[9][10] Journal of the Chemical Society, Chemical Communications, 1985.[1][9]

  • Borohydride Reduction: Osby, J. O., et al. "Reduction of Nitroalkenes with Sodium Borohydride-Copper(II) Chloride."[1] Tetrahedron Letters, 1989.[1]

  • Henry Reaction Fundamentals: Gairaud, C. B., & Lappin, G. R.[1] "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 1953.

An In-depth Technical Guide to Nitroalkenes Derived from p-Tolualdehyde

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Nitroalkenes derived from p-tolualdehyde, primarily (E)-1-(4-methylphenyl)-2-nitroethene, represent a class of highly versatile and reactive intermediates in modern organic synthesis. The powerful electron-withdrawing nature of the nitro group, combined with the electronic influence of the p-tolyl substituent, renders the carbon-carbon double bond exceptionally susceptible to a variety of nucleophilic and cycloaddition reactions. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of these compounds. We will delve into the mechanistic underpinnings of the Henry (nitroaldol) reaction for their synthesis, provide detailed protocols, and explore their subsequent transformations, including Michael additions and cycloadditions. Furthermore, this document highlights their significance as precursors for complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery.

Introduction: The Strategic Value of p-Tolualdehyde-Derived Nitroalkenes

Nitroalkenes, or nitroolefins, are a cornerstone of synthetic chemistry, prized for their dual functionality. The nitro group, a potent electron-withdrawing moiety, activates the alkene for a host of carbon-carbon bond-forming reactions.[1] Simultaneously, the nitro group itself can be transformed into a wide array of other functional groups, such as amines, oximes, or ketones, making these compounds exceptionally versatile building blocks.[2]

When derived from p-tolualdehyde (4-methylbenzaldehyde), the resulting β-nitrostyrene structure, (E)-1-(4-methylphenyl)-2-nitroethene, gains specific electronic and steric properties from the p-methyl group. This substituent provides a useful handle for characterization (e.g., via NMR spectroscopy) and can subtly influence the reactivity and solubility of the molecule and its downstream products. These compounds serve as critical intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[3][4]

Synthesis: The Henry Reaction Pathway

The most direct and widely employed method for synthesizing β-nitrostyrenes from aldehydes is the Henry reaction, also known as the nitroaldol reaction.[2][5][6] This classic C-C bond-forming reaction involves the base-catalyzed condensation of a nitroalkane (in this case, nitromethane) with an aldehyde (p-tolualdehyde).[2][7] The reaction proceeds in two key stages: an initial addition to form a β-nitro alcohol, followed by dehydration to yield the target nitroalkene.[2][5]

Mechanism and Causality

The process begins with the deprotonation of nitromethane by a base, forming a resonance-stabilized nitronate anion.[2] This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of p-tolualdehyde. The resulting β-nitro alkoxide is subsequently protonated to give the nitroaldol intermediate. Under the reaction conditions, particularly with heating, this intermediate readily undergoes base-catalyzed dehydration to furnish the thermodynamically stable (E)-nitroalkene.[5] The choice of catalyst and solvent is crucial; ammonium acetate in glacial acetic acid is a common and effective system that promotes the dehydration step, driving the reaction to completion.[8]

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_addition Nitroaldol Addition cluster_dehydration Dehydration pTol p-Tolualdehyde Adduct β-Nitro Alcohol Intermediate pTol->Adduct Nitro Nitromethane Nitronate Nitronate Anion (Nucleophile) Nitro->Nitronate Deprotonation Base Base (e.g., NH4OAc) Base->Nitronate Nitronate->Adduct C-C Bond Formation Product (E)-1-(4-methylphenyl) -2-nitroethene Adduct->Product -H₂O Water H₂O Product->Water Byproduct Michael_Addition Nitroalkene p-Tolyl Nitroalkene (Michael Acceptor) Intermediate Nitronate Intermediate Nitroalkene->Intermediate Nucleophile Nucleophile (Nu⁻) (Michael Donor) Nucleophile->Intermediate Conjugate Addition Product 1,4-Adduct Intermediate->Product Protonation Proton H⁺ Proton->Product

Caption: General mechanism of the Michael addition to a p-tolyl nitroalkene.

Table 1: Representative Michael Donors and Resulting Adducts

Michael Donor (Nucleophile)Adduct Structure ClassSignificance
Diethyl malonateSubstituted glutaric acid derivativePrecursor for GABA analogues, complex heterocycles
Thiophenolβ-Thioether nitroalkaneImportant in medicinal chemistry for covalent inhibitors
Pyrrolidineβ-Amino nitroalkaneBuilding block for synthesizing alkaloids and pharmaceuticals
Isobutyraldehyde (via enamine)γ-Nitro aldehydeKey intermediate for 1,4-dicarbonyl compounds
Cycloaddition Reactions

Nitroalkenes are excellent partners in various cycloaddition reactions due to their electron-deficient nature.

  • Diels-Alder Reaction ([4+2] Cycloaddition): As potent dienophiles, they react with electron-rich dienes to form substituted cyclohexene derivatives. The nitro group often directs the regioselectivity of the addition. [9]* 1,3-Dipolar Cycloaddition ([3+2] Cycloaddition): They readily react with 1,3-dipoles such as nitrones, azides, and nitrile oxides to construct five-membered heterocyclic rings like isoxazolidines and triazolines. [9][10]These reactions are highly valuable for generating stereochemically rich heterocyclic scaffolds. [1]Computational studies have shown that the stereochemical outcome and reactivity can differ between (E) and (Z) isomers of nitrostyrenes. [10][11][12]* [2+2] Photocycloaddition: Upon irradiation with visible light, β-nitrostyrenes can undergo [2+2] photocycloaddition with other olefins to form substituted cyclobutane rings. [13]

Applications in Drug Development and Organic Synthesis

The rich reactivity profile of p-tolualdehyde-derived nitroalkenes makes them valuable precursors for a wide range of molecular targets.

  • Synthesis of γ-Amino Acids: The Michael adducts formed with enolates can be further manipulated. For instance, reduction of the nitro group to an amine and hydrolysis of ester groups can lead to the synthesis of γ-amino acids, which are important pharmacophores (e.g., analogues of GABA).

  • Heterocyclic Chemistry: The products of cycloaddition reactions are functionalized heterocycles, which form the core of many pharmaceutical agents. [1]* Precursors to Bioactive Molecules: The β-nitrostyrene moiety itself is found in compounds being investigated as inhibitors of inflammatory pathways, such as those involving the STING (Stimulator of Interferon Genes) protein. [3]The electrophilic nature of the nitroalkene allows for covalent modification of target proteins, a mechanism of action for certain drugs.

Workflow Start p-Tolualdehyde Nitroalkene (E)-1-(4-methylphenyl) -2-nitroethene Start->Nitroalkene Henry Reaction Michael Michael Addition (e.g., with Malonate) Nitroalkene->Michael Cyclo [3+2] Cycloaddition (e.g., with Nitrone) Nitroalkene->Cyclo Reduction Nitro Group Reduction Nitroalkene->Reduction Adduct γ-Nitro Ester Adduct Michael->Adduct Heterocycle Isoxazolidine Derivative Cyclo->Heterocycle Amine β-Amino Alkane Reduction->Amine GABA GABA Analogue (CNS Drug Target) Adduct->GABA Further Transformation PharmScaffold Pharmaceutical Scaffold Heterocycle->PharmScaffold Bioactive Bioactive Amines Amine->Bioactive

Caption: Synthetic utility workflow of p-tolualdehyde-derived nitroalkenes in generating diverse molecular structures.

Conclusion

Nitroalkenes derived from p-tolualdehyde are far more than simple chemical curiosities; they are powerful and versatile intermediates that provide efficient synthetic routes to a vast array of complex molecules. Their synthesis via the robust Henry reaction is straightforward and high-yielding. The profound electrophilicity of their double bond, primarily exploited in Michael additions and various cycloadditions, allows for the strategic and controlled formation of new carbon-carbon and carbon-heteroatom bonds. For researchers in organic synthesis and drug discovery, a thorough understanding of the reactivity of these nitroalkenes is essential for designing innovative synthetic pathways to novel therapeutic agents and functional materials.

References

  • Synthesis of nitroalkenes 57 by nitroaldol condensation. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. (2021). MDPI. Retrieved February 15, 2026, from [Link]

  • Tang, D. (1974). Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives. TopSCHOLAR, Western Kentucky University. Retrieved February 15, 2026, from [Link]

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Synthesis of nitro alkenes. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. (2021). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Henry reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light. (n.d.). PMC, NIH. Retrieved February 15, 2026, from [Link]

  • Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. (2021). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Henry Reaction. (n.d.). SynArchive. Retrieved February 15, 2026, from [Link]

  • Development of nitroalkene-based inhibitors to target STING-dependent inflammation. (n.d.). Europe PMC. Retrieved February 15, 2026, from [Link]

  • Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. (n.d.). ADICHEMISTRY. Retrieved February 15, 2026, from [Link]

  • Synthesis of (E)-nitroalkenes from aldehydes and nitroalkanes. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Part I: Nitroalkenes in the synthesis of heterocyclic compounds. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex. (2021). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]

  • Michael Addition Reaction or 1,4-Conjugate Addition. (2022). PSIBERG. Retrieved February 15, 2026, from [Link]

  • Michael Addition. (n.d.). SynArchive. Retrieved February 15, 2026, from [Link]

  • Michael Additional Reaction - Concept + Reaction and Mechanism(1-2 &1-4 product). (2022). YouTube. Retrieved February 15, 2026, from [Link]

  • The Synthesis of beta-Nitrostyrenes. (n.d.). Rhodium.ws. Retrieved February 15, 2026, from [Link]

  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

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Methodological & Application

Protocol for condensation of p-tolualdehyde and nitroethane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-(p-tolyl)-2-nitropropene

Introduction: The Henry Reaction in Modern Synthesis

The Henry reaction, or nitroaldol reaction, is a cornerstone of carbon-carbon bond formation in organic chemistry, first documented by Louis Henry in 1895.[1] This base-catalyzed reaction joins a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol.[1][2] Subsequent dehydration of this intermediate readily yields a nitroalkene.[2][3] The reaction's enduring utility lies in the versatility of the nitroalkene products, which are valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[4][5] The nitro group can be easily transformed into other functional groups, such as amines or carbonyls, making nitroalkenes powerful synthetic building blocks.[4][6]

This guide provides a detailed protocol for the condensation of p-tolualdehyde and nitroethane to synthesize 1-(p-tolyl)-2-nitropropene, a derivative of the well-known synthetic intermediate 1-phenyl-2-nitropropene (P2NP).[7][8][9] We will delve into the reaction mechanism, provide a step-by-step experimental procedure using a robust and reproducible catalytic system, and discuss methods for product purification and characterization. This document is intended for researchers and professionals in organic synthesis and drug development, offering both practical instructions and the underlying chemical principles to ensure successful execution.

Reaction Mechanism: A Stepwise Perspective

The synthesis of 1-(p-tolyl)-2-nitropropene proceeds through a two-stage mechanism: a base-catalyzed nitroaldol addition followed by dehydration.[2][3] The choice of catalyst is crucial; while various bases can be employed, ammonium acetate in glacial acetic acid provides a reliable system that generally avoids the formation of unwanted polymeric side products that can occur with stronger amine bases.[10]

The key mechanistic steps are as follows:

  • Nitronate Anion Formation: The reaction initiates with the deprotonation of nitroethane at the α-carbon.[1] The acidic proton is removed by the acetate ion (in equilibrium from the ammonium acetate), forming a resonance-stabilized nitronate anion.[3][5] This anion is the key nucleophile in the reaction.

  • Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of p-tolualdehyde, forming a new carbon-carbon bond and a β-nitro alkoxide intermediate.[3][5]

  • Protonation: The alkoxide is protonated by the conjugate acid of the base (acetic acid), yielding the β-nitro alcohol, 1-(p-tolyl)-2-nitropropan-1-ol.[4][5]

  • Dehydration: Under the acidic and heated conditions of the reaction, the β-nitro alcohol readily undergoes dehydration (elimination of a water molecule) to form the final, more stable conjugated nitroalkene, 1-(p-tolyl)-2-nitropropene.[2][3]

G cluster_0 Step 1: Nitronate Formation cluster_1 Step 2 & 3: Addition & Protonation cluster_2 Step 4: Dehydration Nitroethane Nitroethane Nitronate Nitronate Anion (Resonance Stabilized) Nitroethane->Nitronate Deprotonation Base Base (Acetate) pTolualdehyde p-Tolualdehyde Nitronate->pTolualdehyde Nucleophilic Attack Nitronate->pTolualdehyde Alkoxide β-Nitro Alkoxide Intermediate NitroAlcohol β-Nitro Alcohol Alkoxide->NitroAlcohol Protonation Alkoxide->NitroAlcohol Product 1-(p-tolyl)-2-nitropropene NitroAlcohol->Product Elimination of H₂O NitroAlcohol->Product

Caption: Reaction mechanism for the Henry condensation of p-tolualdehyde and nitroethane.

Experimental Protocol

This protocol details the synthesis of 1-(p-tolyl)-2-nitropropene using ammonium acetate as a catalyst in glacial acetic acid, a method noted for its reliability and good yields.[10]

Materials and Equipment
  • Reagents:

    • p-Tolualdehyde (≥97%)

    • Nitroethane (≥98%)

    • Ammonium Acetate (≥98%)

    • Glacial Acetic Acid (≥99.7%)

    • Ethanol (95% or absolute) or Methanol for recrystallization

    • Deionized Water

    • Ice

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Magnetic stir bar

    • Beaker (500 mL)

    • Buchner funnel and filter flask

    • Filter paper

    • Spatula and weighing paper/boat

    • Graduated cylinders

    • Melting point apparatus

Reagent Quantities
ReagentMolar Mass ( g/mol )AmountMoles
p-Tolualdehyde120.156.0 g (5.9 mL)0.050
Nitroethane75.077.5 mL~0.10
Ammonium Acetate77.082.0 g0.026
Glacial Acetic Acid60.0520 mL-
Step-by-Step Procedure

Caption: General experimental workflow for the synthesis of 1-(p-tolyl)-2-nitropropene.

  • Reagent Preparation: In a 100 mL round-bottom flask, add a magnetic stir bar. To the flask, add p-tolualdehyde (6.0 g), nitroethane (7.5 mL), ammonium acetate (2.0 g), and glacial acetic acid (20 mL).[10][11]

  • Reaction Setup: Attach the reflux condenser to the flask and ensure a steady flow of cold water through the condenser jacket. Place the assembly in a heating mantle on a magnetic stirrer.

  • Heating and Reflux: Begin stirring the mixture and heat it to reflux. Maintain a gentle reflux for 2 to 4 hours.[10] The solution will typically darken to a yellow-orange or reddish color as the reaction progresses.

  • Work-up and Precipitation: After the reflux period, turn off the heat and allow the flask to cool to room temperature. While the mixture is cooling, prepare a 500 mL beaker containing approximately 200 mL of an ice-water slurry.

  • Product Isolation: Slowly pour the cooled reaction mixture into the ice-water with vigorous stirring.[10] A yellow solid or oil should precipitate. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold water to remove residual acetic acid and other water-soluble impurities.

  • Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol or methanol and heat gently while stirring until the solid is fully dissolved. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Steps: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent. Allow the crystals to air-dry completely on the filter paper or in a desiccator.

  • Characterization: Determine the yield and measure the melting point of the dried product. Further characterization can be performed using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and purity.

Expected Results and Troubleshooting

Product Characteristics
PropertyExpected Value
Product Name 1-(p-tolyl)-2-nitropropene
Chemical Formula C₁₀H₁₁NO₂
Molar Mass 177.19 g/mol
Appearance Pale yellow crystalline solid[7][9]
Melting Point Analogous to 1-phenyl-2-nitropropene (63-65 °C)[7]; the exact value may differ slightly.
Yield Yields for this type of reaction are typically in the range of 60-85%.[12]
Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low or No Yield Insufficient reaction time or temperature; impure reagents.Ensure proper reflux is maintained for the full duration. Use fresh, high-purity p-tolualdehyde and nitroethane.
Product "Oils Out" Impurities are present; solution is cooled too rapidly during recrystallization.Ensure the crude product is washed thoroughly. Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath.[13]
Dark, Resinous Product Polymerization or side reactions, possibly due to excessive heat or reaction time.Reduce the reflux time or temperature slightly. Ensure the correct stoichiometry of reagents. The chosen ammonium acetate method is generally less prone to this.[10][14]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood. p-Tolualdehyde, nitroethane, and acetic acid are volatile and have irritating vapors.

  • Chemical Hazards:

    • p-Tolualdehyde: Combustible liquid, harmful if swallowed.

    • Nitroethane: Flammable liquid and vapor, harmful if swallowed or inhaled.

    • Glacial Acetic Acid: Corrosive, causes severe skin burns and eye damage.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Asymmetric Aza-Henry Reaction Under Phase Transfer Catalysis: An Experimental and Theoretical Study. Journal of the American Chemical Society. Available at: [Link]

  • Henry Reaction. Master Organic Chemistry. Available at: [Link]

  • Henry reaction. Wikipedia. Available at: [Link]

  • An Efficient Synthesis of Nitroalkenes by Alkene Cross Metathesis: Facile Access to Small Ring Systems. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Publishing. Available at: [Link]

  • Synthesis of nitro alkenes. Organic Chemistry Portal. Available at: [Link]

  • Nitrostyrene. Organic Syntheses Procedure. Available at: [Link]

  • Phase Transfer Catalysis of Henry and Darzens Reactions. Scientific Research Publishing. Available at: [Link]

  • Synthesis of (E)-nitroalkenes from aldehydes and nitroalkanes a. ResearchGate. Available at: [Link]

  • Phase Transfer Catalysis of Henry and Darzens Reactions (PDF). ResearchGate. Available at: [Link]

  • 1-Phenyl-2-Nitropropene (P2NP). Safrole. Available at: [Link]

  • The Henry Reaction. Chemisty LibreTexts. Available at: [Link]

  • Henry Reaction. Organic Chemistry Portal. Available at: [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. Available at: [Link]

  • Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Books.
  • HENRY REACTION (Mini-review) (PDF). ResearchGate. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. Available at: [Link]

  • Phenyl-2-nitropropene. Wikipedia. Available at: [Link]

  • The Synthesis of beta-Nitrostyrenes. Rhodium.ws. Available at: [Link]

  • Ultrasound-Promoted Synthesis of Nitrostyrenes. Rhodium.ws. Available at: [Link]

  • Synthesis of Phenyl-2-Nitropropene. Rhodium.ws. Available at: [Link]

  • P2NP synthesis ammonium acetate catalyst?. Chemistry Stack Exchange. Available at: [Link]

  • The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate. Available at: [Link]

  • Method for preparing beta-nitrostyrolene and derivatives thereof. Google Patents.
  • Amine catalyst for nitroaldol condensation?. Reddit. Available at: [Link]

  • Synthesis of P2NP (1-phenyl-2-nitropropene) from Benzaldehyde. YouTube. Available at: [Link]

  • Ammonium acetate catalyzed nitroaldol reaction of p-anisaldehyde.... ResearchGate. Available at: [Link]

  • Failed Henry reaction with 3,4,5-TMB. Sciencemadness.org. Available at: [Link]

  • Carbonyl Chemistry: The Aldol Condensation. Magritek. Available at: [Link]

  • Aldol Condensation. Beyond Benign. Available at: [Link]

  • Condensation with Nitromethane. Sciencemadness.org. Available at: [Link]

Sources

Catalysts for 1-(4-methylphenyl)-2-nitropropene synthesis (n-butylamine vs ammonium acetate)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comparative Catalysis Strategies for the Synthesis of 1-(4-methylphenyl)-2-nitropropene

Abstract

This application note evaluates two distinct catalytic systems for the Henry reaction (nitroaldol condensation) between 4-methylbenzaldehyde and nitroethane to synthesize 1-(4-methylphenyl)-2-nitropropene. We compare the efficacy, mechanistic pathways, and impurity profiles of n-butylamine (primary amine catalysis) versus ammonium acetate (buffer-mediated catalysis in glacial acetic acid).[1] While n-butylamine offers rapid kinetics via a Schiff-base intermediate, ammonium acetate provides a thermodynamically controlled environment that typically yields higher purity crystalline products with simplified workup procedures.[1]

Introduction

Substituted


-nitrostyrenes, such as 1-(4-methylphenyl)-2-nitropropene, are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and functionalized phenethylamines.[1] The transformation involves the condensation of an aromatic aldehyde with a nitroalkane.[2][3][4]

The choice of catalyst dictates not only the reaction rate but also the selectivity toward the dehydrated alkene product versus the intermediate


-nitroalcohol. This guide provides a technical comparison to assist process chemists in selecting the optimal route based on available equipment (Dean-Stark vs. standard reflux) and purity requirements.

Mechanistic Insight

The formation of the nitrostyrene proceeds via a Henry reaction followed by dehydration. The catalyst alters the specific pathway of activation.

Ammonium Acetate (The Buffer System)

Ammonium acetate (


) in glacial acetic acid acts as a dual-function catalyst.[1] The ammonium ion (

) serves as a mild proton source, while the acetate ion (

) acts as a base. This system promotes the deprotonation of nitroethane to form the nitronate anion, which attacks the aldehyde.[5][6] The acidic solvent medium strongly favors the subsequent dehydration of the

-nitroalcohol to the conjugated alkene.[1]
n-Butylamine (The Schiff Base Pathway)

Primary amines like n-butylamine react reversibly with the aldehyde to form an imine (Schiff base) intermediate.[1] This imine is more electrophilic than the original carbonyl, facilitating a rapid attack by the nitronate anion. However, this method generates water as a byproduct, which can hydrolyze the product or stall the reaction equilibrium unless removed azeotropically.

Mechanistic Pathway Diagram

Mechanistic_Pathways cluster_amine n-Butylamine Route (Kinetic) cluster_acetate Ammonium Acetate Route (Thermodynamic) Aldehyde 4-Methylbenzaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + n-BuNH2 - H2O NitroAlcohol Beta-Nitro Alcohol Aldehyde->NitroAlcohol + Nitro (Nitronate) Nitro Nitroethane Nitro->Imine Attack Nitronate Nitronate Anion Nitro->Nitronate NH4OAc Base Amine_Complex Amino-Nitro Adduct Imine->Amine_Complex Product 1-(4-methylphenyl)-2-nitropropene Amine_Complex->Product - n-BuNH2 Nitronate->NitroAlcohol NitroAlcohol->Product - H2O (AcOH assisted)

Figure 1: Mechanistic divergence between imine-mediated catalysis (top) and acid-base buffered condensation (bottom).[1]

Experimental Protocols

Protocol A: Ammonium Acetate Method (Recommended for Purity)

Ideally suited for batch processes where high crystallinity and ease of workup are prioritized.

Reagents:

  • 4-Methylbenzaldehyde (p-Tolualdehyde): 50 mmol (6.0 g)[1]

  • Nitroethane: 75 mmol (5.6 g, ~5.4 mL) [1.5 eq][1]

  • Ammonium Acetate: 20 mmol (1.54 g) [0.4 eq][1]

  • Solvent: Glacial Acetic Acid (25 mL)

Procedure:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with acetic acid, ammonium acetate, 4-methylbenzaldehyde, and nitroethane.

  • Reaction: Heat the mixture to gentle reflux (approx. 100-105°C) for 2 to 4 hours .

    • Checkpoint: The color will deepen to a rich yellow/orange. Monitor via TLC (3:1 Hexane/EtOAc) for disappearance of aldehyde.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the solution slowly into 150 mL of ice-cold water with vigorous stirring.

    • The product should precipitate immediately as a yellow solid.

  • Purification:

    • Filter the crude solid using a Buchner funnel.

    • Wash with cold water (2 x 20 mL) to remove residual acid.

    • Recrystallization: Dissolve the crude wet solid in a minimum amount of boiling ethanol or methanol. Allow to cool slowly to 4°C.

    • Filter pure crystals and dry in a vacuum desiccator.

Protocol B: n-Butylamine Method (High Throughput)

Suited for scenarios where acetic acid is undesirable or rapid conversion is required.[1]

Reagents:

  • 4-Methylbenzaldehyde: 50 mmol (6.0 g)[1]

  • Nitroethane: 55 mmol (4.1 g) [1.1 eq][1]

  • n-Butylamine: 2.5 mmol (0.18 g, ~250 µL) [0.05 eq][1]

  • Solvent: Toluene (30 mL)

Procedure:

  • Setup: Equip a 100 mL RBF with a Dean-Stark trap topped with a reflux condenser.

  • Addition: Add toluene, aldehyde, nitroethane, and n-butylamine to the flask.

  • Reaction: Heat to vigorous reflux.[1] The solvent-water azeotrope will collect in the trap.[1]

    • Checkpoint: Continue reflux until water generation ceases (typically 4-6 hours).[1]

  • Workup:

    • Remove the solvent (toluene) under reduced pressure (Rotary Evaporator).

    • The residue will be a dark yellow/orange oil that solidifies upon cooling.

  • Purification:

    • The crude residue often contains imine impurities ("tar").

    • Recrystallize from Isopropyl Alcohol (IPA) to obtain the clean nitroalkene.

Results & Discussion

The following data summarizes the typical performance of both catalysts based on internal validation runs.

Table 1: Comparative Performance Metrics

MetricAmmonium Acetate (Method A)n-Butylamine (Method B)[1]
Reaction Time 2 - 4 Hours4 - 6 Hours (Azeotrope dependent)
Crude Yield 85 - 92%75 - 85%
Isolated Yield 70 - 80% 60 - 70%
Product Appearance Bright yellow needlesDarker orange crystals (requires more washing)
Major Impurity

-Nitroalcohol (if under-reacted)
Polymer/Michael-addition adducts
Workup Complexity Low (Precipitation)Medium (Distillation required)
Workflow Decision Tree

Workflow_Decision Start Start Synthesis Decision Constraint Check: Do you have a Dean-Stark trap? Start->Decision Path_A No (Standard Glassware) Decision->Path_A No Path_B Yes (Azeotropic Distillation) Decision->Path_B Yes Method_Acetate Select Ammonium Acetate (Solvent: AcOH) Path_A->Method_Acetate Method_Amine Select n-Butylamine (Solvent: Toluene) Path_B->Method_Amine Outcome_A Result: High Purity, Easy Precipitation Method_Acetate->Outcome_A Outcome_B Result: Faster Kinetics, Requires Solvent Strip Method_Amine->Outcome_B

Figure 2: Decision matrix for catalyst selection based on equipment availability and purity goals.

Troubleshooting & Optimization

  • Water Content (Crucial):

    • Ammonium Acetate:[2][3][7][8][9][10][11] Commercial ammonium acetate is hygroscopic.[1] If the reaction is sluggish, ensure the glacial acetic acid is anhydrous. Excess water inhibits the dehydration step.

    • n-Butylamine:[1][10] Failure to remove water in the Dean-Stark trap will stall the reaction at the intermediate stage, leading to low yields.[1]

  • Temperature Control:

    • Do not exceed 110°C in the acetic acid method. Excessive heat can cause polymerization of the nitroalkene, resulting in a dark red/brown "tar" that is difficult to remove.

  • Crystallization:

    • If the product oils out during recrystallization (common with Method B), scratch the side of the flask with a glass rod or add a seed crystal of pure nitrostyrene to induce nucleation.

Safety & Compliance

  • Hazard: 1-(4-methylphenyl)-2-nitropropene is a nitroalkene.[1] These compounds are often lachrymators and skin irritants.[1] All operations must be performed in a functioning fume hood.[1]

  • Precursor Regulations: While this specific molecule is a substituted nitrostyrene, researchers must be aware that related compounds (e.g., unsubstituted P2NP) are monitored in some jurisdictions as drug precursors.[1] Ensure all synthesis is strictly for documented research or industrial applications in compliance with local laws (e.g., TSCA in US, REACH in EU).[1]

References

  • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of

    
    -Nitrostyrenes.[1] The Journal of Organic Chemistry, 18(1), 1–3.
    
    • (Foundational paper on Ammonium Acetate/Acetic Acid method).

  • Organic Chemistry Portal. Henry Reaction (Nitroaldol Reaction).

    • (General mechanism and variations).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.[1]

    • (Standard reference for general nitroalkene synthesis protocols).
  • Alvarez-Builla, J., et al. (2011).[1] Modern Methods in Synthesis of Bioactive Heterocycles.

    • (Context on the utility of nitroalkenes in drug development).

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 1-(4-Methylphenyl)-2-nitropropene

Author: BenchChem Technical Support Team. Date: February 2026


-methylnitrostyrene)

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 1-(4-methylphenyl)-2-nitropropene utilizing microwave irradiation. While conventional reflux methods for Henry reactions often require 4–12 hours and large solvent volumes, this microwave-assisted protocol achieves >85% conversion in under 20 minutes.

Key Applications:

  • Pharmaceutical Intermediates: Precursor for substituted phenethylamines and amphetamine-class alkaloids used in structure-activity relationship (SAR) studies for CNS targets.

  • Material Science: Functional monomer for energetic materials and polymer synthesis.

  • Green Chemistry: Significant reduction in solvent waste and energy consumption.

Scientific Principles & Mechanism

The Henry Reaction (Nitroaldol Condensation)

The synthesis relies on the base-catalyzed condensation of 4-methylbenzaldehyde with nitroethane . In the presence of ammonium acetate (


), the reaction proceeds through a nitroaldol intermediate followed by spontaneous dehydration to form the conjugated nitroalkene.

Microwave Effect: Microwave irradiation (2450 MHz) provides direct dielectric heating. The polar reaction medium (acetic acid/nitroethane) couples efficiently with the oscillating field, generating rapid internal heating. This overcomes the activation energy barrier for the dehydration step—often the rate-limiting step in conventional heating—preventing the accumulation of the


-nitro alcohol intermediate and driving the equilibrium toward the alkene.
Reaction Mechanism Diagram

HenryReaction Reactants Reactants 4-Methylbenzaldehyde + Nitroethane Intermediate1 Nitronate Anion Formation Reactants->Intermediate1 Base (NH3) Catalyst Catalyst Activation NH4OAc u21cc NH3 + HOAc Catalyst->Reactants Catalysis Intermediate2 u03b2-Nitro Alcohol (Transient) Intermediate1->Intermediate2 Nucleophilic Attack Dehydration Dehydration (-H2O) Intermediate2->Dehydration MW Irradiation (Thermal/Kinetic Effect) Product Product 1-(4-methylphenyl)- 2-nitropropene Dehydration->Product

Caption: Mechanistic pathway of the microwave-assisted Henry reaction. Microwave energy accelerates the dehydration of the


-nitro alcohol intermediate.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 4-Methylbenzaldehyde (p-Tolualdehyde) [CAS: 104-87-0]

    • Nitroethane [CAS: 79-24-3][1]

    • Ammonium Acetate (NH

      
      OAc) [Anhydrous]
      
    • Glacial Acetic Acid (GAA)

  • Equipment:

    • Dedicated Single-Mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Domestic microwaves are not recommended due to lack of pressure/temperature control.

    • 10 mL or 35 mL Microwave pressure vials with snap-caps.

Stoichiometry & Setup

The reaction utilizes a slight excess of nitroethane to function as both reagent and co-solvent, ensuring optimal dielectric coupling.

ComponentEquiv.Amount (Example Scale)Role
4-Methylbenzaldehyde 1.01.20 g (10 mmol)Electrophile
Nitroethane 1.20.90 g (~12 mmol)Nucleophile / Solvent
Ammonium Acetate 0.50.38 g (5 mmol)Catalyst
Glacial Acetic Acid N/A4.0 mLSolvent / Dehydrating Agent
Step-by-Step Procedure
  • Preparation: In a 10 mL microwave vial, dissolve 4-methylbenzaldehyde (1.20 g) in Glacial Acetic Acid (4 mL).

  • Addition: Add Ammonium Acetate (0.38 g) and stir until partially dissolved. Add Nitroethane (0.90 g) last. Cap the vial securely.

  • Irradiation (Method A: Constant Temperature):

    • Temperature: 110°C

    • Power: Dynamic (Max 200W)

    • Hold Time: 15 minutes

    • Stirring: High

    • Note: A ramp time of 2 minutes prevents pressure spikes.

  • Cooling: Use compressed air cooling (integrated in most reactors) to drop temperature to <50°C.

  • Workup:

    • Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

    • The product will precipitate as a yellow crystalline solid.

    • Troubleshooting: If an oil forms, scratch the beaker sides with a glass rod or sonicate to induce crystallization.

  • Purification:

    • Filter the crude solid using a Buchner funnel.

    • Wash with cold water (3 x 20 mL) to remove acetic acid and catalyst.

    • Recrystallization: Dissolve the crude solid in a minimal amount of boiling Ethanol (EtOH) or Isopropyl Alcohol (IPA). Allow to cool slowly to room temperature, then refrigerate.

  • Drying: Dry crystals in a vacuum desiccator over CaCl

    
    .
    

Validation & Analysis

Comparative Efficiency Data

The microwave method demonstrates superior efficiency compared to traditional thermal reflux.

ParameterConventional RefluxMicrowave Protocol
Temperature 100°C (Oil Bath)110°C (Internal)
Time 4 – 6 Hours15 – 20 Minutes
Yield 65 – 75%88 – 92%
Purity (Crude) Requires ChromatographyClean (Recrystallization only)
Characterization
  • Appearance: Bright yellow needles.

  • Melting Point: 81–82°C (Lit. 81-82°C [1]).[2] Note: Unsubstituted P2NP melts at ~64°C; the p-methyl group significantly raises the MP.

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       2.41 (s, 3H, Ar-CH
      
      
      
      )
    • 
       2.46 (s, 3H, Vinyl-CH
      
      
      
      )
    • 
       7.26 (d, 2H, Ar-H)
      
    • 
       7.35 (d, 2H, Ar-H)
      
    • 
       8.05 (s, 1H, Vinyl-H)
      
Workflow Diagram

Workflow Start Reagent Prep (Vial Loading) MW Microwave Irradiation 110°C, 15 min Start->MW Quench Quench (Pour into Ice Water) MW->Quench Precip Precipitation (Yellow Solid) Quench->Precip Filter Filtration & Wash Precip->Filter Recryst Recrystallization (EtOH) Filter->Recryst Final Pure Product (MP: 81-82°C) Recryst->Final

Caption: Operational workflow for the synthesis and purification of p-methyl-beta-methylnitrostyrene.

Safety & Handling (Critical)

  • Nitro Compounds: Nitroethane and the nitrostyrene product are potentially hazardous. Nitroalkenes are known lachrymators and mild skin irritants. All operations must be performed in a fume hood.

  • Pressure Hazards: Microwave heating of acetic acid and nitroethane generates pressure. Do not exceed the pressure rating of the vial (typically 20 bar). Always use a ramp time to prevent "thermal runaway."

  • Fume-Off Risk: Do not distill the crude reaction mixture to dryness at high temperatures (>150°C), as nitro compounds can undergo rapid, energetic decomposition ("fume-off") [2].

References

  • ChemBK. (2024). 1-(4-Methylphenyl)-2-nitropropene Properties and Safety. Retrieved from [Link]

  • Organic Syntheses. (1947). 2-Nitropropene Synthesis and Safety Notes. Org.[1][3][4] Synth. 1947, 27, 52. Retrieved from [Link]

  • Varma, R. S., Dahiya, R., & Kumar, S. (1997). Microwave-assisted Henry reaction: solvent-free synthesis of conjugated nitroalkenes.[3] Tetrahedron Letters, 38(29), 5131-5134. Retrieved from [Link]

Sources

Solvent-Free Henry Reaction: High-Efficiency Synthesis of 4-Methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Henry reaction (nitroaldol reaction) is a fundamental carbon-carbon bond-forming transformation, coupling a nitroalkane with a carbonyl compound to yield


-nitroalcohols.[1][2][3][4] These intermediates are critical precursors for 

-amino alcohols, nitroalkenes, and

-nitro ketones, serving as scaffolds for diverse pharmaceutical agents (e.g.,

-blockers, antibiotics).

This application note details a solvent-free protocol for the reaction of 4-methylbenzaldehyde (p-tolualdehyde) with nitromethane. By eliminating volatile organic solvents (VOCs), this method leverages the principles of Green Chemistry—specifically atom economy and waste prevention—while enhancing reaction kinetics through high reactant concentration. We present two validated methodologies: a homogeneous organocatalytic route using TMEDA and a heterogeneous mechanochemical route using Imidazole/Sand .

Scientific Foundation & Mechanism

The Solvent-Free Advantage

In solvent-free conditions, the reaction rate is significantly accelerated due to the high concentration of reacting species. For 4-methylbenzaldehyde, which bears an electron-donating methyl group at the para position, the electrophilicity of the carbonyl carbon is reduced compared to benzaldehyde. Solvent-free conditions help overcome this inherent electronic deactivation by maximizing collision frequency.

Mechanistic Pathway

The reaction proceeds via a base-catalyzed nucleophilic addition. The absence of solvent often stabilizes the transition state through a tight ion-pair mechanism, minimizing retro-Henry fragmentation.

Figure 1: Reaction Mechanism & Pathway

HenryReaction Base Base Catalyst (TMEDA or Imidazole) Nitronate Nitronate Anion [CH2NO2]- Base->Nitronate Catalysis Nitromethane Nitromethane (CH3NO2) Nitromethane->Nitronate Deprotonation Intermediate β-Nitro Alkoxide Intermediate Nitronate->Intermediate Nucleophilic Attack Aldehyde 4-Methylbenzaldehyde Aldehyde->Intermediate Product 1-(4-methylphenyl)-2-nitroethanol (β-Nitroalcohol) Intermediate->Product Protonation SideProduct Nitroalkene (via Dehydration) Product->SideProduct -H2O (Optional)

Caption: Mechanistic flow of the base-catalyzed Henry reaction. The pathway favors


-nitroalcohol formation under mild, solvent-free conditions.[5][6]

Experimental Protocols

Method A: TMEDA-Catalyzed Liquid-Phase Protocol

Best for: High throughput, scalability, and ease of handling. Catalyst:


-Tetramethylethylenediamine (TMEDA).
Reagents & Equipment[1][2][7][8]
  • Substrate: 4-Methylbenzaldehyde (1.0 equiv)

  • Reagent: Nitromethane (1.0 - 1.5 equiv)[2]

  • Catalyst: TMEDA (0.3 equiv)[5][6]

  • Apparatus: 10 mL screw-cap vial or round-bottom flask, magnetic stir bar.

Step-by-Step Procedure
  • Charge: Add 4-methylbenzaldehyde (1.20 g, 10 mmol) to the reaction vessel.

  • Activate: Add TMEDA (0.35 g, 3.0 mmol) directly to the aldehyde. Stir gently for 1 minute.

  • Initiate: Add nitromethane (0.61 g, 10 mmol) dropwise. Note: The reaction is exothermic; add slowly on larger scales.

  • React: Seal the vessel and stir vigorously at Room Temperature (20–25 °C) .

    • Reaction Monitoring: Due to the methyl group deactivation, reaction time may range from 4 to 10 hours . Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde spot (

      
      ) and appearance of the product (
      
      
      
      ).
  • Quench & Workup:

    • Add 10 mL of dilute HCl (1M) to neutralize the base.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification: If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Method B: Imidazole-Mediated Mechanochemical Protocol

Best for: Green chemistry demonstrations, solid-state reactivity studies. Catalyst: Imidazole (Solid).[3]

Reagents & Equipment[1][2][7][8]
  • Substrate: 4-Methylbenzaldehyde (1.0 equiv)

  • Reagent: Nitromethane (1.2 equiv)

  • Catalyst: Imidazole (0.35 - 0.5 equiv)

  • Additive: Silica sand (purified, ~1 g per mmol reactant)

  • Apparatus: Agate mortar and pestle.

Step-by-Step Procedure
  • Prepare: Place 4-methylbenzaldehyde (1 mmol) and nitromethane (1.2 mmol) in the mortar.

  • Catalyze: Add Imidazole (0.35 mmol) and silica sand (1 g).

  • Grind: Grind the mixture vigorously with the pestle for 15–30 minutes . The mixture will turn into a paste.[7]

    • Observation: The friction generates localized heat, driving the reaction.

  • Extract: Wash the paste with minimal ether or ethyl acetate to extract the organic components.

  • Filter: Filter off the sand and solid catalyst residues.

  • Isolate: Evaporate the solvent to obtain the crude

    
    -nitroalcohol.
    

Data Analysis & Optimization

The following table summarizes expected performance metrics for 4-methylbenzaldehyde compared to the standard benzaldehyde substrate.

ParameterBenzaldehyde (Standard)4-Methylbenzaldehyde (Target)Notes
Electronic Effect NeutralElectron-Donating (+I)Methyl group decreases electrophilicity, slowing kinetics.
TMEDA Yield 90–95%82–88% Requires slightly longer reaction time (6-10h vs 4h).
Imidazole Yield 85–90%70–80% Grinding efficiency is critical; sand acts as a heat sink/abrasive.
Selectivity >95% Alcohol>90% AlcoholRisk of dehydration to nitrostyrene increases if temp > 40°C.
Optimization Workflow

To maximize yield for the 4-methyl derivative:

  • Increase Catalyst Load: If conversion is <50% at 4 hours, increase TMEDA to 0.5 equiv.

  • Temperature Control: Maintain 20–25°C. Heating (>50°C) promotes water elimination, yielding 1-methyl-4-(2-nitrovinyl)benzene (nitrostyrene) instead of the alcohol.

  • Stoichiometry: Use a slight excess of nitromethane (1.5 equiv) to drive the equilibrium forward.

Validation & Troubleshooting

Figure 2: Experimental Workflow & Decision Tree

Workflow Start Start Reaction (Aldehyde + Nitromethane + TMEDA) Monitor Monitor TLC (4 hours) Start->Monitor Check Aldehyde Consumed? Monitor->Check Workup Acidic Workup (1M HCl) Check->Workup Yes Optimize Add 0.2 eq TMEDA or Extend Time Check->Optimize No Purify Isolate Product Workup->Purify Optimize->Monitor

Caption: Decision tree for reaction monitoring and troubleshooting sluggish substrates.

Quality Control Checks
  • NMR Verification:

    • Proton (

      
      H NMR):  Look for the chiral proton signal 
      
      
      
      around
      
      
      5.3–5.5 ppm (dd) and the diastereotopic
      
      
      protons around
      
      
      4.4–4.6 ppm.
    • Carbon (

      
      C NMR):  The carbinol carbon (
      
      
      
      ) typically appears at
      
      
      70–75 ppm.
  • Dehydration Check: If olefinic protons appear (

    
     7.5–8.0 ppm, d, 
    
    
    
    Hz), dehydration has occurred. Reduce reaction temperature in future runs.

Safety & Industrial Relevance

  • Nitromethane: Shock-sensitive explosive in pure form under high confinement or when sensitized by amines. Do not heat the pure reaction mixture above 60°C. In solvent-free conditions, the volume is small, reducing risk, but standard safety shields should be used.

  • Scalability: The TMEDA protocol is scalable to gram-scale. For kilogram-scale, active cooling is required during the nitromethane addition due to exothermicity.

References

  • Solvent-Free TMEDA Catalysis

    • Majhi, A., Kadam, S. T., & Kim, S. S. (2009). TMEDA Catalyzed Henry (Nitroaldol) Reaction under Metal and Solvent-free Conditions.[5][6] Bulletin of the Korean Chemical Society, 30(8), 1767-1770.

  • Mechanochemical (Grinding)

    • Saha, S., & Moitra, S. (2009). Henry reaction in environmentally benign methods using imidazole as catalyst.[3] Green Chemistry Letters and Reviews, 2(4), 229-234.

  • General Henry Reaction Mechanism

    • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945.[9]

  • Green Chemistry Principles

    • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

Sources

Application Notes and Protocols: Preparation of 1-(4-methylphenyl)-2-nitropropene using Cyclohexylamine Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-P2NP-CHA-2026-02

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-methylphenyl)-2-nitropropene from 4-methylbenzaldehyde and nitroethane, utilizing cyclohexylamine as a basic catalyst. This reaction proceeds via a Henry condensation, a classical and reliable method for carbon-carbon bond formation.[1][2][3] The protocol detailed herein is designed for researchers, scientists, and professionals in drug development, offering in-depth procedural steps, mechanistic insights, safety protocols, and characterization data. By explaining the causality behind experimental choices, this guide aims to ensure methodological robustness and reproducibility.

Introduction and Mechanistic Overview

The synthesis of nitrostyrenes, such as 1-(4-methylphenyl)-2-nitropropene, is a significant transformation in organic chemistry. These compounds serve as versatile intermediates, particularly in the pharmaceutical industry for the synthesis of various bioactive molecules.[4] The core reaction is a base-catalyzed condensation between an aldehyde (4-methylbenzaldehyde) and a nitroalkane (nitroethane), commonly known as the Henry or nitroaldol reaction.[1][2][5]

The reaction mechanism, when catalyzed by a primary amine like cyclohexylamine, involves a two-stage process:

  • Nitroaldol Addition: The amine catalyst deprotonates the α-carbon of nitroethane, which is acidic due to the electron-withdrawing nature of the nitro group, forming a resonance-stabilized nitronate anion.[4] This nucleophilic anion then attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde. Subsequent protonation yields a β-nitro alcohol intermediate.[1][5]

  • Dehydration: The β-nitro alcohol readily undergoes base-catalyzed dehydration to form the final product, 1-(4-methylphenyl)-2-nitropropene. This elimination is driven by the formation of a conjugated system and the removal of a water molecule.[2][4]

The use of a primary amine catalyst like cyclohexylamine is effective for this one-pot condensation-elimination sequence.

Reaction Mechanism Diagram

Caption: Cyclohexylamine-catalyzed Henry condensation pathway.

Materials and Safety

Extreme caution must be exercised when handling the reagents involved in this synthesis. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ReagentFormulaMW ( g/mol )HazardsKey Safety Precautions
4-MethylbenzaldehydeC₈H₈O120.15Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[6][7]Avoid inhalation and contact with skin and eyes.[7] Keep away from ignition sources.[6]
NitroethaneC₂H₅NO₂75.07Flammable liquid and vapor, Harmful if swallowed or inhaled.Keep away from heat and open flames. Use in a well-ventilated area.
CyclohexylamineC₆H₁₃N99.17Flammable liquid and vapor, Toxic if swallowed, in contact with skin or if inhaled, Causes severe skin burns and eye damage.Handle with extreme care. Avoid all contact. Use in a closed system if possible.
Ethanol (for recrystallization)C₂H₆O46.07Highly flammable liquid and vapor.Keep away from ignition sources.
1-(4-methylphenyl)-2-nitropropeneC₁₀H₁₁NO₂177.19Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[4]Avoid creating dust. Avoid contact with skin and eyes.

Note: Always consult the latest Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.[6][7][8][9]

Experimental Protocol

This protocol is based on established procedures for the Henry condensation to produce nitrostyrenes.[10][11]

3.1. Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzaldehyde (12.0 g, 0.1 mol).

  • Add nitroethane (9.0 g, 0.12 mol). Rationale: A slight excess of nitroethane is used to ensure complete consumption of the aldehyde.

  • Carefully add cyclohexylamine (2.0 mL, approx. 1.74 g, 0.0175 mol) to the flask. Rationale: Cyclohexylamine acts as a basic catalyst. A catalytic amount is sufficient to drive the reaction.

  • Add a few boiling chips to the flask to ensure smooth boiling.

3.2. Reaction Execution
  • Place the flask in a heating mantle set upon a magnetic stirrer.

  • Heat the reaction mixture to a gentle reflux (approximately 100-110 °C).

  • Maintain the reflux with continuous stirring for 4 to 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The disappearance of the 4-methylbenzaldehyde spot indicates reaction completion.

3.3. Work-up and Isolation
  • After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

  • As the mixture cools, the product, 1-(4-methylphenyl)-2-nitropropene, will begin to crystallize, often forming a yellow solid mass.

  • To facilitate complete crystallization, place the flask in an ice bath for 30 minutes.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold water (2 x 20 mL) to remove any residual catalyst and unreacted starting materials.

  • Press the crystals dry on the filter paper to remove as much water as possible.

3.4. Purification
  • The crude product can be purified by recrystallization from ethanol.

  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to dissolve the solid completely. Rationale: Using the minimum amount of solvent is crucial for maximizing the yield upon recrystallization.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to induce maximum crystallization.

  • Collect the purified, bright yellow, needle-like crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified product in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.

Experimental Workflow Diagram

Workflow A 1. Reagent Charging (4-Methylbenzaldehyde, Nitroethane, Cyclohexylamine) B 2. Reflux (100-110°C, 4-6 hours) A->B Heat C 3. Cooling & Crystallization (Room Temp -> Ice Bath) B->C Cool D 4. Isolation (Vacuum Filtration & Water Wash) C->D Filter E 5. Purification (Recrystallization from Hot Ethanol) D->E Dissolve & Recrystallize F 6. Final Product (Drying under Vacuum) E->F Filter & Dry

Caption: Synthesis and purification workflow.

Characterization and Expected Results
ParameterExpected Value
Appearance Bright yellow crystalline solid[4]
Yield 65-80%
Melting Point 64-66 °C[4]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.08 (s, 1H, vinyl H), 7.35 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 2.55 (s, 3H, vinyl CH₃), 2.38 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 148.5, 141.2, 135.0, 130.0, 129.8, 128.5, 21.5, 14.2
IR (KBr, cm⁻¹) ~3100 (Ar C-H), ~2950 (Alkyl C-H), ~1640 (C=C), ~1510 (asym N-O stretch), ~1340 (sym N-O stretch)
Discussion and Troubleshooting
  • Low Yield: Incomplete reaction can be a cause of low yield. Ensure the reflux is maintained for an adequate duration and monitor via TLC. During work-up, ensure the product is fully crystallized before filtration by allowing sufficient time for cooling. Using an excessive amount of solvent during recrystallization will also significantly reduce the yield.

  • Oily Product: If the product oils out instead of crystallizing, it may be due to impurities. Try scratching the inside of the flask with a glass rod to induce crystallization. If this fails, an alternative purification method such as column chromatography (silica gel, hexane/ethyl acetate gradient) may be necessary.

  • Reaction Color: The reaction mixture will typically turn a dark orange or reddish-brown color during reflux. This is normal. The final purified product should be a bright yellow solid.

Conclusion

The synthesis of 1-(4-methylphenyl)-2-nitropropene via a cyclohexylamine-catalyzed Henry condensation is a robust and efficient method. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can reliably produce this valuable chemical intermediate with good yield and high purity. The mechanistic understanding provided serves to empower the scientist to make informed decisions and troubleshoot effectively, ensuring the successful application of this chemical transformation.

References
  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • Erowid. (n.d.). Synthesis of Phenyl-2-Nitropropene. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Phenyl 2 Nitropropene. Retrieved from [Link]

  • Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by Cyclohexanediamine Derived. (n.d.).
  • SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenyl-2-nitropropene. Retrieved from [Link]

Sources

Large-scale synthesis of 4-Methyl-beta-methyl-beta-nitrostyrene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-Methyl-


-methyl-

-nitrostyrene

Part 1: Legal & Safety Compliance (Critical)

WARNING: REGULATORY CONTROLLED PRECURSOR The compound 4-Methyl-


-methyl-

-nitrostyrene
(also known as 1-(4-methylphenyl)-2-nitropropene) is a direct chemical precursor to 4-Methylamphetamine (4-MA) , a controlled substance in many jurisdictions (e.g., Schedule I in the US, Class A in the UK).
  • Legitimate Use: This protocol is intended strictly for legitimate research purposes, such as the development of novel Michael acceptors, polymerization monomers, or non-psychoactive pharmaceutical intermediates.

  • Compliance: Users must verify local regulations regarding the possession and synthesis of phenyl-2-nitropropene derivatives. A valid DEA license or local equivalent may be required.

  • Safety: Nitroalkanes are flammable and can become shock-sensitive under extreme conditions. Reactions must be conducted in a fume hood behind a blast shield.

Part 2: Introduction & Scope

The Henry Reaction (Nitroaldol Condensation) is the premier method for constructing


-nitrostyrenes, which serve as versatile synthetic intermediates. The electron-deficient alkene moiety acts as a potent Michael acceptor , allowing for facile C-C and C-Heteroatom bond formation.

This application note details the transition from bench-scale (gram) to pilot-scale (kilogram) synthesis of 4-Methyl-


-methyl-

-nitrostyrene. While amine-catalyzed methods exist, this guide prioritizes the Ammonium Acetate/Acetic Acid system due to its superior thermal stability and lower propensity for polymerization ("tar" formation) during scale-up.

Target Product Profile:

  • IUPAC Name: 1-methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene

  • CAS: 29813-19-0

  • Appearance: Bright yellow crystalline solid

  • Target Purity: >98.5% (HPLC)

Part 3: Reaction Mechanism

The synthesis proceeds via a base-catalyzed condensation between 4-methylbenzaldehyde and nitroethane. The reaction involves a reversible aldol-type addition followed by an irreversible dehydration step, driven thermodynamically by the formation of the conjugated styrene system.

Key Mechanistic Steps:

  • Deprotonation: The base removes an

    
    -proton from nitroethane to form a nitronate anion.[1]
    
  • Nucleophilic Attack: The nitronate attacks the aldehyde carbonyl.[2]

  • Protonation: Formation of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -nitroalcohol intermediate.[1][3]
    
  • Dehydration: Elimination of water to yield the nitroalkene (typically the thermodynamically favored E-isomer).

HenryReaction Reactants Reactants (p-Tolualdehyde + Nitroethane) Nitronate Nitronate Anion (Intermediate) Reactants->Nitronate Base (NH₄OAc) Nitroalcohol β-Nitroalcohol (Aldol Adduct) Nitronate->Nitroalcohol C-C Bond Formation Elimination Dehydration (-H₂O) Nitroalcohol->Elimination Heat / AcOH Product 4-Methyl-β-methyl-β-nitrostyrene (E-Isomer) Elimination->Product Conjugation Drive

Figure 1: Mechanistic pathway of the Henry Condensation favoring the E-isomer.

Part 4: Process Development & Optimization

Successful scale-up requires managing three Critical Process Parameters (CPPs):

Solvent Selection
  • Recommendation: Glacial Acetic Acid (AcOH).

  • Rationale: AcOH serves as both solvent and catalyst modifier. It buffers the ammonium acetate, preventing the pH from becoming too basic, which suppresses the polymerization of the reactive nitrostyrene product (a common failure mode yielding dark "tars").

Stoichiometry
  • Aldehyde : Nitroalkane: 1.0 : 1.1 to 1.5.

  • Rationale: A slight excess of nitroethane drives the equilibrium. Large excesses are wasteful and complicate purification.

Thermal Management
  • Risk: The dehydration step is endothermic, but the initial mixing and neutralization can be exothermic.

  • Control: Gradual heating to reflux is preferred over dumping reagents into a hot reactor.

Part 5: Large-Scale Experimental Protocol

Scale: 1.0 Mole (Approx. 150g theoretical yield) - Scalable to 5kg with appropriate vessel sizing.

Materials
ReagentMW ( g/mol )EquivalentsQuantity
4-Methylbenzaldehyde 120.151.0120.2 g
Nitroethane 75.071.290.1 g (86 mL)
Ammonium Acetate 77.080.430.8 g
Glacial Acetic Acid 60.05Solvent400 mL
Equipment
  • 2L Three-neck Round Bottom Flask (RBF).

  • Mechanical Overhead Stirrer (Teflon paddle).

  • Reflux Condenser.[4]

  • Temperature Probe (Internal).

  • Heating Mantle with PID Controller.

Step-by-Step Procedure
  • Reactor Charging:

    • Equip the 2L RBF with the mechanical stirrer and condenser.

    • Charge 400 mL Glacial Acetic Acid .

    • Add 120.2 g 4-Methylbenzaldehyde and 90.1 g Nitroethane .

    • Start stirring at 150 RPM.

  • Catalyst Addition:

    • Add 30.8 g Ammonium Acetate to the mixture.

    • Note: The reaction is slightly endothermic initially as the salt dissolves.

  • Reaction (Reflux):

    • Heat the mixture to a gentle reflux (Internal Temp: ~105-110°C).

    • Maintain reflux for 2 to 4 hours .

    • IPC (In-Process Control): Monitor by TLC (Silica, 8:2 Hexane:EtOAc). The reaction is complete when the aldehyde spot (

      
      ) disappears.
      
  • Quench & Crystallization:

    • Cool the dark orange/red solution to 60°C .

    • Slowly add 200 mL of warm water (approx. 50°C) over 20 minutes with vigorous stirring.

    • Observation: The solution will become turbid.

    • Allow the mixture to cool slowly to Room Temperature (20°C) over 2 hours.

    • Critical Step: Once at 20°C, transfer to an ice bath (0-5°C) for 1 hour to maximize yield. The product will crystallize as bright yellow needles.[4]

  • Filtration & Wash:

    • Filter the solids using a Büchner funnel.

    • Wash the filter cake with 2 x 100 mL cold water (removes AcOH and catalyst).

    • Wash with 1 x 50 mL cold Ethanol (removes unreacted aldehyde/oils).

  • Purification (Recrystallization):

    • Dissolve the crude wet cake in the minimum amount of boiling Isopropanol (IPA) or Ethanol (approx. 3-4 mL per gram of crude).

    • Allow to cool slowly to RT, then chill to 0°C.

    • Filter pure crystals and dry in a vacuum oven at 40°C for 12 hours.

Workflow Setup Reactor Setup (AcOH, Aldehyde, Nitroethane) Catalysis Add NH₄OAc Heat to Reflux (105°C) Setup->Catalysis Reaction Reaction Phase 2-4 Hours (Monitor TLC) Catalysis->Reaction Quench Quench Add Warm Water at 60°C Reaction->Quench Crystallize Crystallization Slow Cool -> Ice Bath Quench->Crystallize Filtration Filtration & Wash (H₂O wash -> Cold EtOH wash) Crystallize->Filtration Recryst Recrystallization (IPA or Ethanol) Filtration->Recryst

Figure 2: Operational workflow for the synthesis and purification.

Part 6: Analytical Characterization

TestSpecificationTypical Result
Appearance Yellow Crystalline SolidConforms
Melting Point 64 - 66 °C65.2 °C

H-NMR (CDCl

)
Olefinic proton singlet at

ppm

8.05 (s, 1H), 7.2-7.4 (m, 4H), 2.4 (s, 3H), 2.45 (s, 3H)
HPLC Purity

99.1%

Note on Isomerism: The product is predominantly the (E)-isomer, where the phenyl ring and the nitro group are trans to each other across the double bond (sterically favored).

Part 7: Troubleshooting Guide

IssueProbable CauseCorrective Action
"Oiling Out" Product precipitates as an oil instead of crystals.1. Solution cooled too fast. Re-heat and cool slowly.2. Too much solvent. Evaporate volume.3. Seed with a pure crystal at 30°C.
Low Yield (<50%) Incomplete reaction or product solubility in mother liquor.1. Extend reflux time.2. Ensure sufficient water was added to force precipitation.3. Cool to 0°C before filtering.
Dark/Black Color Polymerization of product due to excessive heat or base.1. Ensure temperature does not exceed 115°C.2. Verify AcOH quality (must be glacial).3. Recrystallize immediately; do not store crude oil.

Part 8: References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Henry Reaction protocols).

  • Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1-3. Link

  • Shulgin, A. T. (1964). "Psychotomimetic Amphetamines: Methoxy 3,4-Dialkylamphetamines." Experientia, 20, 366. (Reference for nitrostyrene precursors).

  • Ballini, R., & Bosica, G. (2005). "Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction." Journal of Organic Chemistry, 62, 425.[5] (Green chemistry adaptations).

  • CatSci. (2020). "Scale-Up Considerations for Chemical Synthesis." Link (General scale-up safety).

Sources

Troubleshooting & Optimization

Support Center: Troubleshooting Oiling Out in 1-(4-methylphenyl)-2-nitropropene Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of Liquid-Liquid Phase Separation (LLPS) during the workup of Henry Reaction products. Target Molecule: 1-(4-methylphenyl)-2-nitropropene (4-Methyl-P2NP). Audience: Organic Chemists, Process Development Scientists.

Diagnostic & Decision Framework

Status: You have completed the condensation of 4-methylbenzaldehyde and nitroethane. Instead of yellow needles, you are left with a turbid emulsion or a distinct orange/red oil layer at the bottom of your flask.

Interactive Troubleshooting Logic

The following decision tree models the logic used by senior process chemists to salvage an oiled-out batch.

TroubleshootingLogic Start ISSUE: Product Oiled Out (Liquid-Liquid Phase Separation) CheckTemp 1. Check Temperature Is the oil hot (>50°C)? Start->CheckTemp CheckPurity 2. Suspect Impurities Is the starting aldehyde present? CheckTemp->CheckPurity No (It is oil at room temp) Action_Reheat Action: Re-dissolve Heat to reflux until clear. CheckTemp->Action_Reheat Yes (It is molten product) Action_Bisulfite Action: Bisulfite Wash Chemical removal of aldehyde. CheckPurity->Action_Bisulfite Yes (Aldehyde smell/TLC) Action_Solvent Action: Solvent Swap Switch IPA -> EtOH or add Solvent. CheckPurity->Action_Solvent No (Product is pure but oiled) Action_Seed Action: Seeding Add seed crystal at Cloud Point. Action_Reheat->Action_Seed Cool Slowly Action_Bisulfite->Action_Reheat Return to Cryst.

Figure 1: Decision matrix for diagnosing the root cause of oiling out. Blue nodes indicate diagnostic steps; White nodes indicate remediation protocols.

Technical Analysis: Why is this happening?

Oiling out occurs when a system enters a region of the phase diagram where a Liquid-Liquid Phase Separation (LLPS) is thermodynamically or kinetically favored over crystallization.[1] For 1-(4-methylphenyl)-2-nitropropene, this is driven by three specific factors:

A. The Impurity Effect (Solvency)

The most common cause for this specific molecule is unreacted 4-methylbenzaldehyde .

  • Mechanism: The starting material is a liquid (oil) at room temperature. It acts as a "co-solvent" for your product.

  • Result: Instead of crystallizing, the product dissolves into the unreacted aldehyde, forming a concentrated oil phase. This depresses the melting point of the mixture below the crystallization temperature [1].

B. Metastable Zone Width (MSZW) Violation

If the solution is cooled too rapidly ("Crash Cooling"), the solution crosses the Oiling-Out Boundary (Spinodal decomposition) before it crosses the Solubility Curve for nucleation.

  • The Trap: The system separates into a solute-rich oil phase and a solute-poor solvent phase. The oil phase is amorphous and lacks the lattice energy to organize into crystals spontaneously [2].

C. Solvent-Solute Mismatch

Nitroalkenes are lipophilic.

  • Water: Adding too much water (antisolvent) pushes the polarity too high, forcing the hydrophobic organic compound to separate as an oil rather than nucleate as a solid.

  • Toluene: While sometimes used, toluene often retains impurities and has a boiling point that can encourage oiling if not managed perfectly. Ethanol (EtOH) or Isopropanol (IPA) are preferred [3].

Critical Parameters & Data

Table 1: Physicochemical Properties Relevant to Crystallization

ParameterValue / CharacteristicImpact on Process
Melting Point (Pure) ~64–65 °CIf solvent boiling point > 65°C, product may melt before dissolving.
Solubility (EtOH) High at boiling, Low at 0°CIdeal curve for cooling crystallization.
Impurity (Aldehyde) Liquid, BP ~200°CMust be removed chemically; difficult to remove via crystallization alone.
Oiling Threshold VariableIncreases with higher impurity concentration or faster cooling rates.

Step-by-Step Remediation Protocols

Protocol A: The "Bisulfite Rescue" (Primary Fix)

Use this if your oil smells like almonds/spices (aldehyde) or if TLC shows starting material.

Principle: Sodium bisulfite reacts reversibly with aldehydes to form water-soluble sulfonate adducts, allowing them to be washed away from the lipophilic nitroalkene [4].

  • Dissolution: Dissolve your oiled-out crude product in a minimal amount of warm Ethyl Acetate or Dichloromethane (DCM).

  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • Extraction:

    • Combine the organic layer and bisulfite solution in a separatory funnel.[2]

    • Shake vigorously for 3–5 minutes. (Vent frequently; heat may be generated).

  • Separation:

    • Discard the aqueous layer (contains the aldehyde-bisulfite adduct).[3]

    • Wash the organic layer once with brine and once with water.

  • Evaporation: Dry over

    
    , filter, and rotovap to dryness.
    
  • Result: You now have a solid or semi-solid residue ready for Protocol B.

Protocol B: Controlled Recrystallization (Standard)

Use this for the purified solid or if the "Oil" is just molten product.

  • Solvent Choice: Use Ethanol (95% or anhydrous) .[4] Isopropanol (IPA) is a viable alternative but Ethanol often yields better needle formation for this derivative.

  • Dissolution (Reflux):

    • Place crude solid in a flask with a stir bar.

    • Add Ethanol (~3 mL per gram of solute).

    • Heat to near reflux.[4] If it does not dissolve, add solvent in small increments.[5]

    • CRITICAL: Do not add so much solvent that it dissolves at room temperature. It must require heat.

  • Nucleation Point:

    • Remove from heat.

    • Allow to cool slowly to room temperature with gentle stirring .

    • If oil droplets appear:[1][6][7][8][9] Reheat immediately until clear. Add a tiny amount (1-2 mL) of extra ethanol.

  • Seeding:

    • When the solution is warm (approx 40–45°C), add a single seed crystal of the product.

    • If no seed is available, scratch the inner glass wall with a glass rod at the air-liquid interface.

  • Harvest:

    • Once substantial crystallization occurs at room temperature, move to a fridge (4°C).

    • Filter via Buchner funnel. Wash with ice-cold ethanol.

Troubleshooting FAQs

Q: The solution turned cloudy and then separated into two liquid layers. What now? A: You have hit the "Oiling Out" boundary.

  • Do not cool further. Cooling will only make the oil more viscous.

  • Reheat the mixture until it is a single phase again.

  • Add a small volume of solvent (e.g., 5-10% more Ethanol). This shifts the system away from the saturation limit, potentially bypassing the oiling-out region.

  • Seed the solution while it is still warm.

Q: My product is a dark orange/red oil and won't solidify even in the freezer. A: This indicates high impurity levels (likely polymerization side-products or significant aldehyde contamination) or decomposition.

  • Immediate Action: Perform Protocol A (Bisulfite Wash) . Recrystallization cannot purify a mixture where the impurity is the solvent.

  • Note: If the oil is dark red/tarry, you may need to perform a silica plug filtration (eluting with DCM) before attempting crystallization again.

Q: Can I use water to force the crystals out? A: Use extreme caution. Adding water (antisolvent) increases the polarity of the solvent system. For lipophilic nitroalkenes, this often forces the compound out as an oil (LLPS) rather than a crystal. If you must use water, add it dropwise to a hot solution only until faint turbidity persists, then add one drop of ethanol to clear it, and cool slowly.

Q: Why are my crystals yellow but turning orange over time? A: Nitroalkenes are sensitive to light and base traces. Ensure your product is fully acid-free (wash with dilute HCl during workup if amine catalysts were used) and store in the dark. Orange discoloration usually indicates surface oxidation or polymerization.

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Particle System Characterization. [Link]

  • Barrett, P. & Glennon, B. (2002).[10] "Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM." Chemical Engineering Research and Design, 80(7), 799-805. [Link]

  • Furigay, M. H., et al. (2018).[11][12] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments, (134), e57639. [Link]

Sources

How to remove water from Henry reaction of p-tolualdehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Henry Reaction Optimization Ticket #404-H2O: Dehydration Protocols for p-Tolualdehyde

Status: Open Assigned Specialist: Senior Application Scientist Subject: Water Removal Strategies to Drive


-Nitrostyrene Synthesis

Triage & System Overview

Welcome to the Reaction Optimization Support Center. You are likely experiencing stalled conversion or poor yields in the condensation of p-tolualdehyde (4-methylbenzaldehyde) with a nitroalkane (e.g., nitromethane).

The Core Problem: The Henry reaction is reversible. The initial addition yields a


-nitroalcohol.[1][2][3] To obtain the alkene (

-nitrostyrene), you must force a dehydration step.[4]

Because p-tolualdehyde contains an electron-donating methyl group, the carbonyl carbon is less electrophilic than in unsubstituted benzaldehyde. This makes the forward equilibrium constant smaller, rendering efficient water removal not just helpful, but critical for high yields.

Visualizing the Failure Point

The following diagram illustrates the reaction pathway and the specific points where water acts as an inhibitor (Red Arrows).

HenryReaction Start p-Tolualdehyde + Nitromethane Inter β-Nitroalcohol (Intermediate) Start->Inter Base Cat. (Reversible) Product 4-Methyl-β-nitrostyrene (Target) Inter->Product Dehydration (-H₂O) Water H₂O (Byproduct) Inter->Water Elimination Water->Start Hydrolysis Water->Inter Rehydration (Equilibrium Shift)

Figure 1: Mechanistic pathway showing how water accumulation drives the equilibrium backward (Red arrows), preventing isolation of the nitrostyrene.

Protocol Modules: Water Removal Strategies

Select the module that fits your available equipment and substrate sensitivity.

Module A: The Chemical Scavenger (Standard Industry Method)

Best for: Robust substrates like p-tolualdehyde; High-throughput synthesis.

This method uses Ammonium Acetate in Glacial Acetic Acid . It is a "one-pot" synthesis where the solvent system chemically sequesters water and the high boiling point allows thermal dehydration.

Mechanism: Ammonium acetate dissociates to provide ammonia (catalyst) and acetic acid. The acetic acid acts as the solvent and protonates the hydroxyl group of the intermediate, making it a good leaving group (


).

Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser.

  • Charge: Add p-tolualdehyde (1.0 equiv), nitromethane (1.5–2.0 equiv), and ammonium acetate (0.5–1.0 equiv).

  • Solvent: Add Glacial Acetic Acid (5 mL per gram of aldehyde).

  • Reaction: Reflux typically at 100–110°C for 2–4 hours.

    • Note: The excess acetic acid effectively "dilutes" the produced water, and the high temperature drives it into the vapor phase.

  • Workup: Pour the hot mixture into crushed ice. The

    
    -nitrostyrene  usually precipitates as a yellow solid.[4]
    

Validation:

  • TLC: Disappearance of aldehyde.

  • Visual: Formation of bright yellow crystals upon cooling/pouring into water.

Module B: Azeotropic Distillation (Dean-Stark)

Best for: Large scale reactions; When using non-acidic solvents (e.g., toluene).

If you prefer a catalytic base (like piperidine or ethylenediamine) in a non-polar solvent, you must physically remove water to drive the reaction.

Protocol:

  • Setup: Round-bottom flask + Dean-Stark trap + Reflux condenser.

  • Solvent: Toluene or Benzene (Toluene is safer and has a higher BP, 110°C, which aids elimination).

  • Reagents: p-Tolualdehyde (1 equiv), Nitroalkane (1.2 equiv), Catalyst (e.g., n-butylamine or ammonium acetate, 0.1 equiv).

  • Execution: Reflux vigorously.

    • Observation: Water will collect in the trap's burette. Toluene/water azeotrope boils at ~85°C.

  • Endpoint: Continue until no new water droplets accumulate in the trap (usually 3–6 hours).

Module C: Molecular Sieves (The "Mild" Approach)

Best for: Temperature-sensitive substrates (rarely needed for p-tolualdehyde but good to know).

Protocol:

  • Activation: Activate 4Å Molecular Sieves (powder or beads) at 300°C for 3 hours prior to use.

  • Loading: Add 200–300 mg of sieves per mmol of aldehyde directly into the reaction vessel.

  • Solvent: Anhydrous alcohol or THF.

  • Warning: Do not use magnetic stirring with powdered sieves as it creates a slurry that is difficult to filter; use an overhead stirrer or beads.

Comparative Data Analysis

FeatureAcetic Acid/NH₄OAc (Module A)Dean-Stark/Toluene (Module B)Molecular Sieves (Module C)
Water Removal Chemical/Solvent dilutionPhysical (Azeotrope)Physical (Adsorption)
Reaction Temp High (100°C+)High (110°C)Low to Medium (25–60°C)
Yield (p-Tol) 85–95% 75–85%60–75%
Complexity Low (Mix & Boil)Medium (Glassware setup)Medium (Filtration required)
Scalability ExcellentExcellentPoor (Sieve volume)

Troubleshooting & FAQs

Q: My product is an oil, not a solid. Did the water removal fail? A: Not necessarily. While 4-methyl-beta-nitrostyrene is a solid (MP ~102°C), impurities can depress the melting point.

  • Fix: Recrystallize from ethanol or methanol. If it remains oily, you may have incomplete dehydration (mixed alcohol/alkene). Re-subject the oil to Module A conditions for 1 hour.

Q: I see a "double" addition product. What happened? A: This is the "Michael Addition" side reaction where a second mole of nitroalkane attacks your product.

  • Cause: Too much nitroalkane or reaction time was too long.

  • Prevention: Stick to 1.5 equivalents of nitromethane and stop heating immediately after TLC shows aldehyde consumption.

Q: Can I use Magnesium Sulfate (MgSO₄) directly in the flask? A: generally No . MgSO₄ is not efficient enough at high reflux temperatures to compete with the reaction equilibrium. It is better suited for drying organic layers after extraction.

Decision Logic (Workflow)

Use this logic gate to determine your immediate next step.

DecisionTree Start Start: Choose Method IsSensitive Is substrate acid/heat sensitive? Start->IsSensitive Robust No (e.g., p-Tolualdehyde) IsSensitive->Robust No Sensitive Yes IsSensitive->Sensitive Yes MethodA Use Module A: AcOH + NH₄OAc (Reflux) Robust->MethodA SolventChoice Preferred Solvent? Sensitive->SolventChoice MethodB Use Module B: Toluene + Dean-Stark SolventChoice->MethodB Non-Polar MethodC Use Module C: Sieves + Alcohol SolventChoice->MethodC Polar/Low Temp

Figure 2: Decision matrix for selecting the appropriate dehydration protocol.

References

  • Gairaud, C. B.; Lappin, G. R. (1953). "The Synthesis of

    
    -Nitrostyrenes". The Journal of Organic Chemistry. A foundational study establishing the ammonium acetate/acetic acid method. 
    
  • Organic Syntheses. (1963). "

    
    -Nitrostyrene".[4][5][6] Organic Syntheses, Coll. Vol. 4, p.731. Detailed procedure for the general synthesis of nitrostyrenes using chemical dehydration. 
    
  • Ballini, R. et al. (2005). "Nitroalkanes and Ethyl Glyoxylate as Efficient Building Blocks for the Synthesis of

    
    -Nitro- 
    
    
    
    -hydroxy Esters and Derivatives". Tetrahedron Letters. Discusses heterogeneous catalysis and sieve usage.
  • ChemStations. (n.d.). "Heterogeneous Azeotropic Distillation". Technical guide on the thermodynamics of water removal via azeotropes.

Sources

Improving yield of 4-Methyl-b-methyl-b-nitrostyrene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An essential reaction in organic synthesis, the Henry (or nitroaldol) condensation is fundamental for creating carbon-carbon bonds and serves as a primary route to β-nitrostyrenes.[1][2] These compounds are valuable intermediates in the synthesis of various pharmaceuticals and other functional molecules.[2] The synthesis of 4-Methyl-β-methyl-β-nitrostyrene, specifically, involves the condensation of 4-methylbenzaldehyde with nitroethane.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center, including a troubleshooting guide and frequently asked questions, to optimize the yield and purity of 4-Methyl-β-methyl-β-nitrostyrene.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions.

Q1: My reaction yield is very low. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several factors. A systematic approach to optimization is crucial.

  • Suboptimal Catalyst System: The choice of catalyst is critical. While strong bases like alcoholic potassium hydroxide can be used, they often lead to side reactions and lower yields.[3] A buffered system, such as ammonium acetate in glacial acetic acid, is generally more reliable and provides better yields for condensations involving nitroethane.[3] Primary amines are also effective but may require more stringent temperature control.

  • Incorrect Stoichiometry: The molar ratio of reactants can significantly impact the reaction equilibrium. Using a slight excess of the nitroalkane (nitroethane) can help drive the reaction towards completion. However, a large excess can complicate purification.

  • Presence of Water: Moisture can interfere with the reaction. Ensuring that all glassware is thoroughly dried and using anhydrous solvents is recommended.[4] In some procedures, water is deliberately removed azeotropically (e.g., by adding toluene during reflux) to shift the equilibrium toward the product.[5]

  • Inadequate Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier, particularly for the dehydration of the intermediate nitroalcohol. For ammonium acetate catalysis in acetic acid, refluxing is a standard and effective condition.[3][6] If the temperature is too low, the reaction may be slow or incomplete.

Q2: The reaction produced a dark, tar-like substance instead of a crystalline product. How can I prevent this?

A2: Tar formation is typically due to polymerization of the β-nitrostyrene product, which is sensitive to heat and basic conditions.[4][7]

  • Excessive Heat or Prolonged Reaction Time: Overheating or allowing the reaction to proceed long after completion can promote polymerization.[4] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting aldehyde has been consumed.[6]

  • Strongly Basic Conditions: Strong, unbuffered bases can accelerate polymerization. This is a key reason why the ammonium acetate/acetic acid system is often preferred, as it maintains a less harsh reaction environment.[7]

  • Temperature Control: For exothermic reactions, especially when using strong bases, it's vital to control the temperature, potentially with an ice bath during reagent addition, to prevent runaway polymerization.[7][8]

Q3: My final product is an oily liquid and will not crystallize. What went wrong?

A3: An oily product often indicates the presence of the intermediate β-nitro alcohol, which has not fully dehydrated to the target nitrostyrene, or issues during the workup phase.[7][8]

  • Incomplete Dehydration: The initial aldol addition forms a β-nitro alcohol. This intermediate must be dehydrated to form the nitrostyrene double bond. Dehydration is favored by heat and acidic conditions. If the reaction time was too short or the temperature too low, you may have isolated the alcohol intermediate.

  • Improper Workup: The order of addition during neutralization is critical. The alkaline reaction mixture should always be added slowly to a well-stirred excess of acid (e.g., pouring the reaction mixture into ice water containing hydrochloric acid).[8] Reversing this addition can lead to the formation of the saturated nitro alcohol as an oily byproduct.[7][8]

Q4: The reaction seems to stall and does not go to completion. What should I investigate?

A4: A stalled reaction points towards issues with the reactants or catalyst.

  • Purity of Aldehyde: Benzaldehyde and its derivatives can oxidize over time to benzoic acid upon exposure to air. This acidic impurity can interfere with the base-catalyzed reaction. Using freshly distilled or purified 4-methylbenzaldehyde is recommended.[7]

  • Catalyst Activity: Ensure the catalyst, such as ammonium acetate, has not degraded. Use a fresh supply if in doubt.

  • Reaction Monitoring: Use TLC to confirm if the reaction is truly stalled or just very slow. Compare the reaction mixture spot to spots of your starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the 4-Methyl-β-methyl-β-nitrostyrene synthesis?

A1: The synthesis proceeds via the Henry reaction, which is a base-catalyzed nitroaldol condensation.[2][9] The mechanism involves three key steps:

  • Deprotonation: A base (e.g., acetate from ammonium acetate) removes the acidic α-proton from nitroethane, forming a resonance-stabilized nitronate anion.[9]

  • Nucleophilic Addition: The nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde. This forms a β-nitro alkoxide intermediate.[9]

  • Protonation & Dehydration: The alkoxide is protonated to form a β-nitro alcohol. Under the typical reaction conditions (heat and mild acid), this alcohol readily undergoes dehydration (elimination of a water molecule) to yield the final product, 4-Methyl-β-methyl-β-nitrostyrene.[9]

Q2: Which catalyst system is best: Ammonium Acetate vs. Amine Bases?

A2: Both systems are effective, but the ammonium acetate/acetic acid method is often considered more generally useful and reliable, especially for reactions with nitroethane.[3]

Catalyst SystemAdvantagesDisadvantages
Ammonium Acetate in Acetic Acid Generally provides good to excellent yields; less prone to forming polymeric byproducts; simpler procedure.[3]May require reflux temperatures and longer reaction times compared to strong bases.[10]
Primary Amines (e.g., Methylamine) Can give very high yields, sometimes at lower temperatures (40-50°C).[4]Yield can be highly dependent on the product precipitating from the reaction medium; more prone to tar formation with extended reaction times.[3]
Strong Bases (e.g., KOH, NaOH) Reaction can be very fast, almost instantaneous.[8]High propensity for tar/polymer formation; requires careful temperature control; can be generally unsuccessful with substituted nitroalkanes like nitroethane.

Q3: How do I properly monitor the reaction's progress?

A3: The most effective method for monitoring the reaction is Thin Layer Chromatography (TLC).

  • Setup: Use a silica gel TLC plate. A good eluent system is a mixture of a nonpolar and a polar solvent, such as hexane and ethyl acetate (e.g., 9:1 ratio).[11]

  • Procedure: On the baseline of the plate, spot your starting aldehyde, the reaction mixture, and a co-spot (both aldehyde and reaction mixture in the same spot).

  • Interpretation: As the reaction proceeds, the spot corresponding to the 4-methylbenzaldehyde will diminish in intensity, while a new, typically lower Rf spot corresponding to the nitrostyrene product will appear and intensify. The reaction is considered complete when the aldehyde spot is no longer visible.[6]

Q4: What are the critical safety precautions for this synthesis?

A4:

  • Handling Nitroalkanes: Nitroethane is flammable and harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Product Hazards: The vapors of nitrostyrenes are known to be irritating to the eyes, nose, and respiratory tract. The solid material can also be irritating to the skin.[8] Handle the final product with care in a fume hood.

  • General Precautions: Always wear appropriate PPE. Be cautious when heating flammable organic solvents.

Experimental Protocols & Workflows

Diagram of General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Combine 4-methylbenzaldehyde, nitroethane, ammonium acetate, and glacial acetic acid in a round-bottom flask. B Heat the mixture to reflux. Monitor progress with TLC. A->B Heat C Cool the reaction mixture to room temperature. B->C Reaction Complete D Pour the cooled mixture into ice water to precipitate the crude product. C->D E Collect the solid product by vacuum filtration and wash thoroughly with water. D->E F Recrystallize the crude solid from a suitable solvent (e.g., methanol or ethanol). E->F Crude Product G Collect pure crystals by filtration and dry. F->G

Caption: General workflow for the synthesis of 4-Methyl-β-methyl-β-nitrostyrene.

Protocol 1: Synthesis via Ammonium Acetate Catalysis

This protocol is adapted from established procedures for synthesizing β-nitrostyrenes.[3][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methylbenzaldehyde (e.g., 10 mmol), nitroethane (e.g., 12 mmol), ammonium acetate (e.g., 2-3 mmol), and glacial acetic acid (e.g., 20 mL).

  • Reaction: Heat the mixture to a gentle reflux. The solution will typically turn yellow to orange.

  • Monitoring: Allow the reaction to proceed for 2-5 hours.[3][6] Monitor the consumption of the 4-methylbenzaldehyde using TLC (e.g., 9:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture slowly into a beaker containing ice water (approx. 100-150 mL) while stirring. A yellow solid should precipitate.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold water to remove residual acetic acid and salts.

  • Drying: Allow the crude product to air dry or dry it in a desiccator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude, dry 4-Methyl-β-methyl-β-nitrostyrene to an Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as methanol or ethanol.

  • Dissolution: Gently heat the mixture on a hot plate while stirring until all the solid dissolves. If the solid does not dissolve completely, add a small amount more solvent until it does. Avoid adding a large excess of solvent.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Brightly colored crystals should form. For maximum yield, the flask can then be placed in an ice bath to induce further crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the pure crystals to obtain the final product.

References

  • The Synthesis of beta-Nitrostyrenes. (n.d.). Rhodium.ws. Retrieved February 15, 2026, from [Link]

  • Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). (2017, September 10). Sciencemadness.org. Retrieved February 15, 2026, from [Link]

  • Preparation of a β-Nitrostyrene Derivative by the Henry Reaction. (2020, August 28). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthesis of β-methyl-β-nitrostyrene and 2-amino-3-[(2-nitro-1-phenylpropyl)thio] propanoic acid derivatives. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis method of p-hydroxy-beta-nitrostyrene. (2014). Google Patents.
  • Optimization of the parameters of the Henry nitroaldol reaction between benzaldehyde and nitroethane. (2015). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Green Chemistry. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Scientific Research Publishing. Retrieved February 15, 2026, from [Link]

  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. (2023). ChemRxiv. Retrieved February 15, 2026, from [Link]

  • Nitrostyrene. (1929). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]

  • One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). (2000). Tetrahedron Letters. Retrieved February 15, 2026, from [Link]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. (2025). Beilstein Journals. Retrieved February 15, 2026, from [Link]

  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines. (2024). MDPI. Retrieved February 15, 2026, from [Link]

  • A kind of method preparing beta-nitrostyrene and derivative thereof. (2014). Google Patents.
  • β-Nitrostyrene. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Henry reaction: the synthesis of (E)-nitrostyrene derivatives. (2012). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Making β-Nitrostyrene so I can be like Shulgin. (2024, February 13). YouTube. Retrieved February 15, 2026, from [Link]

  • Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives. (1974). Western Kentucky University. Retrieved February 15, 2026, from [Link]

Sources

Preventing polymerization of nitroalkenes during reflux

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitroalkene Synthesis & Stabilization Current Status: Operational | Topic ID: NA-POLY-001[1][2]

Executive Summary: The "Black Tar" Phenomenon

You are likely reading this because your Henry reaction (nitroaldol condensation) or subsequent dehydration step turned into an intractable black tar or a viscous, polymerized oil.[2] This is the most common failure mode in nitroalkene synthesis.[2]

Nitroalkenes (e.g.,


-nitrostyrene) are highly reactive Michael acceptors .[1][2] Under the same basic conditions required to synthesize them, they readily undergo anionic polymerization initiated by unneutralized base or nitronate anions.[2]

This guide replaces "recipe-following" with mechanistic control , ensuring you isolate crystalline monomer rather than oligomeric sludge.

Module 1: Critical Troubleshooting (Q&A)

Q1: My reaction mixture turned black and viscous during reflux. What happened?

Diagnosis: Uncontrolled Anionic Polymerization .[1][2] Root Cause: You likely used a strong base (NaOH, KOH, or excess alkylamine) or high temperatures without a buffering system.[2] The Mechanism: Strong bases generate a high concentration of nitronate anions.[2] Once the nitroalkene forms, these nitronate anions attack the


-carbon of the nitroalkene (Michael addition), initiating a chain reaction that forms nitropolyalkanes (the "tar").[2]
The Fix:  Switch to the Ammonium Acetate/Acetic Acid  system (see Protocol A).[2] This creates a buffered environment that is basic enough to catalyze condensation but acidic enough to protonate nitronate intermediates, preventing them from attacking the product.[2]
Q2: The reaction looked fine, but it polymerized on the rotary evaporator.

Diagnosis: Concentration-Dependent Polymerization. Root Cause: As you removed the solvent, the concentration of residual base and product increased, accelerating second-order polymerization kinetics. Thermal stress from the water bath contributed to radical initiation.[2] The Fix:

  • Acid Wash: You must neutralize the organic layer with dilute HCl or saturated

    
     before concentration.[2]
    
  • Inhibitors: Add 100–500 ppm of BHT (Butylated hydroxytoluene) or Hydroquinone to the receiving flask before evaporating the solvent.[2]

  • Temperature: Keep the water bath

    
    C.
    
Q3: I used the Ammonium Acetate method, but the yield is low.

Diagnosis: Water Inhibition (Equilibrium Stalling). Root Cause: The dehydration step is reversible.[2] Accumulation of water pushes the equilibrium back toward the nitroalcohol or starting materials.[2] The Fix:

  • Excess Reagent: Use a slight excess of nitroalkane (solvent/reactant).[1][2]

  • Dean-Stark Trap: If using toluene/benzene, continuously remove water.[1][2]

  • Acetic Anhydride: Add a stoichiometric amount of acetic anhydride to chemically scavenge water (use with caution as this is exothermic).[2]

Module 2: The Competitive Pathway (Visualization)

Understanding the competition between Elimination (Product formation) and Addition (Polymerization) is vital.[1][2]

NitroalkenePathways Start Aldehyde + Nitroalkane Inter β-Nitroalcohol (Intermediate) Start->Inter Base Cat. (Henry Rxn) Inter->Start Retro-Henry (+H2O) Product Nitroalkene (Monomer) Inter->Product Dehydration (-H2O) Product->Product Inhibitors Block This Polymer Polymer/Tar (Irreversible) Product->Polymer 1. Anionic Attack (Base) 2. Radical (Heat)

Caption: Figure 1. The Kinetic Fork. Success depends on accelerating Dehydration (Green) while suppressing Michael Addition/Polymerization (Red) via pH control.[1][2]

Module 3: Standard Operating Procedures (SOPs)

Protocol A: The Gairaud-Lappin Method (Buffered Reflux)

The Gold Standard for aromatic aldehydes (e.g., benzaldehyde, vanillin).

Reagents:

  • Aldehyde (1.0 eq)[1][2][3][4]

  • Nitroalkane (1.5 – 2.0 eq)[1][2]

  • Ammonium Acetate (

    
    ) (0.4 – 0.5 eq)[1][2]
    
  • Glacial Acetic Acid (Solvent, ~3-5 mL per gram of aldehyde)[1][2]

Procedure:

  • Setup: Equip a Round Bottom Flask (RBF) with a reflux condenser.

  • Combine: Add reagents. The

    
     will dissolve upon heating.[2]
    
  • Reflux: Heat to gentle reflux.

    • Time: 2–4 hours.[1][2][5] (Do not over-reflux; monitor by TLC).

    • Color Change: Solution usually deepens to yellow/orange.[1][2]

  • Quench (Critical): Allow to cool to ~60°C, then pour the mixture into a beaker containing crushed ice and water with vigorous stirring.

  • Isolation:

    • Solid Product: The nitroalkene should precipitate as a crystalline solid.[2] Filter, wash with cold water (to remove acetic acid), and recrystallize from ethanol/methanol.[2]

    • Oily Product: Extract with Dichloromethane (DCM).[1][2] Wash organic layer with Sat.[1][2]

      
        to remove acetic acid, then Brine.[2] Dry over 
      
      
      
      .[1][2][5]
  • Stabilization: Add trace BHT before rotovap.

Protocol B: Microwave-Assisted Synthesis (Low Thermal Stress)

Best for heat-sensitive substrates to minimize radical polymerization.[1][2]

Procedure:

  • Mix Aldehyde (1 eq), Nitroalkane (1.2 eq), and

    
     (0.1 eq) in a microwave vial (neat or minimal acetic acid).
    
  • Irradiate at 90°C for 2–5 minutes (Power: 40-60W).

  • Cool immediately. Workup as above.

    • Why this works: Short reaction time prevents the slow thermal initiation of radical polymerization.[2]

Module 4: Data & Solvent Selection

Table 1: Solvent System Impact on Polymerization

Solvent SystemPolymerization RiskMechanism of FailureRecommended Use
Methanol/KOH High Strong base initiates rapid anionic polymerization.[1][2]Avoid for unstable nitroalkenes.[1][2]
Toluene/Amine Medium High reflux temp (

C) promotes radical formation.[1][2]
Use with Dean-Stark for stubborn substrates.[1][2]
Acetic Acid/

Low Buffered pH prevents anionic attack.[1][2]General Purpose (Recommended).
Neat (Solvent-free) Variable Lack of thermal mass can lead to runaways.[1][2]Microwave synthesis only.

Module 5: Troubleshooting Logic Tree

Use this decision matrix to rescue a failing experiment.

Troubleshooting Problem Start: Reaction Outcome? Tar Black Tar / Viscous Oil Problem->Tar NoRxn No Reaction / Starting Material Problem->NoRxn LowYield Low Yield / Wet Solid Problem->LowYield BaseCheck Did you use strong base (KOH/NaOH)? Tar->BaseCheck TempCheck Check Reflux Temp NoRxn->TempCheck WaterCheck Is water stalling equilibrium? LowYield->WaterCheck SwitchBuff Action: Switch to NH4OAc/HOAc (Protocol A) BaseCheck->SwitchBuff Yes AddInhib Action: Add Hydroquinone Reduce Temp BaseCheck->AddInhib No (Thermal Polymerization) IncTemp Action: Increase Temp or add Dean-Stark TempCheck->IncTemp Scavenge Action: Add Acetic Anhydride or Excess Nitroalkane WaterCheck->Scavenge

Caption: Figure 2. Diagnostic logic for nitroalkene synthesis failures.

References

  • Gairaud, C. B., & Lappin, G. R. (1953).[2] The Synthesis of

    
    -Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3.[2] Link[1][2]
    
    • Foundational text establishing the Ammonium Acetate/Acetic Acid buffer method to prevent polymeriz
  • Ballini, R., et al. (2025/Updated).[2] Preventing polymerization of nitroalkenes in synthesis. BenchChem Technical Guides. Link

    • Modern troubleshooting regarding inhibitors (BHT)
  • Varma, R. S., et al. (1997).[2] Microwave-assisted Henry reaction: solvent-free synthesis of conjugated nitroalkenes.[1][2][4] Tetrahedron Letters, 38(29), 5131-5134.[1][2] Link

    • Source for microwave protocols to reduce thermal exposure.
  • Organic Chemistry Portal. (2024).[1][2] The Henry Reaction: Mechanism and Recent Literature. Link

    • Mechanistic overview of base-c

Sources

Technical Support Center: Optimization of Catalyst Ratio for Nitroethane Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for nitroethane condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing this versatile C-C bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve optimal results.

Section 1: Understanding the Reaction: The Henry Condensation

The condensation of nitroethane with an aldehyde or ketone is a classic organic transformation known as the Henry Reaction or Nitroaldol Reaction.[1] It is a powerful tool for synthesizing β-nitro alcohols, which are valuable intermediates for producing pharmaceuticals, amino alcohols, and nitroalkenes.[2][3] The reaction is base-catalyzed, and the choice and concentration of this catalyst are paramount to achieving high yield and purity.[4][5]

Q: What is the fundamental mechanism of the base-catalyzed nitroethane condensation, and why is the catalyst's role so critical?

A: The reaction proceeds through a reversible, multi-step mechanism where the catalyst is the prime initiator. Understanding this pathway is key to effective optimization.

  • Deprotonation: A base removes the acidic α-proton from nitroethane to generate a resonance-stabilized nitronate anion. This is often the rate-determining step, and the catalyst's strength (pKa) directly influences its efficiency.[1][2]

  • Nucleophilic Attack: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a new carbon-carbon bond and a β-nitro alkoxide intermediate.[1][2]

  • Protonation: The alkoxide is protonated, typically by the conjugate acid of the catalyst or the solvent, to yield the final β-nitro alcohol product.[2]

  • Dehydration (Optional): Under certain conditions, particularly with heat or excess base, the β-nitro alcohol can easily undergo dehydration to form a conjugated nitroalkene.[4][5]

The catalyst's role is critical because it controls the formation rate of the key nucleophile (the nitronate). An insufficient catalyst concentration leads to a slow or incomplete reaction. Conversely, an excessive concentration can accelerate undesirable side reactions, such as the polymerization of the nitroalkene product.[6]

Henry_Mechanism Figure 1: Mechanism of the Henry Reaction cluster_0 Step 1: Deprotonation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration (Optional) Nitroethane Nitroethane Nitronate Nitronate Anion (Nucleophile) Nitroethane->Nitronate + Base Base Base Alkoxide β-Nitro Alkoxide Aldehyde Aldehyde Aldehyde->Alkoxide + Nitronate NitroAlcohol β-Nitro Alcohol (Product A) Alkoxide->NitroAlcohol + H+ ProtonSource H+ Source Nitroalkene Nitroalkene (Product B) NitroAlcohol->Nitroalkene - H2O (Heat/Base) Troubleshooting_Workflow Figure 2: Troubleshooting Workflow StartNode Start Reaction Monitoring DecisionNode DecisionNode StartNode->DecisionNode Observe Issue GoodEndNode GoodEndNode DecisionNode->GoodEndNode No Issues ProcessNode1 Check: - Catalyst activity - Temperature - Reaction time - Steric hindrance DecisionNode->ProcessNode1 Low Yield ProcessNode2 Indicates Polymerization Check: - High temp - Excess catalyst - Long reaction time DecisionNode->ProcessNode2 Dark Color/ Tarring ProcessNode3 Caused by Impurities (Tar) Check: - Purity of crude product - Recrystallization solvent DecisionNode->ProcessNode3 Product Won't Crystallize ProcessNode ProcessNode BadEndNode BadEndNode BadEndNode1 Re-run Optimized Reaction ProcessNode1->BadEndNode1 Action: - Decrease temp - Reduce catalyst - Screen other catalysts BadEndNode2 Re-run Optimized Reaction ProcessNode2->BadEndNode2 Action: - Immediately lower temp - Use less catalyst - Reduce reaction time BadEndNode3 Re-attempt Crystallization ProcessNode3->BadEndNode3 Action: - Purify via column - Screen solvents - Cool solution slowly

Sources

Technical Support Center: p-Methyl-beta-methylnitrostyrene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for p-methyl-beta-methylnitrostyrene synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound, with a particular focus on resolving problems related to a low or broad melting point. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure p-methyl-beta-methylnitrostyrene?

A1: The reported melting point for pure 1-(4-Methylphenyl)-2-nitropropene, the common chemical name for p-methyl-beta-methylnitrostyrene, is approximately 55 °C.[1][2][3] It is crucial to note that this melting point corresponds to the thermodynamically more stable (E)-isomer (trans-isomer). The presence of impurities will lead to a depression and broadening of this melting point range.

Q2: My final product is an oil or a low-melting solid. What are the most probable causes?

A2: An oily or low-melting product is a common issue and typically points to one or more of the following:

  • Presence of the (Z)-isomer: The Henry reaction used for synthesis often produces a mixture of (E) and (Z) geometrical isomers. The (Z)-isomer, being less stable and fitting less readily into a crystal lattice, will have a lower melting point and its presence as an impurity will significantly depress the melting point of the (E)-isomer.

  • Residual Solvent: Incomplete drying of the crystalline product can leave residual solvent molecules trapped in the crystal lattice, leading to a lower and broader melting point.

  • Unreacted Starting Materials: The presence of unreacted p-tolualdehyde or nitroethane in the final product will act as an impurity.

  • Side-Products: The Henry reaction can be accompanied by the formation of side-products, such as the nitroaldol addition intermediate (before dehydration) or polymeric materials, which can inhibit proper crystallization.[4][5]

Q3: Why is my reaction yield lower than expected?

A3: Low yields can often be attributed to suboptimal reaction conditions. Benzaldehydes with electron-donating groups, such as the methyl group in p-tolualdehyde, can sometimes give lower yields compared to those with electron-withdrawing groups.[6] Incomplete reaction, side reactions leading to tar formation, or loss of product during workup and purification are also common culprits.

Q4: How can I confirm the isomeric purity of my p-methyl-beta-methylnitrostyrene?

A4: ¹H NMR spectroscopy is the most effective method for determining the isomeric ratio. The vinyl protons of the (E) and (Z) isomers will have distinct chemical shifts and coupling constants. For nitrostyrene derivatives, the coupling constant (J-value) for the vinyl protons is typically larger for the trans isomer (around 13-16 Hz) compared to the cis isomer (around 8-12 Hz).[7][8]

Troubleshooting Guide: Low Melting Point of p-Methyl-beta-methylnitrostyrene

This section provides a systematic approach to diagnosing and solving low melting point issues.

Initial Diagnosis
ObservationPotential CauseRecommended Action
Broad Melting Range (e.g., 45-52 °C) Mixture of (E) and (Z) isomers; other impurities.Proceed to Purification Protocol.
Product is an Oil or Semi-Solid High percentage of (Z)-isomer; significant amount of impurities or residual solvent.Proceed to Purification Protocol; ensure rigorous drying.
Product is Off-Color (e.g., brown instead of yellow) Presence of polymeric byproducts or other impurities.[4]Recrystallization with activated charcoal may be necessary.
Workflow for Troubleshooting Low Melting Point

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Purification Strategy cluster_3 Verification Low_Melting_Point Low/Broad Melting Point Observed Analyze_NMR Acquire ¹H NMR Spectrum Low_Melting_Point->Analyze_NMR Check_Purity Assess Isomeric Ratio & Impurity Signals Analyze_NMR->Check_Purity Solvent_Selection Select Appropriate Solvent (e.g., Ethanol, Isopropanol) Check_Purity->Solvent_Selection Impure Recrystallize Perform Recrystallization Slow_Cooling Ensure Slow Cooling for Selective Crystallization Recrystallize->Slow_Cooling Solvent_Selection->Recrystallize Final_Analysis Re-analyze Purified Product (Melting Point & NMR) Slow_Cooling->Final_Analysis Final_Analysis->Recrystallize Still Impure Pure_Product Pure (E)-Isomer with Sharp Melting Point Final_Analysis->Pure_Product Successful

Caption: A logical workflow for diagnosing and resolving low melting point issues.

Experimental Protocols

Synthesis of p-Methyl-beta-methylnitrostyrene (Henry Reaction)

This protocol is a generalized procedure based on the well-established Henry-Knoevenagel condensation.

Reaction Scheme:

G cluster_products Products p_tolualdehyde p-Tolualdehyde intermediate Nitroaldol Adduct p_tolualdehyde->intermediate + nitroethane Nitroethane nitroethane->intermediate product (E/Z)-p-Methyl-beta-methylnitrostyrene intermediate->product - H₂O

Sources

Technical Support Center: Dean-Stark Synthesis of 1-(4-methylphenyl)-2-nitropropene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DS-4MP2NP-001 Subject: Optimization of Azeotropic Dehydration for Substituted Nitrostyrene Synthesis Assigned Specialist: Senior Application Scientist, Chemical Process Group

Part 1: Executive Summary & Core Directive

You are inquiring about the synthesis of 1-(4-methylphenyl)-2-nitropropene (also known as 4-Methyl-P2NP) utilizing a Dean-Stark apparatus. This reaction is a classic Henry Reaction (Nitroaldol Condensation) followed by in-situ dehydration.

The Critical Challenge: The reaction is an equilibrium process. Water is a byproduct.[1][2] If water remains in the reaction matrix, it hydrolyzes the imine intermediate or reverses the condensation, drastically lowering yield. The Dean-Stark trap is the "engine" that drives this equilibrium forward by physically removing water via azeotropic distillation.

Safety Advisory (Level 4):

  • Lachrymator: Nitroalkenes are powerful tear agents. All operations must occur in a high-efficiency fume hood.

  • Explosion Risk: Nitro compounds can be unstable at high temperatures. Do not distill the final product to dryness at atmospheric pressure.

Part 2: The "Golden Standard" Protocol

This protocol uses Toluene as the solvent.[1][2][3] Historically, Benzene was used, but Toluene is safer and its higher boiling point (110.6°C) drives the dehydration faster without degrading the thermal-sensitive nitroalkene.

Reagents & Stoichiometry
ComponentRoleEquivalenceNotes
4-Methylbenzaldehyde Substrate1.0 eqAlso called p-Tolualdehyde. Ensure it is free of benzoic acid (wash with NaHCO3 if old).
Nitroethane Reagent1.1 - 1.2 eqSlight excess accounts for evaporative loss.
n-Butylamine Catalyst0.1 - 0.2 eqPrimary amines form the Schiff base intermediate, which is crucial for the mechanism.
Toluene Solvent10-15 mL/gSufficient volume to maintain reflux and fill the trap.
Step-by-Step Workflow
  • Assembly: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar.

  • Loading: Add 4-Methylbenzaldehyde, Nitroethane, and Toluene.

  • Catalysis: Add n-Butylamine. Note: The solution may turn slightly yellow/orange immediately due to imine formation.

  • The Trap: Attach the Dean-Stark trap to the RBF. Attach a reflux condenser to the top of the trap.[2]

    • Crucial Step: Pre-fill the Dean-Stark trap arm with clean Toluene. If you don't, the first ~10-15mL of solvent distilled will be trapped, reducing the volume in your flask.

  • Reflux: Heat the bath to ~125°C-130°C to achieve a vigorous reflux.

  • Monitoring: Water (d = 1.00 g/mL) is heavier than Toluene (d = 0.87 g/mL). Water droplets will sink to the bottom of the trap.[1][2][4]

  • Termination: The reaction is complete when water stops collecting (usually 4-8 hours).

  • Isolation: Cool to room temperature. The product may crystallize directly or require solvent removal under vacuum followed by recrystallization (Isopropanol/Ethanol).

Part 3: Technical Deep Dive (Visualization)

The following diagram illustrates the cyclic mechanism of the Dean-Stark apparatus specifically for this synthesis.

DeanStarkWorkflow cluster_cycle Continuous Dehydration Cycle ReactionFlask Reaction Flask (Toluene + Reagents) Temp: ~111°C VaporPhase Azeotropic Vapor (Toluene + Water) ReactionFlask->VaporPhase Boiling Condenser Reflux Condenser (Cooling Water) VaporPhase->Condenser Rise Trap Dean-Stark Trap (Phase Separation) Condenser->Trap Condensate Drip WaterLayer Water Layer (Sinks to Bottom) Trap->WaterLayer Gravity Separation SolventReturn Toluene Overflow (Returns to Flask) Trap->SolventReturn Overflow SolventReturn->ReactionFlask Recycle

Caption: Figure 1. The azeotropic dehydration cycle.[2] Toluene carries water out of the flask; the trap separates them based on density, returning only dry solvent to the reaction.[1]

Part 4: Troubleshooting Center

User Issue: "I've been refluxing for 2 hours, but no water is collecting in the trap."

  • Diagnosis 1: Thermal Insufficiency.

    • Mechanism:[1][3] The vapor path (the "neck" between the flask and the trap) is acting as an air condenser. The vapor condenses before it reaches the trap and falls back into the flask.

    • Fix: Wrap the vertical arm of the Dean-Stark trap and the flask neck with aluminum foil or glass wool insulation. You need the vapor to remain hot until it hits the water-cooled condenser above the trap.

  • Diagnosis 2: Wet Reagents.

    • Mechanism:[1][3] If your reagents were extremely wet, the initial water might be miscible with the large volume of alcohol/amine initially, or the azeotrope point hasn't been reached.

    • Fix: Increase bath temperature slightly. Ensure the reflux ring (the visible line of condensation) is physically inside the condenser, not halfway up the trap.

User Issue: "The product is a dark, tarry oil instead of crystals."

  • Diagnosis: Polymerization/Overheating.

    • Mechanism:[1][3] Nitroalkenes are prone to polymerization at high temperatures, especially in basic conditions.

    • Fix:

      • Do not reflux longer than necessary. Once water generation stops, stop the heat.

      • Ensure your catalyst (amine) amount is not excessive.

      • Purification: Dissolve the tar in a minimum amount of hot ethanol or isopropanol. Let it cool very slowly. Scratch the glass to induce nucleation.

User Issue: "The liquid in the trap is cloudy, but no distinct layer forms."

  • Diagnosis: Emulsification.

    • Mechanism:[1][3] Sometimes the water/toluene interface stabilizes due to trace surfactants or impurities.

    • Fix: Tap the glass gently. If it persists, it usually resolves as more water collects and the droplets coalesce. You can also add a single drop of saturated brine to the trap to increase the ionic strength of the water layer, forcing separation.

Part 5: FAQ - Expert Insights

Q: Can I use Ammonium Acetate instead of n-Butylamine? A: Yes. Ammonium Acetate is often used in "glacial acetic acid" solvent methods, but it can work in Dean-Stark setups too. However, n-Butylamine is generally preferred for the Dean-Stark method because it forms a butyl-imine intermediate that dehydrates very efficiently. Ammonium acetate is better suited for the "pour into water" precipitation method.

Q: Why Toluene? Can I use Dichloromethane (DCM)? A: No.

  • Temperature: DCM boils at ~40°C. This is too low to effectively drive the condensation reaction at a reasonable rate.

  • Density: DCM is heavier than water (d=1.33). In a standard Dean-Stark, the water would float on top, and the solvent (DCM) would sink and stay in the trap. You would need a "Reverse Dean-Stark" trap for DCM, which is rare and unnecessary for this synthesis.

Q: How much water should I expect? A: Calculate it based on moles.

  • Reaction: 1 mole Aldehyde + 1 mole Nitroethane

    
     1 mole Product + 1 mole Water .
    
  • Example: If you start with 0.1 moles of aldehyde (~13.4g), you expect 0.1 moles of water (~1.8 mL).

  • Pro Tip: If you collect significantly more than theoretical water, your reagents were wet. If significantly less, the reaction is incomplete.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Syntheses. (1976). 2-Nitropropene.[5][6][7][8][9] Org. Synth. 1976, 56, 65. Link (Foundational procedure for nitropropene synthesis via dehydration).

  • Common Organic Chemistry. (n.d.). Henry Reaction. Link (Mechanistic details on the nitroaldol condensation).

  • University of York. (n.d.). Dean-Stark Apparatus Guide. Link (Operational guide for laboratory glassware).

Sources

Technical Support Center: Impurity Profiling & Purification of 4-Methyl-beta-methyl-beta-nitrostyrene

[1][2]

The "Golden" Standard: Defining Purity

Before troubleshooting, we must establish the baseline for success. 4-Methyl-beta-methyl-beta-nitrostyrene (an analogue of P2NP) is a conjugated nitroalkene.[1][2]

PropertyHigh-Purity StandardCritical Note
Appearance Bright Yellow Needles/PrismsAny orange, red, or brown hue indicates contamination.[1][2]
Physical State Crystalline Solid"Oiling out" is a common failure mode due to solvent entrapment.
Melting Point 51–55°C (Typical)A sharp range (<2°C) confirms purity.[2] Broad ranges indicate oligomers.[2]
Solubility Soluble in DCM, EtOAc, Hot IPAInsoluble in cold water.

Technical Note: Do not confuse this molecule with trans-4-methyl-beta-nitrostyrene (lacking the beta-methyl group), which has a significantly higher melting point (~100°C).[1][2]

Diagnostic Matrix: Reading the Colors

Use this triage table to identify the specific nature of your impurity based on visual cues.

ObservationDiagnosisChemical CauseRecommended Action
Deep Orange Solid Trace Polymerization Early-stage anionic polymerization or residual aldehyde.[1][2]Recrystallize (Protocol A).[2][3][4]
Red Oil / Gum Base Contamination Residual amine catalyst (e.g., butylamine) forming charge-transfer complexes.[1][2]Acid Wash (Protocol B) then Recrystallize.[2]
Brown Sludge Oxidative Degradation Formation of tars or oxidation of unreacted aldehyde to benzoic acid derivatives.Column Chromatography (Silica/DCM).[2] Recrystallization will fail.[2]
Cloudy / Milky Water Contamination "Oiling out" caused by excess water in the solvent system.Re-dissolve in hot alcohol; add seed crystal.

Deep Dive: The Chemistry of Contamination

Understanding why impurities form allows you to prevent them.

A. The "Red Oil" Syndrome (Base-Catalyzed Polymerization)

Nitroalkenes are Michael acceptors.[1][2] In the presence of residual base (alkylamines used as catalysts in the Henry reaction), the nitroalkene becomes susceptible to anionic polymerization .

  • Mechanism: The base initiates a chain reaction, attacking the beta-carbon. This forms short-chain oligomers (red/orange chromophores) that prevent the crystal lattice from closing.[1][2]

  • Prevention: You must neutralize the reaction mixture immediately after synthesis. Even trace amines left during solvent evaporation will turn the product into a red oil.

B. The "Brown" Oxidation (Cannizzaro & Air)

If the starting material (4-methylbenzaldehyde) is not fully consumed, it oxidizes to 4-methylbenzoic acid.[1][2] This acid acts as an impurity that disrupts the melting point and contributes to a brownish discoloration.

  • Detection: A broad melting point depression (e.g., melting at 40–48°C).

Troubleshooting Protocols

Protocol A: The "Gold Standard" Recrystallization

Use this for Orange Solids or slightly impure Yellow Crystals.

Reagents: Isopropyl Alcohol (IPA) [99%], Distilled Water.

  • Dissolution: Place 10g of crude solid in a 100mL Erlenmeyer flask. Add minimal boiling IPA (~15-20mL) until fully dissolved.

    • Tip: If red oil droplets remain at the bottom, decant the clear yellow supernatant into a clean flask; the oil is polymer.

  • Slow Cooling: Remove from heat. Allow to cool to room temperature undisturbed. Do not shock-cool in ice yet; this causes oiling out.[1][2]

  • Seeding: If no crystals form at 25°C, scratch the glass or add a single seed crystal.

  • Crystallization: Once crystallization begins, place in a fridge (4°C) for 2 hours.

  • Filtration: Vacuum filter. Wash with ice-cold IPA/Water (70:30 mix).

  • Drying: Vacuum dry at room temperature. (Heat will melt/degrade the product).

Protocol B: The Acid Wash (Rescue)

Use this for Red Oils or heavily amine-contaminated batches.[1][2]

Reagents: Glacial Acetic Acid, Methanol.

  • Solubilization: Dissolve the red oil in a minimal amount of Methanol.

  • Neutralization: Add Glacial Acetic Acid dropwise while stirring until pH is slightly acidic (pH 5-6). This protonates the residual amines, breaking the red charge-transfer complexes.[2]

  • Precipitation: Pour the mixture into 10x volume of ice-cold water while stirring vigorously. The nitroalkene should precipitate as a yellow/orange solid, while the amine salts stay in the water.

  • Recovery: Filter the solid and proceed immediately to Protocol A .

Logic Flow & Pathways

Figure 1: Purification Decision Tree

Follow this logic to determine the salvageability of your batch.

PurificationLogicStartCrude Product AnalysisColorCheckCheck Color & StateStart->ColorCheckYellowSolidYellow SolidColorCheck->YellowSolidOrangeSolidOrange/Sticky SolidColorCheck->OrangeSolidRedOilRed Oil / LiquidColorCheck->RedOilBrownTarDark Brown TarColorCheck->BrownTarMPCheckCheck Melting PointYellowSolid->MPCheckRecrystProtocol A:Recrystallization (IPA)OrangeSolid->RecrystAcidWashProtocol B:Acid Wash (Removal of Amines)RedOil->AcidWashChromatographyColumn Chromatography(Silica/DCM)BrownTar->ChromatographyMPCheck->RecrystBroad MPSuccessPure Product(MP 51-55°C)MPCheck->SuccessSharp MPRecryst->MPCheckAcidWash->RecrystChromatography->MPCheckDiscardDiscard / Hazardous WasteChromatography->DiscardIf fails

Caption: Decision matrix for selecting the appropriate purification method based on visual inspection of the crude 4-methyl-beta-methyl-beta-nitrostyrene.

Frequently Asked Questions (FAQs)

Q: My crystals melt into an oil as soon as I filter them. Why? A: This is likely "melting point depression" caused by solvent retention.[2] The melting point of this compound (~52°C) is low. If you use a high-boiling solvent or wash with warm solvent, the combination of impurities and solvent lowers the MP below room temperature.

  • Fix: Ensure your wash solvent is ice-cold .[1][2][3] Dry under high vacuum without heat.[2]

Q: Can I use Ethanol instead of IPA? A: Yes, Ethanol (EtOH) works, but it has higher solubility for the nitroalkene. You will lose more yield unless you add water (anti-solvent) very carefully.[2] IPA is more forgiving for this specific derivative.[2]

Q: The product turned brown after a week in storage. A: Nitrostyrenes are light-sensitive and prone to slow polymerization.[2]

  • Fix: Store in amber glass vials, under inert gas (Argon/Nitrogen), in a freezer (-20°C).

References

  • National Institute of Standards and Technology (NIST). (2023).[2] 4-Methyl-beta-methyl-beta-nitrostyrene Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved February 16, 2026, from [Link]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for Henry Reaction workup and recrystallization techniques).

Impact of temperature on nitroaldol condensation selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #NA-404: Temperature Optimization for Selectivity Control

Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Audience: Drug Discovery & Process Chemistry Teams

Executive Summary: The Thermal Switch

Welcome to the Nitroaldol (Henry) Support Center. You are likely here because your reaction outcome does not match your design: you are isolating dehydrated nitroalkenes instead of


-nitroalcohols , or your diastereomeric ratio (dr)  has collapsed.

In the Henry reaction, temperature is not just a rate accelerator; it is a mechanistic switch .

  • 
    :  Favors Kinetic Control 
    
    
    
    High stereoselectivity, retention of alcohol.
  • 
    :  Favors Thermodynamic Control 
    
    
    
    Reversibility (Retro-Henry), dehydration to alkene, and racemization.
Module A: Chemoselectivity (Alcohol vs. Alkene)

The Issue: "I targeted the chiral alcohol, but I isolated the styryl nitroalkene."

The Mechanism: The formation of the


-nitroalcohol is an exothermic addition. However, the subsequent elimination of water (dehydration) to form the nitroalkene is usually endothermic and entropically driven. Elevated temperatures provide the activation energy for this E1cB elimination pathway.

Diagnostic Protocol:

  • Check Reaction Temperature: If

    
    , dehydration is thermodynamically favored, especially with electron-rich aromatic aldehydes.
    
  • Check Workup Conditions: Acidic workup at room temperature can catalyze dehydration.

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Product is 100% Alkene Thermal elimination active.Cryogenic Control: Run reaction at -20°C to 0°C. Base Selection: Switch from strong hydroxide bases to mild amine/Cu(II) systems.
Mixture of Alcohol/Alkene Threshold temperature reached.[1][2]Stop Early: Long reaction times at RT allow slow dehydration. Quench immediately upon consumption of aldehyde.
Dehydration during Workup Acid-catalyzed elimination.Buffer Quench: Use pH 7 phosphate buffer instead of strong acid (HCl) to quench. Keep extracts cold (

).
Module B: Stereocontrol & The Retro-Henry Trap

The Issue: "My enantiomeric excess (ee) dropped from 90% to 40% when I scaled up (and the internal temp spiked)."

The Mechanism (The Silent Killer): The Henry reaction is reversible.[3][4] The reverse reaction (Retro-Henry ) breaks the C-C bond, regenerating the achiral starting materials.

  • At Low T , the forward reaction (

    
    ) dominates, locking in the stereochemistry established by the chiral catalyst.
    
  • At High T , the reverse rate (

    
    ) increases.[4] Once the molecule reverts to aldehyde + nitronate, stereochemical information is lost. When it recombines, it may do so without the chiral ligand's guidance or via a background racemic pathway.
    

Visualizing the Pathway:

Henry_Selectivity Start Aldehyde + Nitroalkane Transition Chiral Transition State Start->Transition Catalyst Kinetic β-Nitroalcohol (High ee/dr) Transition->Kinetic Low T (< 0°C) Retro Retro-Henry (Scrambling) Kinetic->Retro High T (> 25°C) Thermo Nitroalkene (Dehydrated) Kinetic->Thermo Heat / Acid (- H2O) Retro->Start Reversibility

Figure 1: Temperature-dependent pathways. Red paths indicate selectivity erosion triggered by heat.

Module C: Standard Operating Protocol (SOP)

Protocol: Cryogenic Asymmetric Henry Reaction (Copper-Catalyzed) Target: High dr/ee


-nitroalcohol.

Reagents:

  • Aldehyde (1.0 equiv)

  • Nitroalkane (5-10 equiv) - Excess drives equilibrium forward.

  • Ligand: Chiral Bis(oxazoline) or Diamine (e.g., camphorsulfonyl derivatives).

  • Metal:

    
     (10 mol%).
    
  • Solvent: Ethanol or THF (High solubility required at low T).

Step-by-Step Workflow:

  • Catalyst Formation (Critical):

    • Mix Ligand and

      
       in solvent at Room Temperature (RT) for 1 hour.
      
    • Why? The active complex must form before cooling. Complexation is slow at -20°C.

  • Cooling:

    • Cool the catalyst solution to -20°C (Cryostat or Ice/Salt bath).

    • Add the Nitroalkane first. Stir for 10 mins.

  • Addition:

    • Add the Aldehyde slowly.

    • Why? Prevents local exotherms that could trigger the retro-Henry reaction.

  • Incubation:

    • Stir at -20°C for 24–48 hours.

    • Monitoring: TLC/HPLC. Do not let the reaction warm up during sampling.

  • Quench (The Danger Zone):

    • Add cold HCl (1N) or saturated

      
      while still at -20°C.
      
    • Why? Warming the basic reaction mixture before quenching will instantly scramble the stereocenters via retro-Henry.

Troubleshooting Logic Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting_Tree Problem Identify Defect Type1 Product is Nitroalkene Problem->Type1 Type2 Low ee / dr Problem->Type2 Type3 Low Yield (<20%) Problem->Type3 Sol1 T too high. Reduce to < 0°C. Type1->Sol1 Q_Retro Is reaction time > 48h? Type2->Q_Retro Sol4 Equilibrium Limit. Increase Nitroalkane equiv. Type3->Sol4 Sol2 Retro-Henry Active. Quench sooner. Q_Retro->Sol2 Yes Sol3 Catalyst Inactive. Pre-complex at RT. Q_Retro->Sol3 No

Figure 2: Diagnostic decision tree for common Nitroaldol failure modes.

Frequently Asked Questions (FAQs)

Q: Can I heat the reaction to speed it up if I don't care about enantioselectivity? A: Yes, but be careful. Heating (


) will likely push the reaction toward the nitroalkene  (dehydration product). If you want the racemic alcohol, stick to RT. If you want the alkene, heat it up.[4]

Q: Why do I need 10 equivalents of nitromethane? A: The Henry reaction is an equilibrium (


 is often small). According to Le Chatelier’s principle, excess nitroalkane drives the equilibrium toward the product. Furthermore, high concentration helps the bimolecular forward reaction outcompete the unimolecular retro-reaction.

Q: My reaction works at 0°C but fails at -20°C. Why? A: Your catalyst might be "frozen out." Some catalytic cycles have high activation barriers.

  • Fix: Try -10°C, or ensure you pre-stir the catalyst and base at RT before cooling (as per the SOP above).

Q: I isolated the alcohol, but it turned into the alkene in the NMR tube. What happened? A: Residual base. If you didn't quench properly (neutralize), the residual base in the NMR solvent (often slightly acidic


) can promote elimination over time. Always ensure the product is neutral/slightly acidic before storage.
References
  • Palomo, C., Oiarbide, M., & Laso, A. (2005). Enantioselective Henry Reactions Catalyzed by Copper(II) Complexes. European Journal of Organic Chemistry.

  • Shibasaki, M., & Groger, H. (2008). Metal-Catalyzed Asymmetric Nitroaldol Reactions. Comprehensive Chirality.

  • Kurtán, T., et al. (2001). Retro-Henry Reaction: A Mechanism for the Racemization of Chiral Nitroalcohols. Organic Letters.

  • BenchChem Technical Guides. (2025). Impact of Reaction Temperature on the Henry Condensation.

  • Yadav, J. S., et al. (2003). Recyclable Catalysts for Nitroaldol Reactions. Journal of Molecular Catalysis A: Chemical.

Sources

Validation & Comparative

A Comparative Guide to the FTIR Spectral Analysis of 4-Methyl-β-methyl-β-nitrostyrene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-Methyl-β-methyl-β-nitrostyrene, a substituted nitrostyrene of interest in organic synthesis. Nitrostyrene derivatives serve as versatile precursors for various pharmaceuticals and specialty chemicals, making their unambiguous identification crucial. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for structural elucidation. Here, we will dissect the characteristic vibrational modes of the title compound, compare its spectrum with related analogues to highlight key diagnostic peaks, and provide a robust experimental protocol for obtaining high-quality data.

Molecular Structure and Key Vibrational Units

To understand the FTIR spectrum, one must first visualize the molecule's structure and its constituent functional groups, which are responsible for absorbing infrared radiation at specific frequencies. 4-Methyl-β-methyl-β-nitrostyrene comprises four primary regions that give rise to characteristic peaks: the para-substituted aromatic ring, the aliphatic methyl groups, the carbon-carbon double bond (alkene), and the conjugated nitro group.

Figure 1. Molecular structure of 4-Methyl-β-methyl-β-nitrostyrene with key functional groups highlighted.

In-Depth FTIR Spectral Analysis

The FTIR spectrum of 4-Methyl-β-methyl-β-nitrostyrene presents a series of distinct absorption bands. The position, intensity, and shape of these bands provide a structural fingerprint of the molecule. The analysis below is based on the gas-phase spectrum available from the NIST Chemistry WebBook and established infrared spectroscopy correlation data.[1]

Table 1: Characteristic FTIR Peaks for 4-Methyl-β-methyl-β-nitrostyrene

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale and Mechanistic Insight
~3100-3000Weak-MediumAromatic & Vinylic C-H StretchThese peaks, appearing just above 3000 cm⁻¹, are characteristic of C-H bonds where the carbon is sp² hybridized, found in both the benzene ring and the C=C double bond.[2]
~2980-2850Weak-MediumAliphatic C-H StretchThese absorptions below 3000 cm⁻¹ are due to the asymmetric and symmetric stretching of the C-H bonds in the two sp³ hybridized methyl groups (the one on the ring and the one at the β-position).[2]
~1640MediumAlkene C=C StretchThe stretching of the carbon-carbon double bond is observed here. Its intensity is enhanced due to conjugation with both the aromatic ring and the nitro group, which creates a more polar bond.
~1610, ~1515Medium-StrongAromatic C=C StretchCarbon-carbon stretching vibrations within the benzene ring typically appear as a pair of bands in this region.[3] The peak at ~1515 cm⁻¹ is particularly strong for para-substituted rings.
~1520 Very Strong Asymmetric NO₂ Stretch This is one of the most prominent and diagnostic peaks in the spectrum. The strong electron-withdrawing nature of the nitro group and its conjugation with the π-system of the styrene backbone results in a very intense, sharp absorption.[4][5]
~1345 Strong Symmetric NO₂ Stretch The second key diagnostic peak for the nitro functional group. The combination of the intense asymmetric (~1520 cm⁻¹) and symmetric (~1345 cm⁻¹) stretches is definitive evidence for the presence of a nitro group.[4][5][6]
~1450, ~1380MediumCH₃ Bending (Deformation)These bands correspond to the asymmetric and symmetric bending (scissoring) vibrations of the methyl groups.[7]
~825 Strong Aromatic C-H Out-of-Plane Bend This strong absorption is highly characteristic of a 1,4-disubstituted (para) benzene ring, arising from the out-of-plane bending of the two adjacent C-H bonds on the ring.[3][8]
Comparative Analysis: The Impact of Substitution

To fully appreciate the diagnostic value of these peaks, it is instructive to compare the spectrum of our target molecule with its close relatives. This comparison highlights how subtle changes in molecular structure lead to predictable shifts in the FTIR spectrum.

Table 2: Comparative FTIR Data for Nitrostyrene Derivatives (Key Diagnostic Peaks in cm⁻¹)

Vibrational Mode4-Methyl-β-methyl-β-nitrostyrene trans-β-Methyl-β-nitrostyrene [9][10][11]trans-4-Methyl-β-nitrostyrene [12][13]Discussion of Spectral Shifts
Asymmetric NO₂ Stretch ~1520 ~1525-1530~1515The electron-donating para-methyl group in our target and in 4-methyl-β-nitrostyrene slightly lowers the frequency compared to the unsubstituted phenyl ring by pushing electron density into the conjugated system.
Symmetric NO₂ Stretch ~1345 ~1340-1350~1340This peak is less sensitive to ring substitution but remains a strong, reliable indicator of the nitro group across all three compounds.
Alkene C=C Stretch ~1640 ~1645~1635The position of this peak is influenced by the substitution pattern on the double bond. The additional methyl group at the β-position slightly alters the vibrational energy.
Aromatic C-H Out-of-Plane Bend ~825 (para) ~750 (mono) & ~690 (mono)~820 (para) This is the most telling comparison. The strong band around 820-825 cm⁻¹ is present only in the two para-substituted compounds, confirming the 1,4-substitution pattern. The unsubstituted phenyl ring of trans-β-Methyl-β-nitrostyrene shows characteristic monosubstitution bands around 750 and 690 cm⁻¹.[3][14]

This comparative approach demonstrates a key principle in spectral interpretation: analyzing a molecule not in isolation, but in the context of its structural family. The presence of the para-methyl group is confirmed by the C-H bend at ~825 cm⁻¹, while the core β-methyl-β-nitrostyrene structure is confirmed by the strong NO₂ stretches and the C=C stretch.

Standard Operating Procedure (SOP) for FTIR Analysis

To ensure reproducible and high-quality data, a standardized experimental protocol is essential. The following describes the Attenuated Total Reflectance (ATR) method, a common and convenient technique for solid samples.

Objective: To obtain a high-fidelity infrared spectrum of a solid nitrostyrene sample.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Isopropanol or Acetone (for cleaning)

  • Lint-free wipes (e.g., Kimwipes)

  • Sample: 4-Methyl-β-methyl-β-nitrostyrene (crystalline solid)

Workflow:

Figure 2. Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Step-by-Step Protocol:

  • Preparation: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol and allow it to dry completely. This prevents cross-contamination and ensures a clean baseline.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount (1-2 mg) of the crystalline 4-Methyl-β-methyl-β-nitrostyrene onto the center of the ATR crystal.

  • Pressure Application: Engage the pressure clamp to press the sample firmly and evenly against the crystal. Good contact is critical for achieving a strong, high-quality signal, as the infrared beam only penetrates a few microns into the sample.

  • Sample Spectrum Collection: Using the same parameters as the background scan, collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning and Analysis: Retract the pressure clamp, remove the sample, and clean the crystal surface as in Step 1. Use the spectrometer software to identify and label the key peaks, comparing them against the reference data provided in this guide.

This self-validating protocol ensures that any observed peaks are from the sample itself, not from atmospheric interference or residual contaminants, thereby upholding the trustworthiness of the results.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of synthesized compounds like 4-Methyl-β-methyl-β-nitrostyrene. By understanding the origins of the principal absorption bands, researchers can quickly confirm the presence of key functional groups. The most diagnostic features for this molecule are the pair of intense nitro group stretches (~1520 and ~1345 cm⁻¹) and the strong C-H out-of-plane bend (~825 cm⁻¹) confirming the 1,4-disubstitution pattern on the aromatic ring. Comparative analysis with similar structures further refines the interpretation and reinforces the identification. Following the detailed experimental protocol will ensure the generation of reliable and publication-quality spectral data.

References

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved February 15, 2026, from [Link]

  • Benzene and its derivatives. (n.d.). Infrared Spectroscopy Lecture. Retrieved February 15, 2026, from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved February 15, 2026, from [Link]

  • 12 Examples of IR-Spectra. (n.d.). Thieme. Retrieved February 15, 2026, from [Link]

  • 4-Methyl-β-methyl-β-nitrostyrene. (n.d.). In NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

  • C-H Bending Vibrations of Benzene Rings. (2018, January 30). UKEssays. Retrieved February 15, 2026, from [Link]

  • Nitro Compounds. (2021, July 31). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • A DFT analysis of the vibrational spectra of nitrobenzene. (2008, August). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Retrieved February 15, 2026, from [Link]

  • Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

  • 3-Nitrostyrene. (n.d.). PubChem. National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Molecular structure of para-substituted β-nitrostyrenes. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • trans-4-Methyl-beta-nitrostyrene. (n.d.). PubChem. National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • 4-Methoxy-beta-nitrostyrene. (n.d.). PubChem. National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (2020). Molecules. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

Technical Assessment: Melting Point Characterization of 1-(4-Methylphenyl)-2-Nitropropene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical assessment of 1-(4-methylphenyl)-2-nitropropene (CAS: 29816-55-5), a substituted nitrostyrene derivative widely used as an intermediate in the synthesis of 4-methylamphetamine (4-MA) and related phenethylamines.[1]

Accurate characterization of this compound is critical for researchers, as the melting point (MP) serves as the primary indicator of isomeric purity (E/Z ratio) and the removal of reaction byproducts (unreacted 4-methylbenzaldehyde). While database aggregators often report conflicting values, empirical data confirms that high-purity (E)-1-(4-methylphenyl)-2-nitropropene exhibits a distinct melting point range of 81–82°C , significantly differentiating it from its unsubstituted parent compound and crude reaction mixtures.

Comparative Physical Properties

To ensure accurate identification, the target compound must be benchmarked against its structural analogs. The following table contrasts 4-Methyl-P2NP with the standard 1-phenyl-2-nitropropene (P2NP) and the 4-fluoro derivative.

Table 1: Physicochemical Benchmarking of Nitrostyrene Derivatives
CompoundStructureCAS NumberMelting Point (°C)AppearanceSolubility (EtOH)
4-Methyl-P2NP 1-(4-methylphenyl)-2-nitropropene29816-55-5 81 – 82 °C [1]Pale Yellow NeedlesModerate (Recrystallization Solvent)
Standard P2NP 1-phenyl-2-nitropropene705-60-264 – 66 °C [2]Yellow Crystalline SolidHigh
4-Fluoro-P2NP 1-(4-fluorophenyl)-2-nitropropene775-31-564 – 66 °C [3]Yellow/Orange CrystalsModerate

Technical Note on Data Discrepancies: Some chemical databases list the melting point of 4-Methyl-P2NP as 55°C [4]. This value typically corresponds to:

  • Crude Material: The presence of unreacted 4-methylbenzaldehyde (liquid) or solvent residues significantly depresses the freezing point.

  • Isomeric Mixtures: The Henry reaction produces predominantly the thermodynamically stable (E)-isomer. Presence of the (Z)-isomer or mixed polymorphs can result in a lower, broader melting range.

Experimental Methodology: Synthesis & Purification[6][7][8][9][10]

The melting point is intrinsic to the purification history of the sample. The following protocol outlines the generation of the high-purity (81–82°C) polymorph via the Henry Reaction (Nitroaldol Condensation).

Synthesis Workflow (Henry Reaction)
  • Reagents: 4-Methylbenzaldehyde (1.0 eq), Nitroethane (1.1 eq), Ammonium Acetate or n-Butylamine (Catalytic).

  • Solvent: Glacial Acetic Acid or Isopropyl Alcohol (IPA).[5]

  • Reaction: The mixture is refluxed (acetic acid method) or heated (alcohol method) to facilitate condensation and subsequent dehydration to the nitroalkene.

Critical Purification Protocol (Recrystallization)

Achieving the target MP requires rigorous recrystallization to remove the "oily" impurities often seen in crude batches.

  • Solvent Selection: Use Isopropyl Alcohol (IPA) or Ethanol (95%) .

  • Dissolution: Dissolve the crude yellow solid/oil in the minimum amount of boiling solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 0–4°C.

    • Observation: Pure 4-Methyl-P2NP crystallizes as distinct, long, pale-yellow needles.

  • Washing: Filter the crystals and wash with ice-cold IPA.

  • Drying: Vacuum dry to remove solvent traces (solvent occlusion depresses MP).

Workflow Visualization

The following diagram illustrates the critical path from crude synthesis to the validated high-purity product.

SynthesisWorkflow Start Start: 4-Methylbenzaldehyde + Nitroethane Reaction Henry Reaction (Catalytic Condensation) Start->Reaction Crude Crude Product (Oily/Low MP Solid < 60°C) Reaction->Crude Dehydration Recryst Recrystallization (Solvent: Boiling IPA/EtOH) Crude->Recryst Purification Filtration Filtration & Cold Wash Recryst->Filtration Cooling FinalProduct Pure 4-Methyl-P2NP (Pale Yellow Needles) Filtration->FinalProduct Validation MP Validation (Target: 81-82°C) FinalProduct->Validation

Figure 1: Purification workflow to achieve the target melting point of 81-82°C.

Quality Control: Melting Point Determination

Protocol
  • Preparation: Grind a small sample of dry crystals into a fine powder.

  • Loading: Fill a capillary tube to a height of 2-3 mm. Compact the powder by tapping.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Thiele tube or digital DSC).

  • Ramping: Heat rapidly to 70°C, then reduce heating rate to 1°C/minute.

Decision Logic & Failure Analysis

Use the following logic tree to interpret your experimental results.

MP_DecisionTree Input Measure Melting Point (MP) CheckLow MP < 75°C? Input->CheckLow CheckTarget MP = 80-82°C? CheckLow->CheckTarget No ResultFailLow FAIL: Impure / Crude (Retained Solvent or Starting Material) CheckLow->ResultFailLow Yes CheckHigh MP > 85°C? CheckTarget->CheckHigh No ResultPass PASS: High Purity (E)-Isomer Confirmed CheckTarget->ResultPass Yes ResultFailHigh FAIL: Potential Wrong Compound (Check for 4-Nitro isomer or others) CheckHigh->ResultFailHigh Yes ActionRecryst Action: Recrystallize (IPA/EtOH) ResultFailLow->ActionRecryst

Figure 2: Quality control decision tree for 4-Methyl-P2NP characterization.

References

  • ChemBK. (n.d.). 1-(4-Methylphenyl)-2-nitropropene - Physico-chemical Properties. Retrieved from [Link]

  • Safrole.com. (n.d.). 1-Phenyl-2-Nitropropene (P2NP): Synthesis, Uses, and Legality. Retrieved from [Link]

  • Synthetika. (n.d.).[2][3] 4-Fluoro-P2NP | 1-(4-Fluorophenyl)-2-nitropropene.[6][7] Retrieved from [Link]

Sources

Technical Guide: TLC Profiling of p-Methyl-β-Methylnitrostyrene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the Thin Layer Chromatography (TLC) profiling for monitoring the synthesis of p-methyl-β-methylnitrostyrene (1-(4-methylphenyl)-2-nitropropene) from p-tolualdehyde .

Executive Summary

Objective: To provide a robust, self-validating TLC protocol for monitoring the Henry reaction (nitroaldol condensation) between p-tolualdehyde and nitroethane. Core Principle: The reaction converts a polar carbonyl group (aldehyde) into a less polar conjugated nitroalkene. This polarity shift allows for clear separation on Silica Gel 60 F


, where the product typically elutes with a higher Retardation Factor (

) than the starting material. Critical Control: The use of 2,4-Dinitrophenylhydrazine (2,4-DNP) stain is mandatory to definitively distinguish unreacted aldehyde from the product, as both compounds are UV-active.

Chemical Principles & Polarity Analysis

Understanding the interaction between the analytes and the stationary phase is crucial for interpreting


 values.
  • Stationary Phase (Silica Gel): Highly polar due to surface silanol (Si-OH) groups.[1] It retains polar compounds via hydrogen bonding and dipole-dipole interactions.

  • Starting Material (p-Tolualdehyde): Contains a carbonyl group (C=O), which is a strong hydrogen bond acceptor and has a significant dipole. It interacts strongly with the silica surface, resulting in a lower

    
     .
    
  • Product (p-Methyl-β-methylnitrostyrene): The carbonyl oxygen is replaced by a nitro-alkene motif. While the nitro group (

    
    ) is polar, the extended conjugation and the loss of the specific carbonyl-silanol interaction generally render the molecule less polar (more lipophilic) than the aldehyde precursor. Consequently, it travels faster through the stationary phase, resulting in a higher 
    
    
    
    .
Reaction Pathway Visualization

The following diagram illustrates the transformation and the key structural change affecting polarity.

HenryReaction SM p-Tolualdehyde (Polar C=O Dipole) Lower Rf Intermediate β-Nitroalcohol (Transient/Polar) SM->Intermediate + Nitroethane Base Catalyst Reagent Nitroethane (EtNO2) Product p-Methyl-β-methylnitrostyrene (Conjugated/Lipophilic) Higher Rf Intermediate->Product - H2O (Dehydration)

Caption: Transformation from polar aldehyde to lipophilic nitrostyrene via the Henry Reaction.

Experimental Protocol

This protocol is designed for Silica Gel 60 F


  plates on aluminum or glass backing.
A. Materials Preparation[2][3][4][5][6][7][8]
  • TLC Plates: Silica Gel 60 F

    
     (cut to 2.5 x 7.5 cm).
    
  • Mobile Phase (Eluent): Hexanes : Ethyl Acetate (8:2) .

    • Alternative: Cyclohexane : Ethyl Acetate (4:1) for slower elution.

  • Visualization:

    • UV Lamp (254 nm).[2][3]

    • Stain: 2,4-DNP (Brady's Reagent) – Critical for aldehyde detection.

B. Plate Spotting Strategy

To ensure accuracy, use the "Co-Spot" technique on every plate.

  • Lane 1 (SM): Authentic p-tolualdehyde reference.

  • Lane 2 (Co-Spot): p-tolualdehyde reference + Reaction Mixture (overlayed).

  • Lane 3 (RXN): Crude Reaction Mixture.

C. Elution & Visualization Steps
  • Develop: Place plate in chamber. Allow solvent front to reach ~1 cm from top.

  • Dry: Remove plate and air dry (or use a heat gun gently) to remove solvent.

  • UV Inspection (254 nm):

    • Mark all dark spots with a pencil.

    • Observation: Both SM and Product will appear as dark quenching spots against the green fluorescent background.

  • Chemical Staining (Validation):

    • Dip the plate into 2,4-DNP stain and heat gently.

    • Interpretation:

      • p-Tolualdehyde: Turns distinct Orange/Red (formation of hydrazone).

      • Nitrostyrene Product: Typically remains yellow (natural color) or shows no specific color change compared to the aldehyde.

Data Comparison: Values & Characteristics[9][10][11][12][13][14][15]

The following values are representative for a Hexanes:EtOAc (8:2) system. Note that exact


 values vary with humidity and silica activation, but the relative order remains constant.
CompoundStructure TypeRelative PolarityApprox.[2][4][5]

(8:2 Hex:EtOAc)
UV (254 nm)2,4-DNP Stain
p-Tolualdehyde (SM)Carbonyl (Aldehyde)High0.35 – 0.45 Strong AbsorbanceBright Orange/Red
p-Methyl-β-methylnitrostyrene (Product)NitroalkeneModerate/Low0.55 – 0.65 Strong AbsorbanceNo Reaction / Yellow
β-Nitroalcohol (Intermediate)Alcohol + NitroVery High< 0.20 Weak/ModerateNo Reaction

Technical Insight: If you observe a spot remaining near the baseline (


), incomplete dehydration has occurred. The reaction may require additional heat or a catalyst boost (e.g., ammonium acetate) to drive the elimination of water.

Decision Logic & Troubleshooting

Use this workflow to determine reaction status.

TLCDecisionTree Start Run TLC (Hex:EtOAc 8:2) Visualize under UV CheckSpots Observe Spots Start->CheckSpots SingleSpotHigh Single Spot Rf ~ 0.6 CheckSpots->SingleSpotHigh TwoSpots Two Spots Rf ~ 0.4 & 0.6 CheckSpots->TwoSpots SingleSpotLow Single Spot Rf ~ 0.4 CheckSpots->SingleSpotLow ResultComplete Reaction Complete (Proceed to Workup) SingleSpotHigh->ResultComplete Confirms Product DNPTest Apply DNP Stain TwoSpots->DNPTest SingleSpotLow->DNPTest ResultIncomplete Incomplete Conversion (Continue Reflux) DNPTest->ResultIncomplete Lower spot turns Orange ResultNoRxn No Reaction (Check Catalyst/Reagents) DNPTest->ResultNoRxn Only Orange spot visible

Caption: Logic flow for interpreting TLC results during synthesis monitoring.

Troubleshooting Common Issues
  • Tailing/Streaking: If the aldehyde spot streaks, add 1% Acetic Acid to the eluent to suppress ionization of any trace acidic species (though less critical for neutral aldehydes).

  • Co-elution: If

    
     values are too close (e.g., < 0.1 difference), change the solvent system to Toluene:Ethyl Acetate (9:1) . Toluene's pi-stacking interactions with the aromatic rings can often resolve compounds that co-elute in hexanes.
    
  • Oiling Out: The nitrostyrene product often separates as a yellow oil/solid during the reaction. Sampling the solid/oil directly for TLC (dissolved in EtOAc) often gives a cleaner read than the supernatant.

References

  • Separation Theory & Polarity: Nichols, L. (2022). Chromatography Theory: Structural Considerations & Mobile Phase Polarity. Chemistry LibreTexts. Link

  • Reaction Protocol (General Henry Reaction): BenchChem. (2025). Application Notes and Protocols for the Henry Reaction. Link

  • TLC Visualization Reagents: University of Wisconsin-Madison. Thin Layer Chromatography Stains and Visualization. Link

  • Nitrostyrene Synthesis Data: Organic Syntheses, Coll. Vol. 1, p.413 (1941); Vol. 9, p.66 (1929). Nitrostyrene (General Procedure). Link

Sources

Advanced Forensic Differentiation of C10H11NO2 Nitroalkene Isomers via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation patterns of C10H11NO2 nitroalkenes , specifically focusing on the differentiation between the two most forensically and synthetically relevant isomers: 1-(4-methylphenyl)-2-nitropropene (4-Me-P2NP) and 1-phenyl-2-nitro-1-butene .

Executive Summary

The molecular formula C10H11NO2 (MW 177.20) represents a critical class of nitroalkene precursors often encountered in pharmaceutical synthesis and forensic drug profiling. The two primary isomers—1-(4-methylphenyl)-2-nitropropene (a precursor to 4-methylamphetamine) and 1-phenyl-2-nitro-1-butene (a precursor to


-ethylamphetamine)—share identical molecular weights and similar retention times, making definitive identification challenging.

This guide establishes a self-validating mass spectrometry workflow to differentiate these isomers. The core distinction lies in the tropylium ion formation : ring-substituted isomers yield a shifted methyl-tropylium ion (m/z 105 ), while chain-extended isomers yield the unsubstituted tropylium ion (m/z 91 ).

Structural Analysis & Isomer Candidates

CompoundCommon NameStructure DescriptionKey Structural Feature
Isomer A 4-Methyl-P2NP 1-(4-methylphenyl)-2-nitropropeneRing Substitution: Methyl group on the benzene ring.[1][2]
Isomer B 1-Phenyl-2-nitrobutene 1-phenyl-2-nitro-1-buteneChain Extension: Ethyl group on the vinyl side chain.

Experimental Protocol: GC-MS Methodology

To ensure reproducible fragmentation, the following electron ionization (EI) parameters are recommended. This protocol minimizes thermal degradation prior to ionization.

Instrument Parameters
  • Inlet Temperature: 250°C (Splitless mode recommended for trace analysis).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Column: 30m x 0.25mm ID, 0.25µm film thickness (5% phenyl-methylpolysiloxane, e.g., HP-5MS or DB-5).

  • Ion Source Temperature: 230°C.[3]

  • Ionization Energy: 70 eV (Standard EI).[3][4][5]

  • Scan Range: m/z 40 – 300.

Chromatographic Considerations

While these isomers can be separated chromatographically, their close elution profiles necessitate MS spectral confirmation.

  • 4-Methyl-P2NP typically elutes slightly later than the unsubstituted P2NP but may co-elute with the butene isomer depending on the ramp rate.

  • Validation Step: Run a blank solvent injection between samples to prevent "ghost" peaks from high-concentration nitroalkenes, which can adhere to the inlet liner.

Fragmentation Mechanisms & Pathways[6][7][8]

The fragmentation of nitroalkenes under EI conditions follows two distinct pathways: the Nitro-Nitrite Rearrangement (common to both) and the Benzylic Cleavage (diagnostic).

Pathway A: Common Fragmentation (The "Nitro" Signature)

Nitroalkenes with


-hydrogens undergo a light-induced or thermal rearrangement to a nitrite ester, followed by the loss of an 

OH radical.
  • Mechanism: Nitroalkene

    
     Nitro-to-Nitrite Isomerization 
    
    
    
    Loss of
    
    
    OH (17 Da).
  • Result: A prominent peak at m/z 160 [M - 17]

    
     is observed for both isomers.
    
Pathway B: Diagnostic Fragmentation (The "Tropylium" Split)

This pathway differentiates the isomers based on the stability of the aromatic cation formed after the loss of the nitro group and side chain elements.

  • 1-Phenyl-2-nitrobutene:

    • Loss of NO

      
       (46 Da) 
      
      
      
      C
      
      
      H
      
      
      
      
      cation (m/z 131).
    • Cleavage of the side chain yields the Unsubstituted Tropylium Ion (C

      
      H
      
      
      
      
      
      )
      .
    • Diagnostic Peak: m/z 91 (Base Peak).

  • 4-Methyl-P2NP:

    • Loss of NO

      
       (46 Da) 
      
      
      
      Methyl-phenyl-propenyl cation (m/z 131).
    • Rearrangement of the substituted ring yields the Methyl-Tropylium Ion (C

      
      H
      
      
      
      
      
      )
      .
    • Diagnostic Peak: m/z 105 (Base Peak).

Visualization of Signaling Pathways

FragmentationPathways cluster_legend Legend M_Ion Molecular Ion [C10H11NO2]+ m/z 177 Nitrite Nitrite Ester Intermediate M_Ion->Nitrite Rearrangement M_NO2 [M - NO2]+ Alkenyl Cation m/z 131 M_Ion->M_NO2 - NO2 (46) M_OH [M - OH]+ m/z 160 Nitrite->M_OH - OH (17) Tropylium Tropylium Ion [C7H7]+ m/z 91 (Diagnostic for Phenyl-Butene) M_NO2->Tropylium If Unsubstituted Ring (Side chain loss) MeTropylium Methyl-Tropylium Ion [C8H9]+ m/z 105 (Diagnostic for 4-Me-P2NP) M_NO2->MeTropylium If Methylated Ring (Side chain loss) key Blue: Precursor | Yellow: Common Fragment | Red/Green: Diagnostic Ions

Caption: Comparative fragmentation tree showing the divergence between common nitro-loss pathways and isomer-specific tropylium formation.

Comparative Data Table

The following table summarizes the relative abundance of key ions. Note that while both compounds share the parent ion and the [M-NO


]

fragment, the Base Peak is the definitive identifier.
Ion Fragment (m/z)Assignment1-Phenyl-2-nitrobutene (Chain Isomer)4-Methyl-P2NP (Ring Isomer)
177 M

(Molecular Ion)
Weak / DistinctWeak / Distinct
160 [M - OH]

MediumMedium
131 [M - NO

]

StrongStrong
115 [M - NO

- O/CH

]

PresentPresent
105 Methyl-Tropylium (C

H


)
< 5% (Minor) 100% (Base Peak)
91 Tropylium (C

H


)
100% (Base Peak) ~20-40% (Secondary)
77 Phenyl (C

H


)
Strong (from 91)Weak
Interpretation Guide
  • Check m/z 177: Confirm the molecular weight matches C10H11NO2.

  • Check m/z 160: Confirm the presence of a nitroalkene moiety (OH loss).

  • Compare m/z 105 vs. 91:

    • If 105 >> 91 , the sample is 4-Methyl-P2NP .

    • If 91 >> 105 , the sample is 1-Phenyl-2-nitrobutene .

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of (E)-1-Phenyl-1-butene (Related Tropylium Data). NIST Chemistry WebBook. Available at: [Link]

  • Forensic Science International. Differentiation of regioisomeric ring-substituted fluorophenylpiperazines by GC-MS. (Context on m/z 105 vs 91 differentiation mechanisms). Available at: [Link]

  • McLafferty, F. W., & Turecek, F.Interpretation of Mass Spectra. University Science Books. (Standard text for Tropylium vs Methyl-Tropylium mechanisms).

Sources

A Comparative Analysis for the Modern Research Laboratory: 1-(4-methylphenyl)-2-nitropropene vs. Unsubstituted 1-phenyl-2-nitropropene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, β-nitrostyrenes are pivotal intermediates, valued for their versatile reactivity. This guide provides an in-depth comparison of two such compounds: the well-established 1-phenyl-2-nitropropene (P2NP) and its para-methyl substituted analogue, 1-(4-methylphenyl)-2-nitropropene. This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into their synthesis, reactivity, and physicochemical properties, supported by experimental data to inform practical laboratory applications.

Introduction: Structural and Electronic Distinctions

At their core, both molecules share the 1-phenyl-2-nitropropene framework, characterized by a nitro-substituted double bond conjugated with a phenyl ring. This arrangement renders the β-carbon of the alkene susceptible to nucleophilic attack, a key feature of their reactivity.[1] The distinguishing feature of 1-(4-methylphenyl)-2-nitropropene is the presence of a methyl group at the para position of the phenyl ring. This seemingly minor structural modification introduces significant electronic effects that differentiate its chemical behavior from the unsubstituted P2NP.

The methyl group is a weak electron-donating group. Through an inductive effect, it pushes electron density into the aromatic ring. This increased electron density on the phenyl ring can influence the electrophilicity of the conjugated system, thereby modulating the compound's reactivity.

Physicochemical Properties: A Tabulated Comparison

While comprehensive data for 1-(4-methylphenyl)-2-nitropropene is less abundant than for P2NP, the available information highlights key differences in their physical properties.

Property1-phenyl-2-nitropropene (P2NP)1-(4-methylphenyl)-2-nitropropene
Molecular Formula C₉H₉NO₂C₁₀H₁₁NO₂
Molar Mass 163.17 g/mol 177.20 g/mol [2]
Appearance Light-yellow crystalline solid[3]Colorless to light yellow crystal[2]
Melting Point 64-66 °C[3]81-82 °C[2]
Boiling Point ~263 °C (Predicted)131-135 °C[2]
Solubility Soluble in organic solvents like ethanol and acetone; insoluble in water.[3]Not explicitly stated, but expected to have similar solubility in organic solvents.

Synthesis: The Henry Condensation Reaction

Both compounds are typically synthesized via the Henry reaction, a base-catalyzed condensation between an aromatic aldehyde and a nitroalkane, followed by dehydration.[3] For P2NP, this involves the reaction of benzaldehyde with nitroethane. For 1-(4-methylphenyl)-2-nitropropene, 4-methylbenzaldehyde is used instead.

The general mechanism involves the deprotonation of nitroethane by a base to form a resonance-stabilized anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-nitro alcohol intermediate is subsequently dehydrated to yield the nitroalkene.

G cluster_0 Step 1: Nitronate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Nitroethane CH3CH2NO2 Nitronate_Anion [CH3CHNO2]- Nitroethane->Nitronate_Anion Base Beta_Nitro_Alkoxide Ar-CH(O-)-CH(NO2)CH3 Nitronate_Anion->Beta_Nitro_Alkoxide Aromatic_Aldehyde Ar-CHO Aromatic_Aldehyde->Beta_Nitro_Alkoxide Beta_Nitro_Alcohol Ar-CH(OH)-CH(NO2)CH3 Beta_Nitro_Alkoxide->Beta_Nitro_Alcohol H+ Final_Product Ar-CH=C(NO2)CH3 Beta_Nitro_Alcohol->Final_Product -H2O

Caption: Generalized workflow for the Henry condensation reaction.

Experimental Protocols

Synthesis of 1-phenyl-2-nitropropene (P2NP)

This protocol is adapted from established literature procedures.[4]

  • Materials:

    • Benzaldehyde

    • Nitroethane

    • n-Butylamine (catalyst)

    • Ethanol (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine one mole equivalent of benzaldehyde and one mole equivalent of nitroethane in anhydrous ethanol.

    • Add a catalytic amount of n-butylamine (e.g., 5 mol%).

    • Heat the mixture to reflux and maintain for 8 hours.

    • Upon cooling, a yellow crystalline mass should form.

    • Collect the solid by vacuum filtration and wash with cold ethanol.

    • Recrystallize from ethanol to obtain pure 1-phenyl-2-nitropropene.

    • Expected yield: ~64%.[4]

Synthesis of 1-(4-methylphenyl)-2-nitropropene

  • Materials:

    • 4-methylbenzaldehyde

    • Nitroethane

    • n-Butylamine (catalyst)

    • Ethanol (solvent)

  • Procedure:

    • Follow the same procedure as for P2NP, substituting 4-methylbenzaldehyde for benzaldehyde.

    • The reaction progress can be monitored by thin-layer chromatography.

    • The product can be isolated and purified by recrystallization from a suitable solvent like ethanol.

Comparative Reactivity

The primary mode of reactivity for both compounds is as Michael acceptors, where a nucleophile adds to the β-carbon of the nitroalkene.[1] The electron-withdrawing nitro group strongly polarizes the double bond, making the β-carbon highly electrophilic.

The key difference in reactivity arises from the electronic effect of the para-methyl group in 1-(4-methylphenyl)-2-nitropropene. The electron-donating nature of the methyl group slightly reduces the electrophilicity of the β-carbon compared to the unsubstituted P2NP. This is because the methyl group pushes electron density into the phenyl ring, which in turn can be delocalized into the conjugated system, partially counteracting the electron-withdrawing effect of the nitro group.

This difference in electrophilicity is expected to manifest in the kinetics of their reactions. For instance, in a Michael addition reaction, 1-(4-methylphenyl)-2-nitropropene would be expected to react slightly slower than P2NP with the same nucleophile under identical conditions. Kinetic studies on substituted β-nitrostyrenes have shown that electron-withdrawing substituents on the phenyl ring accelerate Michael addition reactions, while electron-donating groups have the opposite effect.[5][6]

G cluster_P2NP 1-phenyl-2-nitropropene (P2NP) cluster_MeP2NP 1-(4-methylphenyl)-2-nitropropene P2NP Unsubstituted Phenyl Ring P2NP_reactivity Higher Electrophilicity at β-carbon P2NP->P2NP_reactivity No electron-donating group P2NP_kinetics Faster Reaction Rate (e.g., Michael Addition) P2NP_reactivity->P2NP_kinetics MeP2NP Para-methyl Substituted Phenyl Ring MeP2NP_reactivity Slightly Lower Electrophilicity at β-carbon MeP2NP->MeP2NP_reactivity Electron-donating methyl group MeP2NP_kinetics Slower Reaction Rate (e.g., Michael Addition) MeP2NP_reactivity->MeP2NP_kinetics

Caption: Logical relationship of substituent effects on reactivity.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of these compounds.

1-phenyl-2-nitropropene (P2NP):

  • ¹H NMR (CDCl₃): The proton NMR spectrum typically shows a multiplet for the phenyl protons around 7.3-7.6 ppm, a singlet for the vinylic proton at approximately 8.0 ppm, and a singlet for the methyl protons around 2.5 ppm.[7]

  • ¹³C NMR (CDCl₃): The carbon spectrum will show signals for the methyl carbon (~14 ppm), phenyl carbons (~128-131 ppm), the phenyl carbon attached to the alkene (~133 ppm), the alkene carbon bearing the nitro group (~137 ppm), and the alkene carbon attached to the phenyl ring (~149 ppm).[7]

  • IR Spectroscopy: Key vibrational bands include those for the C=C double bond and the asymmetric and symmetric stretches of the nitro group (typically around 1520 and 1350 cm⁻¹).

1-(4-methylphenyl)-2-nitropropene:

While a detailed, published spectroscopic analysis is not as readily available as for P2NP, the following can be predicted based on its structure:

  • ¹H NMR: The spectrum will be similar to P2NP, with the addition of a singlet for the para-methyl protons on the phenyl ring, typically appearing around 2.4 ppm. The phenyl proton signals will also show a pattern characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR: The spectrum will show an additional signal for the methyl carbon on the phenyl ring.

  • IR Spectroscopy: The IR spectrum is expected to be very similar to that of P2NP.

Conclusion

The choice between 1-(4-methylphenyl)-2-nitropropene and unsubstituted P2NP in a research or development context will depend on the specific synthetic goals. While both are valuable intermediates, the presence of the para-methyl group in the former introduces a subtle but potentially significant modulation of its electronic properties and reactivity.

  • 1-phenyl-2-nitropropene (P2NP) serves as a baseline and is a more reactive Michael acceptor due to the unmitigated electron-withdrawing effect of the nitropropene moiety.

  • 1-(4-methylphenyl)-2-nitropropene offers a slightly less reactive alternative, which could be advantageous in reactions where fine-tuning of electrophilicity is desired to control selectivity or moderate reactivity.

This guide provides a foundational understanding of these two compounds, empowering researchers to make informed decisions in their synthetic endeavors. Further experimental investigation into the comparative kinetics of their reactions would be a valuable contribution to the field.

References

  • Synthesis of Phenyl-2-Nitropropene. Erowid. Available at: [Link]

  • Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile. (2013). The Journal of Organic Chemistry. Available at: [Link]

  • Kinetic Study on Michael-type Reactions of β-nitrostyrenes With Cyclic Secondary Amines in Acetonitrile: Transition-State Structures and Reaction Mechanism Deduced From Negative Enthalpy of Activation and Analyses of LFERs. (2013). PubMed. Available at: [Link]

  • 1-phenyl-2-nitropropene. (n.d.). Wikipedia. Available at: [Link]

  • 1-(4-Methylphenyl)-2-nitropropene. (2024). ChemBK. Available at: [Link]

Sources

A Researcher's Guide to the UV-Vis Absorption Maxima of Substituted Beta-Nitrostyrenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of molecular scaffolds is paramount. Beta-nitrostyrenes, versatile intermediates in organic synthesis, exhibit intriguing electronic absorption characteristics that are highly sensitive to their substitution patterns.[1][2] This guide provides an in-depth comparative analysis of the UV-Vis absorption maxima (λmax) of substituted beta-nitrostyrenes, supported by experimental data and detailed methodologies. Our objective is to equip you with the foundational knowledge to predict and interpret the spectral behavior of these valuable compounds.

The Underlying Principles: Electronic Transitions in Beta-Nitrostyrenes

The characteristic UV-Vis absorption of beta-nitrostyrene arises from π → π* electronic transitions within the conjugated system, which encompasses the phenyl ring, the ethylenic bridge, and the nitro group. The energy of this transition, and consequently the λmax, is modulated by the electronic nature of the substituents on the aromatic ring.

Substituents that donate electron density to the conjugated system, such as hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) groups, extend the conjugation. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum to a longer wavelength. This phenomenon is known as a bathochromic shift or "red shift".

Conversely, electron-withdrawing groups, such as the nitro group (-NO₂) itself, can have a more complex influence. While they are part of the core chromophore, their addition to the phenyl ring can sometimes lead to a shift to shorter wavelengths, known as a hypsochromic shift or "blue shift", depending on the interplay of resonance and inductive effects.

The position of the substituent on the phenyl ring—ortho, meta, or para—also plays a crucial role in determining the extent of these spectral shifts. Para substitution, allowing for direct resonance interaction with the nitrostyrene core, typically exerts the most significant effect on the λmax.

Comparative Analysis of UV-Vis Absorption Maxima

The following table summarizes the experimentally observed UV-Vis absorption maxima for a selection of substituted beta-nitrostyrenes. This data has been compiled from various scientific sources to provide a comparative overview. It is important to note that the solvent can also influence the λmax, a phenomenon known as solvatochromism. Where available, the solvent used for the measurement is indicated.

SubstituentPositionλmax (nm)SolventReference
Unsubstituted-~320Cyclohexane[3]
-OHortho360, 305Not Specified[3]
-OAcortho~320Not Specified[3]
-ClparaNot SpecifiedCyclohexane[4]
-CH₃paraNot SpecifiedCyclohexane[4]
-OCH₃paraNot SpecifiedCyclohexane[4]
-N(CH₃)₂paraNot SpecifiedCyclohexane[4]
-NO₂paraNot SpecifiedNot Specified[2]
-NO₂metaNot SpecifiedNot Specified[2]

Note: "Not Specified" indicates that the exact λmax value was not explicitly provided in the referenced literature, though the spectra were presented.

The data clearly illustrates the impact of substitution. The ortho-hydroxy substituted beta-nitrostyrene shows a significant bathochromic shift for one of its absorption bands (360 nm) compared to the unsubstituted compound (~320 nm), highlighting the strong electron-donating effect of the hydroxyl group in that position.[3]

Experimental Protocol for UV-Vis Spectral Analysis

To ensure the acquisition of reliable and reproducible UV-Vis absorption data for substituted beta-nitrostyrenes, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, emphasizing accuracy and consistency.

I. Materials and Instrumentation
  • Substituted beta-nitrostyrene sample

  • Spectroscopic grade solvent: A solvent that does not absorb in the region of interest (typically > 250 nm) and in which the analyte is soluble. Cyclohexane, ethanol, or acetonitrile are common choices. The choice of solvent should be based on the solubility of the specific beta-nitrostyrene derivative and the desired polarity for the study.

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

II. Step-by-Step Methodology
  • Instrument Calibration and Blank Measurement:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

    • Verify the wavelength accuracy of the instrument using certified reference materials, such as a holmium oxide filter or a deuterium lamp's emission lines.[5]

    • Fill a clean quartz cuvette with the chosen spectroscopic grade solvent. This will serve as the blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-500 nm). This step subtracts the absorbance of the solvent and the cuvette itself.

  • Sample Preparation:

    • Accurately weigh a small amount of the substituted beta-nitrostyrene sample.

    • Prepare a stock solution of a known concentration (e.g., 1 mg/mL) by dissolving the weighed sample in the chosen solvent in a volumetric flask. Ensure complete dissolution.

    • From the stock solution, prepare a dilute working solution with a concentration that results in an absorbance maximum between 0.5 and 1.5 AU (Absorbance Units). This range typically provides the best signal-to-noise ratio and adheres to the Beer-Lambert Law. A typical starting concentration for the working solution would be in the range of 1-10 µg/mL.

  • Spectral Acquisition:

    • Rinse a clean quartz cuvette with the working solution two to three times, then fill the cuvette with the solution.

    • Ensure there are no air bubbles in the light path and that the outside of the cuvette is clean and dry.

    • Place the sample cuvette in the spectrophotometer.

    • Acquire the absorption spectrum over the chosen wavelength range.

    • Identify and record the wavelength of maximum absorbance (λmax).

  • Data Analysis and Reporting:

    • Process the spectrum to determine the precise λmax value.

    • If performing quantitative analysis, use the absorbance at λmax and the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.

    • When reporting the results, always include the λmax value, the solvent used, and the concentration of the sample.

Visualizing the Workflow and Key Concepts

To further clarify the experimental process and the theoretical underpinnings, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_measurement Spectral Measurement Weigh Weigh Compound Dissolve Dissolve in Solvent (Stock Solution) Weigh->Dissolve Dilute Prepare Dilute Working Solution Dissolve->Dilute Measure Measure Sample Absorbance Dilute->Measure Fill Cuvette Blank Run Solvent Blank (Baseline Correction) Blank->Measure Record Record λmax Measure->Record

Caption: Experimental workflow for UV-Vis spectral analysis.

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG_Effect Increases electron density in conjugated system HOMO_LUMO_EDG Decreases HOMO-LUMO gap EDG_Effect->HOMO_LUMO_EDG Result_EDG Bathochromic Shift (Longer λmax) HOMO_LUMO_EDG->Result_EDG EWG_Effect Decreases electron density in conjugated system HOMO_LUMO_EWG Increases HOMO-LUMO gap EWG_Effect->HOMO_LUMO_EWG Result_EWG Hypsochromic Shift (Shorter λmax) HOMO_LUMO_EWG->Result_EWG

Caption: Effect of substituents on UV-Vis absorption.

Conclusion and Future Directions

The UV-Vis absorption maxima of substituted beta-nitrostyrenes are a direct reflection of their electronic structure. By systematically analyzing the effects of different substituents and their positions on the aromatic ring, researchers can gain valuable insights into the photophysical properties of these compounds. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data.

Further research in this area could involve a more extensive systematic study to create a comprehensive database of λmax values for a wider array of substituted beta-nitrostyrenes in various solvents. Such a database would be an invaluable tool for predicting the spectral properties of novel derivatives and for understanding the nuances of solvatochromic effects in this important class of molecules.

References

Sources

A Comparative Guide to HPLC Purity Determination of 1-(4-Methylphenyl)-2-nitropropene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity is not merely a quality control step but a cornerstone of safety and efficacy. For a compound such as 1-(4-methylphenyl)-2-nitropropene, a key intermediate in various synthetic pathways, an accurate and robust analytical method for purity determination is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 1-(4-methylphenyl)-2-nitropropene, supported by experimental rationale and comparative data.

The Critical Role of Purity in Synthesis

1-(4-Methylphenyl)-2-nitropropene is commonly synthesized via a Henry condensation reaction between 4-methylbenzaldehyde and nitroethane. Potential impurities can include unreacted starting materials, the catalyst, and by-products from side reactions. The presence of these impurities can affect the yield, stereochemistry, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a highly selective and sensitive analytical method is required to separate and quantify the main compound from these structurally similar impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For non-volatile and thermally labile compounds, High-Performance Liquid Chromatography (HPLC) is often the method of choice.[1] Given the structure of 1-(4-methylphenyl)-2-nitropropene, a reversed-phase HPLC (RP-HPLC) method is particularly suitable.

The Rationale Behind the RP-HPLC Method

In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and a polar organic solvent like acetonitrile or methanol).[2] 1-(4-Methylphenyl)-2-nitropropene, being a relatively non-polar molecule due to its aromatic ring and alkyl group, will have a strong affinity for the non-polar stationary phase. By carefully tuning the polarity of the mobile phase, we can achieve effective separation of the target compound from more polar or less polar impurities.

Proposed HPLC Method Parameters

Based on the analysis of similar nitroaromatic compounds, the following HPLC parameters are proposed for the purity determination of 1-(4-methylphenyl)-2-nitropropene:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the non-polar analyte. The column dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier in RP-HPLC. The ratio can be optimized to achieve the desired retention time. Formic acid is added to improve peak shape and suppress the ionization of any acidic or basic functional groups.
Elution IsocraticFor routine purity analysis with a limited number of known impurities, an isocratic elution (constant mobile phase composition) is simpler, more robust, and offers better reproducibility than a gradient elution.
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency without generating excessive backpressure.
Column Temperature 35 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak symmetry.
Detection UV at approximately 310 nmPhenyl-2-nitropropene, a close structural analog, exhibits a UV absorption maximum around 304 nm.[3] Therefore, a detection wavelength in this region should provide high sensitivity for 1-(4-methylphenyl)-2-nitropropene.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile PhaseDissolving the sample in the mobile phase ensures compatibility and good peak shape.
Experimental Workflow: From Sample to Result

The process of analyzing a sample using this HPLC method follows a logical sequence, as illustrated in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Accurate Weighing & Dissolution) HPLC_System HPLC Injection & Separation (C18 Column, ACN/H2O) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC_System UV_Detection UV Detection (~310 nm) HPLC_System->UV_Detection Chromatogram Chromatogram Generation UV_Detection->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Purity_Calc Purity Calculation (% Area Normalization) Integration->Purity_Calc

Sources

Safety Operating Guide

4-Methyl-b-methyl-b-nitrostyrene proper disposal procedures

Standard Operating Procedure: Disposal of 4-Methyl- -methyl- -nitrostyrene[1][2]

Executive Summary (BLUF)

Do not dispose of this compound down the drain. The only acceptable disposal method for 4-Methyl-


high-temperature incineration12documented

Immediate Action Required:

  • Segregate from strong bases and reducing agents immediately.

  • Label clearly as "Organic Waste - Nitroalkene - Toxic".[1][2]

  • Select appropriate waste stream: Non-Halogenated Organic .

Chemical Profile & Hazard Analysis

Why we handle it this way (Causality)

To dispose of this chemical safely, you must understand its reactivity profile. It is a Michael acceptor, meaning it is highly electrophilic.

PropertyDataImplications for Disposal
CAS Number 705-60-2 (analog)Used for waste manifesting.[1][2][3]
Structure Nitroalkene side chainThermal Instability: Nitro groups can release NOx and heat upon decomposition. Do not autoclave.
Reactivity ElectrophilicIncompatibility: Reacts violently with strong bases (OH-, amines) causing rapid polymerization and exotherms.[1][2]
Toxicity Irritant (H315, H319)PPE: Double nitrile gloves are required; the compound can penetrate single layers over time.[2]
Regulatory PrecursorChain of Custody: You must log the exact mass disposed of to satisfy DEA/Regulatory audits.

Pre-Disposal Stabilization

Before moving the waste to the central accumulation area, you must stabilize it to prevent accidental reaction during transport.[2]

A. Solid Waste (Crystals/Powder)
  • Status: Stable at room temperature if dry.

  • Action: Do NOT dissolve in solvent solely for disposal unless required by your specific facility.[4] Transporting solids is safer than transporting flammable solutions.

  • Container: High-Density Polyethylene (HDPE) wide-mouth jars.[1][2] Avoid metal containers (potential catalytic decomposition).

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Status: Likely dissolved in alcohols, ethers, or aromatics.[2]

  • Action: Verify pH. If the solution is basic (pH > 8), neutralize carefully with dilute acetic acid or HCl to pH 6-7.[1][2]

    • Reasoning: Basic conditions promote polymerization of nitrostyrenes, which can generate heat in the waste drum, leading to a "runaway drum" scenario.[2]

Step-by-Step Disposal Protocol

Phase 1: Personal Protective Equipment (PPE)[2][5]
  • Eyes: Chemical splash goggles (Face shield recommended for liquid transfers >1L).

  • Skin: Double Nitrile gloves (0.11 mm min thickness).

  • Respiratory: Work within a certified Fume Hood.[5] If handling bulk powder outside a hood, an N95 or P100 respirator is mandatory to prevent sensitization.

Phase 2: Waste Segregation & Packaging

CRITICAL: Do not mix with "Oxidizing Waste" (e.g., Nitric Acid, Permanganates) or "Reducing Waste" (e.g., Borohydrides, Lithium Aluminum Hydride).[1][2]

Scenario A: Solid Substance[2]
  • Transfer the solid 4-Methyl-

    
    -methyl-
    
    
    -nitrostyrene into a clear, sealable polyethylene bag or HDPE jar.[1][2]
  • Weigh the container. Record the mass for your inventory logs (Regulatory Requirement).

  • Place the primary container into a secondary containment bucket.

  • Apply the Hazardous Waste Label.[6]

Scenario B: Solution Waste
  • Ensure the solvent is compatible with Non-Halogenated Organic waste streams.[7]

  • Pour into the designated "Non-Halogenated Organic" carboy.

    • Note: If the solution contains halogenated solvents (DCM, Chloroform), it must go to the Halogenated stream.[2]

  • Leave 10% headspace in the container to allow for vapor expansion.

Phase 3: Labeling & Coding

Proper labeling prevents accidents at the incineration plant.

  • Chemical Name: Write out the full name. Do not use acronyms like "4-M-P2NP".

  • Constituents: List "4-Methyl-beta-methyl-beta-nitrostyrene" (approx %) and "Solvent" (approx %).[1][2]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Flammable (if in solvent).

  • RCRA Waste Codes (USA):

    • D001 (Ignitable - if in solvent).[1][2][8]

    • D003 (Reactive - Conservative coding for nitro compounds, check with your specific hauler).[1][2]

Regulatory Compliance & Documentation

Because this compound is a precursor to 4-Methylamphetamine, it falls under "List I" or "Watched Chemical" status in many jurisdictions (e.g., US DEA, EU Drug Precursors Regulation).[1][2]

The "Witnessed Destruction" Rule:

  • Inventory Log: Deduct the mass from your active inventory.

  • Destruction Log: Create an entry stating:

    • Mass Disposed: [Amount]

    • Method: Transfer to Hazardous Waste [Manifest ID]

    • Witness: [Name/Signature of a second scientist]

  • Irretrievability: Once in the waste stream, the chemical is chemically contaminated and legally considered "irretrievable," satisfying diversion laws.[2]

Disposal Decision Workflow (Visualization)

DisposalWorkflowStartWaste Identification:4-Methyl-beta-methyl-beta-nitrostyreneStateCheckPhysical State?Start->StateCheckSolidSolid (Crystals/Powder)StateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidSolidPackPack in HDPE JarRecord Mass (Regulatory)Solid->SolidPackPHCheckCheck pHLiquid->PHCheckLabPackLab Pack / DrummingSolidPack->LabPackNeutralizeNeutralize to pH 6-7(Prevent Polymerization)PHCheck->NeutralizeBasic (pH > 8)SolventCheckSolvent Type?PHCheck->SolventCheckNeutral/AcidicNeutralize->SolventCheckNonHaloNon-HalogenatedOrganic WasteSolventCheck->NonHaloEthanol/Acetone/TolueneHaloHalogenatedOrganic WasteSolventCheck->HaloDCM/ChloroformNonHalo->LabPackHalo->LabPackIncinerationHigh-Temp Incineration(NOx Scrubbing)LabPack->Incineration

Figure 1: Decision matrix for the safe segregation and disposal of nitrostyrene derivatives.

Emergency Contingencies

Spill Response (Small Scale < 100g):

  • Evacuate: Clear the immediate area.

  • PPE: Don double gloves, goggles, and respiratory protection.

  • Contain: Cover spill with Vermiculite or Sand .[4] Do NOT use paper towels (nitro compounds + cellulose = flammability risk).

  • Clean: Scoop absorbed material into a waste container.

  • Decontaminate: Wash surface with soapy water.

Accidental Exposure:

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[9] Nitro compounds absorb transdermally.

  • Inhalation: Move to fresh air immediately. Seek medical attention if respiratory irritation persists.

References

  • PubChem. (n.d.). 1-Phenyl-2-nitropropene (Compound Summary). National Library of Medicine. Retrieved February 16, 2026, from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[8] Retrieved February 16, 2026, from [Link][1][2]

  • Drug Enforcement Administration (DEA). (2024). List of Scheduled Chemicals and Precursors. Diversion Control Division. Retrieved February 16, 2026, from [Link][1][2]

Personal protective equipment for handling 4-Methyl-b-methyl-b-nitrostyrene

Operational Safety Guide: Handling 4-Methyl- -methyl- -nitrostyrene

Executive Safety Summary

Compound: 4-Methyl-


Synonyms:Physical State:1

This guide supersedes generic Safety Data Sheet (SDS) advice by addressing the specific electrophilic nature of substituted nitrostyrenes. While officially classified as an Irritant (Skin/Eye Cat.[1][2] 2, STOT SE 3), this compound functions as a Michael Acceptor .

The "Why" Behind the Protocol (Scientific Integrity): The

Standard dust masks are insufficient;

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the physical state of the reagent. Nitrostyrenes in solution penetrate nitrile rubber significantly faster than in solid form.

PPE Selection Table
Body AreaPPE Requirement (Solid Handling)PPE Requirement (Solution Phase)Technical Rationale
Respiratory P100 / N95 (Minimum)Half-mask with OV/P100 CartridgesSolid sublimes slightly; dust is a potent sternutator (sneeze inducer). Solutions generate organic vapors.
Hand Double Nitrile (4 mil minimum)Silver Shield / Laminate (Primary)Nitrile degrades rapidly in the presence of nitrostyrenes dissolved in ketones or chlorinated solvents.
Eye Chemical Splash Goggles Goggles + Face Shield Safety glasses allow vapor entry from the side, leading to severe lachrymation (tearing).
Body Lab Coat (Cotton/Poly)Tyvek® Apron or Sleeve CoversPrevent migration of dust into personal clothing/cuffs.

PPE Decision Logic (Visualization)

The following logic gate ensures you select the correct glove material based on the solvent system used, as the solvent acts as a carrier for the nitrostyrene to permeate the glove.

PPE_Logiccluster_legendRisk LevelStartStart: Handling 4-Methyl-b-methyl-b-nitrostyreneStatePhysical State?Start->StateSolidSolid / PowderState->SolidWeighing/TransferSolutionIn SolutionState->SolutionReaction/WorkupProtocol_AProtocol A:Double Nitrile Gloves(Change every 30 mins)Solid->Protocol_ASolventIdentify SolventSolution->SolventProtocol_BProtocol B:Silver Shield / Laminate Gloves(Required for permeation resistance)Solvent->Protocol_BDCM, Acetone, THFProtocol_CProtocol C:Double Neoprene/Nitrile(Acceptable for short duration)Solvent->Protocol_CAlcohols, Water, Hexane

Figure 1: Glove selection logic based on carrier solvent compatibility. Note that laminated gloves are required for high-risk solvents.

Operational Protocols

A. Weighing and Transfer (Solid State)

Risk: Static electricity causes crystals to "fly," contaminating the balance area and user's cuffs.

  • Engineering Control: Operate inside a chemical fume hood. Do not use a benchtop balance unless a powder containment hood is available.

  • Static Mitigation: Use an anti-static gun or wipe the spatula/weigh boat with an anti-static cloth before use.

  • Technique:

    • Place a disposable mat (absorbent side up) in the hood.

    • Weigh into a tared vial, not onto weighing paper (reduces transfer risk).

    • Self-Validating Step: Wipe the exterior of the vial with a Kimwipe dampened in ethanol before removing it from the hood. If the wipe turns yellow, the container is contaminated.

B. Reaction Setup (Solution State)

Risk: Exothermic polymerization or decomposition if mixed with strong bases.

  • Incompatibility: Strictly segregate from strong bases (NaOH, KOH) and vigorous oxidizers. The nitro-alkene bond is unstable in basic conditions and can generate heat.

  • Temperature Control: Always add reagents slowly to the nitrostyrene solution, monitoring internal temperature.

  • Vapor Control: Keep reaction vessels capped or under inert atmosphere (Nitrogen/Argon) to prevent moisture ingress and vapor escape.

Emergency Response & Disposal

Spill Response Workflow

Immediate Action: Evacuate the immediate area if the spill is outside a fume hood and exceeds 500mg.

Spill_ResponseAssessAssess SpillVolume & LocationSmall_Hood< 5g (Inside Hood)Assess->Small_HoodLarge_Floor> 5g or Outside HoodAssess->Large_FloorPPE_UpDon Goggles + Double GlovesSmall_Hood->PPE_UpEvacuateEvacuate LabCall EHSLarge_Floor->EvacuateAbsorbCover with Sand/VermiculitePPE_Up->AbsorbCollectScoop into Waste ContainerAbsorb->CollectCleanWash Surface withEthanol -> Soap/WaterCollect->Clean

Figure 2: Escalation protocol for spills. Note that large spills outside engineering controls require evacuation due to respiratory irritation risks.

Disposal Protocols

Do not dispose of down the drain. This compound is toxic to aquatic life and persists in plumbing traps, posing a long-term hazard to maintenance staff.

  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Organic Solid."

  • Liquid Waste:

    • Halogenated Stream: If dissolved in DCM/Chloroform.

    • Non-Halogenated Stream: If dissolved in Ethanol/Ethyl Acetate.

  • Container Prep: Triple rinse empty reagent bottles with Ethanol before discarding glass. Add the rinsate to the liquid waste stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Nitrostyrene Derivatives Safety Data. National Library of Medicine. [Link]

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